22-Hydroxycholesterol
描述
Structure
3D Structure
属性
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25?,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAXNJLEKLXNO-UKNNTIGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(CCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904340 | |
| Record name | 22-Hydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17711-16-9 | |
| Record name | 22-Hydroxycholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017711169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22-Hydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22-Hydroxycholesterol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ9HV8VPD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of 22-Hydroxycholesterol in Steroid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxycholesterol (22HC), an oxygenated derivative of cholesterol, holds a central and multifaceted position in the intricate cascade of steroidogenesis. It is not merely a transient molecule but a critical substrate and a significant signaling entity that governs the rate-limiting steps of steroid hormone production. This technical guide provides an in-depth exploration of the dual roles of this compound: its direct function as an essential intermediate in the enzymatic conversion of cholesterol to pregnenolone (B344588), and its indirect, regulatory function mediated through nuclear receptors. This document synthesizes current understanding, presenting key quantitative data, detailed experimental methodologies, and visual pathways to offer a comprehensive resource for professionals in steroid research and drug development.
Direct Role: An Obligate Intermediate in the P450scc Catalytic Cycle
The initial and rate-limiting step in the synthesis of all steroid hormones is the conversion of cholesterol to pregnenolone. This reaction occurs on the inner mitochondrial membrane and is catalyzed by the cytochrome P450 side-chain cleavage enzyme, also known as P450scc or CYP11A1.[1][2] This conversion is not a single reaction but a three-step oxidative process, in which 22R-hydroxycholesterol serves as the first and crucial intermediate.[1][3][4]
The sequence of reactions is as follows:
-
First Hydroxylation: CYP11A1 first hydroxylates cholesterol at the C22 position to form 22R-hydroxycholesterol. This initial oxidation is the slowest and rate-limiting step of the entire three-step cleavage process.[5][6]
-
Second Hydroxylation: The newly formed 22R-hydroxycholesterol is then further hydroxylated by the same enzyme at the C20 position, yielding 20α,22R-dihydroxycholesterol.[3][4][7]
-
Side-Chain Cleavage (Lyase Reaction): Finally, CYP11A1 catalyzes the cleavage of the C20-C22 bond of 20α,22R-dihydroxycholesterol, resulting in the formation of pregnenolone and isocaproic aldehyde.[1][8]
The tight binding of 22R-hydroxycholesterol to the CYP11A1 active site, partly through direct coordination of the C22-oxygen to the heme-iron, facilitates the subsequent hydroxylations in a highly processive reaction.[3][6] Because this compound is more hydrophilic than cholesterol, it can more readily bypass the cholesterol transport machinery, such as the steroidogenic acute regulatory (StAR) protein, to access CYP11A1 in the inner mitochondrial membrane.[9][10] This property makes it a valuable tool in experimental settings to study CYP11A1 activity independently of cholesterol transport.
Regulatory Role: A Ligand for Nuclear Receptors
Beyond its role as a metabolic intermediate, this compound functions as a potent signaling molecule by acting as an endogenous agonist for the Liver X Receptors (LXRs), LXRα and LXRβ.[4][11][12][13] LXRs are nuclear receptors that play a pivotal role in regulating the expression of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.[14][15]
The activation of LXRs by this compound has a complex and sometimes paradoxical effect on steroidogenesis:
-
Regulation of Cholesterol Efflux: LXRs control the transcription of genes responsible for transporting excess cholesterol out of cells, such as ATP-binding cassette transporter A1 (ABCA1).[15] By activating LXR, this compound can promote cholesterol efflux, thereby reducing the substrate pool available for steroid synthesis. This acts as a feedback mechanism to prevent cytotoxic cholesterol accumulation.[16]
-
Modulation of StAR Expression: The StAR protein, which facilitates the rate-limiting transport of cholesterol to the inner mitochondrial membrane, is a novel LXR target gene.[16] LXR activation has been shown to modulate StAR expression, which can, in turn, influence the rate of steroid hormone synthesis.[14][15]
-
SREBP Pathway Interaction: Oxysterols, including this compound, are known to suppress the activity of Sterol Regulatory Element-Binding Protein-2 (SREBP-2).[17][18] SREBP-2 is a master transcriptional regulator of cholesterol synthesis. By inhibiting SREBP-2, this compound contributes to the feedback inhibition of de novo cholesterol production.[19][20]
Interestingly, 22(R)-hydroxycholesterol has also been identified as a ligand for the Farnesoid X Receptor (FXR), another nuclear receptor primarily involved in bile acid metabolism, indicating a broader signaling role than previously understood.[21][22]
References
- 1. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]
- 2. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 22R-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 5. The multistep oxidation of cholesterol to pregnenolone by human cytochrome P450 11A1 is highly processive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 20α,22R-Dihydroxycholesterol - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Steroidogenic acute regulatory protein (StAR) retains activity in the absence of its mitochondrial import sequence: Implications for the mechanism of StAR action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Natural Products Targeting Liver X Receptors or Farnesoid X Receptor [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Liver X receptor opens a new gateway to StAR and to steroid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liver X receptors regulate adrenal cholesterol balance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hydroxylation site-specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Maintaining cholesterol homeostasis: Sterol regulatory element-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oxysterol 22(R)-Hydroxycholesterol Induces the Expression of the Bile Salt Export Pump through Nuclear Receptor Farsenoid X Receptor but Not Liver X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
22-Hydroxycholesterol as a Precursor to Pregnenolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of cholesterol to pregnenolone (B344588) is the initial and rate-limiting step in the biosynthesis of all steroid hormones. This critical process is catalyzed by the mitochondrial enzyme cytochrome P450 side-chain cleavage (CYP11A1), also known as P450scc. The reaction proceeds through two sequential hydroxylations of the cholesterol side chain, with 22R-hydroxycholesterol and 20R,22R-dihydroxycholesterol as key intermediates. This technical guide provides an in-depth overview of the enzymatic conversion of 22-hydroxycholesterol to pregnenolone, detailing the molecular machinery, regulatory mechanisms, and experimental methodologies for its investigation. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this pivotal process in steroidogenesis.
Introduction
Steroid hormones are essential signaling molecules that regulate a vast array of physiological processes, including metabolism, inflammation, immune function, and reproduction. The synthesis of all steroid hormones originates from a common precursor, pregnenolone, which is derived from cholesterol. The enzymatic transformation of cholesterol to pregnenolone is a three-step process catalyzed by CYP11A1, a member of the cytochrome P450 superfamily located in the inner mitochondrial membrane of steroidogenic tissues.[1][2] This conversion is tightly regulated, ensuring a controlled supply of precursors for the downstream synthesis of specific steroid hormones. This compound serves as the first and crucial intermediate in this pathway, and its formation is a key determinant of the overall rate of steroidogenesis.
The Molecular Machinery of Pregnenolone Synthesis
The conversion of cholesterol to pregnenolone is a complex enzymatic process that requires the coordinated action of three proteins:
-
Cytochrome P450 Side-Chain Cleavage (CYP11A1/P450scc): This heme-containing monooxygenase is the central catalytic enzyme. It is located on the matrix side of the inner mitochondrial membrane.[1][2]
-
Adrenodoxin (B1173346) (Adx): A small iron-sulfur protein that acts as a mobile electron shuttle, transferring electrons from adrenodoxin reductase to CYP11A1.[3]
-
Adrenodoxin Reductase (AdR): A flavoprotein that accepts two electrons from NADPH and transfers them one at a time to adrenodoxin.[3]
The reaction mechanism involves three sequential monooxygenase reactions:
-
Hydroxylation of cholesterol at the C22 position to form 22R-hydroxycholesterol.[4]
-
Hydroxylation of 22R-hydroxycholesterol at the C20 position to yield 20R,22R-dihydroxycholesterol.[4]
-
Cleavage of the C20-C22 bond of 20R,22R-dihydroxycholesterol to produce pregnenolone and isocaproic aldehyde.[4]
Each of these steps requires one molecule of molecular oxygen and two electrons delivered from NADPH via the AdR/Adx electron transport chain.
Cellular Localization
The enzymes of the pregnenolone synthesis machinery are localized within the mitochondria of steroidogenic cells, such as those in the adrenal cortex, gonads (testis and ovary), and placenta.[5] Specifically, CYP11A1 is an integral protein of the inner mitochondrial membrane, while adrenodoxin and adrenodoxin reductase are soluble proteins in the mitochondrial matrix.[5] This spatial arrangement necessitates a mechanism for transporting the hydrophobic substrate, cholesterol, from the outer to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[6][7]
Regulation of Pregnenolone Synthesis
The synthesis of pregnenolone is regulated at multiple levels, including substrate availability and the expression and activity of the steroidogenic enzymes.
Cholesterol Transport: The Role of StAR Protein
The rate-limiting step in steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane.[6][7] This process is mediated by the Steroidogenic Acute Regulatory (StAR) protein.[6] Hormonal stimulation of steroidogenic cells, primarily through the cyclic AMP (cAMP) signaling pathway, leads to the rapid synthesis of StAR. StAR facilitates the movement of cholesterol across the aqueous intermembrane space to make it accessible to CYP11A1.[6]
Transcriptional Regulation of CYP11A1
The expression of the CYP11A1 gene is primarily regulated at the transcriptional level. The promoter of the CYP11A1 gene contains binding sites for several transcription factors, most notably Steroidogenic Factor 1 (SF-1).[8][9] The cAMP signaling pathway, activated by pituitary hormones such as Adrenocorticotropic hormone (ACTH) in the adrenal glands and Luteinizing Hormone (LH) in the gonads, is a major regulator of CYP11A1 transcription.[8][10] This hormonal stimulation leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates transcription factors, including SF-1, leading to increased CYP11A1 gene expression.[1][8]
Quantitative Data
The following tables summarize key quantitative data related to the conversion of this compound to pregnenolone.
Table 1: Michaelis-Menten Kinetic Parameters for Human CYP11A1
| Substrate | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) | Reference |
| Cholesterol | 38 ± 6 | 6.9 ± 0.5 | 0.18 ± 0.03 | [11] |
| 22R-Hydroxycholesterol | 0.5 - 5 (range) | N/A | N/A | [11][12][13] |
Note: kcat and kcat/Km for 22R-Hydroxycholesterol were not explicitly provided in the referenced abstracts.
Table 2: Dissociation Constants (Kd) for Human CYP11A1 and Substrates/Products
| Ligand | Kd (μM) (without Adx) | Kd (μM) (with Adx) | Reference |
| Cholesterol | 0.12 ± 0.01 | 0.11 ± 0.01 | [14] |
| 22R-Hydroxycholesterol | 0.02 ± 0.01 | 0.020 ± 0.003 | [14] |
| 20R,22R-Dihydroxycholesterol | 0.03 ± 0.02 | 0.04 ± 0.01 | [14] |
| Pregnenolone | 0.48 ± 0.22 | 0.56 ± 0.12 | [14] |
Table 3: Inhibition of CYP11A1 Activity
| Inhibitor | Type of Inhibition | Ki or IC50 | Reference |
| Ketoconazole | Reversible | Kd = 1.5 µM | [15] |
| Posaconazole | Reversible | Kd = 1.0 µM | [15] |
| Aminoglutethimide | Competitive | N/A | [15] |
Note: Ki or IC50 values were not always explicitly stated and Kd from spectral binding assays is provided as an indication of affinity.
Experimental Protocols
In Vitro Reconstitution of the CYP11A1 System and Activity Assay
This protocol describes the reconstitution of the CYP11A1 enzymatic system and the measurement of its activity using this compound as a substrate.
Materials:
-
Purified recombinant human CYP11A1, adrenodoxin (Adx), and adrenodoxin reductase (AdR).
-
22R-hydroxycholesterol.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Quenching solution (e.g., 1 M HCl).
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or methyl tert-butyl ether).
-
Internal standard (e.g., pregnenolone-d4).
Procedure:
-
Prepare a reaction mixture containing CYP11A1 (e.g., 0.5 µM), Adx (e.g., 1 µM), and AdR (e.g., 0.125 µM) in the reaction buffer.[16]
-
Add 22R-hydroxycholesterol to the desired final concentration (e.g., from a stock solution in a suitable solvent like ethanol (B145695) or cyclodextrin).[16]
-
Pre-incubate the mixture at 37°C for 5 minutes.[17]
-
Initiate the reaction by adding the NADPH regenerating system.[17]
-
Incubate at 37°C for a defined period (e.g., 1-3 minutes for initial rate determination).[17]
-
Stop the reaction by adding the quenching solution.[17]
-
Add a known amount of the internal standard.
-
Extract the steroids from the reaction mixture using an organic solvent.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.
-
Analyze the formation of pregnenolone by HPLC-MS/MS.
Quantification of Pregnenolone by LC-MS/MS
This protocol outlines a general procedure for the quantification of pregnenolone from biological samples.
Sample Preparation:
-
To a 200 µL serum or cell culture media sample, add an internal standard (pregnenolone-d4).[18][19]
-
Perform liquid-liquid extraction with 1 mL of methyl tert-butyl ether (MTBE).[18][19]
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[18][19]
-
Derivatization (Optional but recommended for enhanced sensitivity): Reconstitute the dried extract in a solution of hydroxylamine (B1172632) in a suitable buffer and incubate to form oxime derivatives.[18][19]
-
Dry the derivatized sample and reconstitute in a mobile phase-compatible solvent (e.g., 50% methanol (B129727) in water).[18][19]
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase column (e.g., C18 or Phenyl-X) with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier (e.g., ammonium (B1175870) acetate).[18][19][20]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[18][19]
-
Detection: Use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both pregnenolone (or its derivative) and the internal standard.[18][19]
-
Quantification: Generate a standard curve using known concentrations of pregnenolone and calculate the concentration in the samples based on the peak area ratios of the analyte to the internal standard.
StAR-Mediated Cholesterol Transport Assay
This assay measures the ability of StAR protein to facilitate the transfer of cholesterol to mitochondria, which is indirectly assessed by pregnenolone production.
Materials:
-
Isolated mitochondria from a non-steroidogenic source (e.g., rat liver) or from transfected cells.
-
Liposomes containing radiolabeled cholesterol (e.g., [14C]cholesterol).
-
Recombinant StAR protein.
-
Incubation buffer.
Procedure:
-
Prepare liposomes containing [14C]cholesterol.
-
Incubate the [14C]cholesterol-containing liposomes with isolated mitochondria in the presence or absence of recombinant StAR protein at 37°C.[21][22]
-
After the incubation period, separate the mitochondria from the liposomes by centrifugation.
-
Measure the amount of [14C]cholesterol transferred to the mitochondrial fraction by scintillation counting.
-
Alternatively, in a steroidogenic system, measure the production of radiolabeled pregnenolone.
Visualizations
Signaling Pathway: Electron Transfer Chain for CYP11A1
Experimental Workflow: In Vitro CYP11A1 Activity Assay
Conclusion
The conversion of this compound to pregnenolone, as part of the broader cholesterol side-chain cleavage reaction, is a cornerstone of steroid hormone biosynthesis. A thorough understanding of the molecular players, regulatory networks, and enzymatic kinetics is paramount for research in endocrinology, reproductive biology, and for the development of therapeutic agents targeting steroid-related pathologies. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers to investigate this fundamental biological process. The continued exploration of the intricate mechanisms governing pregnenolone synthesis will undoubtedly unveil new insights into steroid physiology and pathology, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interaction domain of the redox protein adrenodoxin is mandatory for binding of the electron acceptor CYP11A1, but is not required for binding of the electron donor adrenodoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localization of steroidogenic enzymes in adrenal cortex and its disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroidogenic acute regulatory protein (StAR), a novel mitochondrial cholesterol transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroidogenic acute regulatory protein - Wikipedia [en.wikipedia.org]
- 8. Transcriptional regulation of CYP11A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of steroid production: analysis of Cyp11a1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional Regulation of CYP11A1 | Semantic Scholar [semanticscholar.org]
- 11. Varied Clinical Presentations of Seven Patients With Mutations in CYP11A1 Encoding the Cholesterol Side-Chain Cleavage Enzyme, P450scc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Redox partner adrenodoxin induces substrate binding to steroidogenic cytochrome P450 11B2 and 11A1 by promoting a conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition and stimulation of activity of purified recombinant CYP11A1 by therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis for pregnenolone biosynthesis by the mitochondrial monooxygenase system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Steroidogenic acute regulatory protein (StAR) is a sterol transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of 22-Hydroxycholesterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 22-hydroxycholesterol, a pivotal oxysterol in cellular physiology. Initially identified as a critical intermediate in the conversion of cholesterol to steroid hormones, its biological significance has expanded to encompass the regulation of lipid homeostasis and inflammatory responses through the activation of nuclear receptors. This document details the historical milestones in its discovery, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its complex roles in key signaling pathways. Quantitative data are presented in structured tables for clarity, and intricate molecular interactions are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Discovery and History
The journey to understanding this compound is intrinsically linked to the elucidation of steroid hormone biosynthesis. Early research in the mid-20th century focused on identifying the intermediates in the conversion of cholesterol to pregnenolone (B344588), the precursor to all steroid hormones.
Timeline of Key Discoveries:
| Year | Discovery | Key Researchers/Reference |
| 1962 | The biosynthesis of pregnenolone from this compound was demonstrated, establishing it as a key intermediate in steroidogenesis.[1] | Chaudhuri A.C., Harada Y., Shimizu K., Gut M., Dorfman R.I. |
| 1970 | Crystalline 22R-hydroxycholesterol was successfully isolated from bovine adrenal glands, allowing for more detailed structural and functional studies.[2] | Dixon R., Furutachi T., Lieberman S. |
| 1974 | A stereospecific chemical synthesis for (22R)-hydroxycholesterol was developed, providing a crucial tool for in vitro and in vivo studies.[3] | |
| 1975 | Mass spectrometric studies confirmed the enzymatic conversion of cholesterol to (22R)-hydroxycholesterol by a bovine adrenocortical mitochondrial preparation, elucidating the role of molecular oxygen in the process.[4] | |
| Late 1990s | 22(R)-hydroxycholesterol was identified as a potent endogenous agonist for the Liver X Receptor (LXR), revealing its role beyond steroidogenesis in regulating cholesterol homeostasis.[5][6] | |
| 2006 | It was discovered that 22(R)-hydroxycholesterol also functions as a ligand for the Farnesoid X Receptor (FXR), further expanding its known regulatory functions in lipid metabolism.[7] | Deng R., et al. |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in experimental settings.
| Property | Value |
| Molecular Formula | C₂₇H₄₆O₂ |
| Molecular Weight | 402.65 g/mol |
| CAS Number | 17711-16-9 (for this compound), 17954-98-2 (for 22R-hydroxycholesterol) |
| Appearance | White to off-white solid |
| Solubility | Soluble in chloroform (B151607), ethanol, DMSO, and DMF. Sparingly soluble in aqueous solutions. |
| Storage | Store at -20°C for long-term stability. Solutions in organic solvents can be stored at -20°C for several months. |
Experimental Protocols
Chemical Synthesis of (22R)-Hydroxycholesterol
A stereospecific synthesis is crucial to obtain the biologically active 22R isomer. One established method involves the following key steps:
-
Starting Material: Stigmasterol (B192456), a readily available plant sterol, is a common starting material.
-
Oxidative Cleavage: The C22-C23 double bond of stigmasterol is subjected to oxidative cleavage (e.g., ozonolysis) to yield a C22-aldehyde.
-
Grignard Reaction: A Grignard reagent, such as isopropyl magnesium bromide, is reacted with the C22-aldehyde. This reaction is controlled to favor the formation of the (22R)-hydroxyl group.
-
Purification: The resulting mixture is purified by column chromatography on silica (B1680970) gel to isolate the (22R)-hydroxycholesterol.
-
Characterization: The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.
Enzymatic Synthesis of (22R)-Hydroxycholesterol using P450scc
This method mimics the physiological production of this compound.
-
Source of Enzyme: Recombinant human cytochrome P450scc (CYP11A1) expressed in a suitable host system (e.g., E. coli or insect cells) is the preferred source. Alternatively, mitochondria isolated from steroidogenic tissues like the adrenal glands can be used.[4]
-
Reaction Mixture: A typical reaction mixture includes:
-
Cholesterol (substrate) solubilized with a detergent (e.g., Tween 80) or cyclodextrin.
-
P450scc enzyme.
-
Adrenodoxin (B1173346) and adrenodoxin reductase (electron transfer partners).
-
NADPH generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to provide reducing equivalents.
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
-
Incubation: The reaction is incubated at 37°C with shaking. The reaction time is optimized to maximize the yield of this compound while minimizing its further conversion to pregnenolone.
-
Extraction: The reaction is stopped, and the steroids are extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification and Analysis: The extracted steroids are separated and quantified by HPLC or LC-MS/MS.
Extraction of this compound from Biological Samples
This protocol is suitable for tissues rich in steroidogenic activity, such as the adrenal glands.
-
Homogenization: The tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Lipid Extraction: The total lipids are extracted from the homogenate using a modified Folch or Bligh-Dyer method with a mixture of chloroform and methanol.
-
Saponification (Optional): To hydrolyze cholesteryl esters and liberate free this compound, the lipid extract can be treated with ethanolic potassium hydroxide.
-
Solid-Phase Extraction (SPE): The crude lipid extract is subjected to SPE on a silica or C18 cartridge to separate the oxysterol fraction from other lipids.
-
Purification by HPLC: The oxysterol fraction is further purified by normal-phase or reverse-phase HPLC to isolate this compound.
-
Quantification: The amount of this compound is determined by LC-MS/MS using a stable isotope-labeled internal standard.
Cell-Based Reporter Assay for LXR Activation
This assay measures the ability of this compound to activate the Liver X Receptor.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T or HepG2) is used.
-
Plasmids: The cells are transiently transfected with:
-
An expression vector for human LXRα or LXRβ.
-
An expression vector for its heterodimeric partner, RXRα.
-
A reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a luciferase gene.
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Treatment: After transfection, the cells are treated with varying concentrations of 22(R)-hydroxycholesterol or a vehicle control for 24-48 hours.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the dose-dependent activation of LXR by this compound.
Cholesterol Efflux Assay
This assay assesses the effect of this compound on the removal of cholesterol from cells, a process regulated by LXR.
-
Cell Culture: Macrophages (e.g., J774 or THP-1 derived macrophages) are cultured in appropriate media.
-
Cholesterol Loading and Labeling: The cells are loaded with cholesterol by incubation with acetylated LDL and labeled with a tracer, typically [³H]-cholesterol, for 24-48 hours.[8][9]
-
Equilibration: The cells are washed and incubated in serum-free media containing the compound of interest (e.g., 22(R)-hydroxycholesterol) for a period to allow for gene expression changes (typically 18-24 hours).[10]
-
Efflux: The media is replaced with serum-free media containing a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL). The cells are incubated for a defined period (e.g., 4-6 hours).[9]
-
Quantification: The radioactivity in the media and the cells is measured by liquid scintillation counting.
-
Calculation: Cholesterol efflux is calculated as the percentage of radioactivity in the media relative to the total radioactivity (media + cells).
Biological Role and Signaling Pathways
This compound plays a dual role in cellular metabolism, acting as both a crucial metabolic intermediate and a signaling molecule.
Intermediate in Steroidogenesis
The primary and most well-established role of this compound is as the first hydroxylated intermediate in the conversion of cholesterol to pregnenolone. This process, known as the cholesterol side-chain cleavage reaction, is the rate-limiting step in the synthesis of all steroid hormones and occurs in the mitochondria of steroidogenic tissues.[11][12]
The enzyme responsible for this conversion is the cytochrome P450 side-chain cleavage enzyme (P450scc), also known as CYP11A1.[12][13] The reaction proceeds in three steps:
-
22-Hydroxylation: Cholesterol is first hydroxylated at the C22 position to form 22R-hydroxycholesterol.[13]
-
20-Hydroxylation: 22R-hydroxycholesterol is then hydroxylated at the C20 position to yield 20α,22R-dihydroxycholesterol.[13]
-
Side-Chain Cleavage: The bond between C20 and C22 is cleaved, releasing pregnenolone and isocaproic aldehyde.[11]
Caption: The enzymatic conversion of cholesterol to pregnenolone.
Activation of Liver X Receptors (LXRs)
22(R)-hydroxycholesterol is a potent endogenous agonist of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that function as master regulators of cholesterol, fatty acid, and glucose homeostasis.[5][6]
The activation of LXRs by 22(R)-hydroxycholesterol involves the following steps:
-
Ligand Binding: 22(R)-hydroxycholesterol binds to the ligand-binding domain of LXR.
-
Heterodimerization: The LXR-ligand complex forms a heterodimer with the Retinoid X Receptor (RXR).[14]
-
DNA Binding: The LXR/RXR heterodimer binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.[14]
-
Gene Transcription: This binding recruits coactivator proteins and initiates the transcription of target genes involved in:
-
Reverse Cholesterol Transport: Upregulation of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which mediate the efflux of cholesterol from cells to HDL particles.[5][14]
-
Bile Acid Synthesis: Increased expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[14]
-
Lipogenesis: Activation of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis.[14]
-
Caption: Activation of the Liver X Receptor (LXR) signaling pathway.
Activation of Farnesoid X Receptor (FXR)
In addition to LXR, 22(R)-hydroxycholesterol has been shown to activate the Farnesoid X Receptor (FXR), a nuclear receptor primarily known for its role in bile acid sensing and regulation.[7]
The activation of FXR by 22(R)-hydroxycholesterol leads to the transcriptional regulation of genes involved in bile acid and lipid metabolism. A key target gene is the Bile Salt Export Pump (BSEP), which is responsible for the transport of bile salts from hepatocytes into the bile.[7][15]
The signaling pathway is analogous to LXR activation:
-
Ligand Binding: 22(R)-hydroxycholesterol binds to the FXR ligand-binding domain.
-
Heterodimerization: FXR forms a heterodimer with RXR.
-
DNA Binding: The FXR/RXR heterodimer binds to FXR Response Elements (FXREs) in the promoter of target genes like BSEP.
-
Gene Transcription: This leads to increased expression of BSEP, promoting bile acid secretion.
References
- 1. Biosynthesis of pregnenolone from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The isolation of crystalline 22R-hydroxycholesterol and 20 alpha, 22R-dihydroxycholesterol from bovine adrenals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific synthesis of (22R)-22-hydroxycholesterol and (22R)-cholesta-5,24-diene-3β,22-diol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Mass spectrometric study of the enzymatic conversion of cholesterol to (22R)-22-hydroxycholesterol, (20R,22R)-20,22-dihydroxycholesterol, and pregnenolone, and of (22R)-22-hydroxycholesterol to the lgycol and pregnenolone in bovine adrenocortical preparations. Mode of oxygen incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Liver X Receptor: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 22R-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 12. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liver X receptor - Wikipedia [en.wikipedia.org]
- 15. Oxysterol 22(R)-Hydroxycholesterol Induces the Expression of the Bile Salt Export Pump through Nuclear Receptor Farsenoid X Receptor but Not Liver X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Conversion of Cholesterol to 22-Hydroxycholesterol
For Researchers, Scientists, and Drug Development Professionals
Abstract: The enzymatic conversion of cholesterol to (22R)-hydroxycholesterol is the initial, rate-limiting step in the biosynthesis of all steroid hormones. This critical reaction is catalyzed by the mitochondrial enzyme Cytochrome P450 11A1 (CYP11A1), also known as the cholesterol side-chain cleavage enzyme (P450scc). The product, (22R)-hydroxycholesterol, is not only a pivotal metabolic intermediate but also a potent signaling molecule that activates nuclear receptors such as the Liver X Receptor (LXR) and Farnesoid X Receptor (FXR), thereby influencing cholesterol homeostasis, lipid metabolism, and inflammatory responses. This document provides a comprehensive technical overview of the core enzymology, reaction kinetics, relevant signaling pathways, and detailed experimental protocols for studying this conversion.
Core Enzymology and Reaction Mechanism
The conversion of cholesterol to its hydroxylated intermediate is exclusively managed by a specialized enzyme system located within the mitochondria.
The Cholesterol Side-Chain Cleavage Enzyme (CYP11A1)
The primary enzyme responsible for this biological process is Cytochrome P450 11A1 (CYP11A1) , a member of the cytochrome P450 superfamily.[1] It is also commonly referred to as P450scc or cholesterol desmolase.[1][2]
-
Location: CYP11A1 is a mitochondrial enzyme, specifically situated on the inner mitochondrial membrane.[1][3]
-
Tissue Expression: The highest levels of CYP11A1 are found in steroidogenic tissues, including the adrenal cortex, corpus luteum, ovarian theca cells, testicular Leydig cells, and the placenta during pregnancy.[1][2] Lower levels are also present in other tissues like the brain.[1]
-
Gene: In humans, CYP11A1 is encoded by the CYP11A1 gene located on chromosome 15.[1][2]
The Three-Step Catalytic Reaction
CYP11A1 catalyzes a sequential three-step monooxygenase reaction to ultimately convert cholesterol into pregnenolone (B344588). The formation of (22R)-hydroxycholesterol is the first of these steps.[4][5]
-
Step 1: 22-Hydroxylation: Cholesterol is hydroxylated at the C22 position to form (22R)-hydroxycholesterol .[4][6][7]
-
Step 2: 20-Hydroxylation: The intermediate, (22R)-hydroxycholesterol, is subsequently hydroxylated at the C20 position to yield 20α,22R-dihydroxycholesterol .[4][7]
-
Step 3: Side-Chain Cleavage: The bond between C20 and C22 is cleaved, releasing pregnenolone (a C21 steroid) and isocaproic aldehyde.[1][6]
Each hydroxylation step requires molecular oxygen and two electrons, which are provided by a dedicated mitochondrial electron transfer chain.[1][6]
The Electron Transfer System
CYP11A1 does not function in isolation. It relies on two partner proteins to receive the necessary reducing equivalents from NADPH.[1][8]
-
Adrenodoxin (B1173346) Reductase (FDXR): A flavoprotein that accepts two electrons from NADPH.
-
Adrenodoxin (FDX1): A non-heme iron-sulfur protein that acts as a mobile electron shuttle, accepting electrons one at a time from adrenodoxin reductase and delivering them to CYP11A1.[1][6]
Regulation of Activity
The activity of CYP11A1 is tightly controlled, primarily by regulating the access of its substrate, cholesterol. The Steroidogenic Acute Regulatory Protein (StAR) facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, which is considered the true rate-limiting step of steroidogenesis.[2][3] The expression of all three components of the P450scc system (CYP11A1, Adrenodoxin, Adrenodoxin Reductase) is induced by trophic hormones, such as Adrenocorticotropic hormone (ACTH), via transcription factors like Steroidogenic factor 1 (SF-1).[1]
Signaling Pathways of 22-Hydroxycholesterol
Beyond its role as a steroid precursor, (22R)-hydroxycholesterol is an important oxysterol that functions as a ligand for nuclear receptors, directly regulating gene expression.
-
Liver X Receptor (LXR) Activation: (22R)-hydroxycholesterol is a potent endogenous agonist for LXRs (LXRα and LXRβ).[9][10] Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes. This pathway is crucial for regulating cholesterol efflux, transport, and fatty acid metabolism by inducing genes such as ABCA1, ABCG1, and SREBP-1c.[11]
-
Farnesoid X Receptor (FXR) Activation: Studies have also shown that 22(R)-hydroxycholesterol can act as an FXR ligand, inducing the expression of the bile salt export pump (BSEP), a key transporter in bile acid homeostasis.[12][13]
Quantitative Data
The following tables summarize key quantitative parameters related to the enzymatic conversion, compiled from various in vitro studies.
Table 1: Enzyme Kinetic Parameters for CYP11A1
| Substrate | Parameter | Reported Value | Organism/System | Reference |
|---|---|---|---|---|
| Cholesterol | Kd (Binding Affinity) | 0.2 µM | Purified Human CYP11A1 | [14] |
| 22R-Hydroxycholesterol | KM (Michaelis Constant) | ~1-2 µM | Transfected COS-1 cells | [15][16] |
| 22R-Hydroxycholesterol | Vmax (Maximal Velocity) | Varies significantly with expression levels | Transfected COS-1 cells |[15][16] |
Note: Direct kinetic parameters (KM, Vmax) for the initial cholesterol to this compound step are not consistently reported, as assays often measure the full conversion to pregnenolone or use more soluble intermediates like 22R-hydroxycholesterol as the starting substrate.
Table 2: Typical In Vitro Reaction Conditions
| Parameter | Condition | Rationale / Notes | Reference |
|---|---|---|---|
| Temperature | 37°C | Mimics physiological conditions. | [17] |
| pH | 7.4 | Maintained with potassium phosphate (B84403) buffer. | [17] |
| Enzyme Concentration | 0.4 µM (CYP11A1) | Varies based on experimental design. | [14] |
| Substrate Delivery | 2-hydroxypropyl-β-cyclodextrin | Used to solubilize cholesterol in aqueous buffer. | [17] |
| Cofactors | NADPH Generating System | Glucose-6-phosphate and G6P dehydrogenase are used to continuously regenerate NADPH. |[17] |
Experimental Protocols
Studying the enzymatic conversion of cholesterol requires precise methodologies, from cell-based assays to reconstituted enzyme systems.
Protocol 1: Cell-Based CYP11A1 Activity Assay
This protocol measures CYP11A1 activity in a cellular context by using transiently transfected mammalian cells.
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., CHO-K1 or COS-1) in 6-well plates at a density that allows for ~70-80% confluency the next day.[18]
-
Transfect cells with an expression vector containing the full-length cDNA for human CYP11A1 using a suitable lipid-based transfection reagent according to the manufacturer's protocol. Co-transfection with vectors for adrenodoxin and adrenodoxin reductase can enhance activity. An empty vector is used as a negative control.
-
Allow cells to express the protein for 24-48 hours post-transfection.
-
-
Enzymatic Reaction:
-
Wash the transfected cells twice with phosphate-buffered saline (PBS).
-
Add serum-free culture medium containing the substrate. For kinetic analysis, use varying concentrations (e.g., 0.5 to 5 µM) of a water-soluble cholesterol analog, such as 22R-hydroxycholesterol.[15][16]
-
To initiate the reaction, add NADPH to a final concentration of 200 µmol/liter.[15]
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a defined period (e.g., 2 to 4 hours).[15]
-
-
Sterol Extraction and Analysis:
-
Collect the culture medium and centrifuge to remove cell debris.
-
Extract the sterols from the supernatant by adding 2-3 volumes of an organic solvent like ethanol (B145695) or hexane:isopropanol (3:2 v/v).[19][20]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase and evaporate it to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Analyze the production of pregnenolone (as the final product of the pathway) using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[16] This provides high sensitivity and specificity for quantification.
-
Protocol 2: In Vitro Reconstituted Enzyme Assay
This protocol measures the activity of purified CYP11A1, providing a clean system to study enzyme kinetics and inhibition without cellular interference.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 0.1 mM EDTA).[17]
-
Prepare an NADPH-generating system consisting of glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADPH in buffer.
-
Prepare the substrate by dissolving cholesterol in a 33% aqueous solution of 2-hydroxypropyl-β-cyclodextrin to enhance solubility.[17]
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the purified recombinant enzymes: CYP11A1, adrenodoxin, and adrenodoxin reductase in the reaction buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cholesterol substrate and the NADPH-generating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Stop the reaction by adding 2 volumes of ice-cold ethanol or another organic solvent to precipitate the proteins.[17]
-
-
Extraction and Analysis:
-
Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and process for analysis as described in Protocol 1 (Section 4.1, Step 3). The primary product to quantify would be this compound if the reaction is stopped early, or pregnenolone for overall activity.
-
Conclusion
The enzymatic conversion of cholesterol to (22R)-hydroxycholesterol by CYP11A1 is a foundational reaction in human physiology. It serves as the gateway to the entire steroid hormone network and produces a potent oxysterol that actively participates in the transcriptional regulation of lipid metabolism. A thorough understanding of its mechanism, kinetics, and regulation is essential for researchers in endocrinology, metabolism, and pharmacology. The methodologies outlined in this guide provide a robust framework for investigating this crucial biochemical transformation and for the development of therapeutic agents that target steroidogenic pathways.
References
- 1. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. scispace.com [scispace.com]
- 4. Structural Basis for Three-step Sequential Catalysis by the Cholesterol Side Chain Cleavage Enzyme CYP11A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for three-step sequential catalysis by the cholesterol side chain cleavage enzyme CYP11A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. 22R-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 8. Partial Defect in the Cholesterol Side-Chain Cleavage Enzyme P450scc (CYP11A1) Resembling Nonclassic Congenital Lipoid Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LXR signaling couples sterol metabolism to proliferation in the acquired immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxysterol 22(R)-Hydroxycholesterol Induces the Expression of the Bile Salt Export Pump through Nuclear Receptor Farsenoid X Receptor but Not Liver X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition and stimulation of activity of purified recombinant CYP11A1 by therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cholesterol 25-hydroxylation activity of CYP3A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. benchchem.com [benchchem.com]
The Core Mechanism of Liver X Receptor Activation by 22-Hydroxycholesterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the activation mechanism of the Liver X Receptor (LXR) by its endogenous ligand, 22(R)-hydroxycholesterol. The document details the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and investigating this key process in lipid metabolism and inflammation.
Introduction to Liver X Receptors and 22(R)-Hydroxycholesterol
Liver X receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1] LXRα is predominantly expressed in metabolic tissues like the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed.[2] These receptors function as "cholesterol sensors" that, when activated, induce the expression of genes involved in cholesterol efflux, transport, and excretion.[3]
22(R)-hydroxycholesterol is a naturally occurring oxysterol, an oxygenated derivative of cholesterol, that serves as a potent endogenous agonist for both LXRα and LXRβ.[1][4] Its interaction with LXRs initiates a cascade of events leading to the transcriptional regulation of target genes, making it a critical molecule in cellular lipid management.
The LXR Activation Signaling Pathway
The activation of LXR by 22(R)-hydroxycholesterol follows a well-defined signaling pathway, which is essential for the transcriptional regulation of its target genes.
In its inactive state, the LXR-RXR heterodimer is bound to specific DNA sequences known as Liver X Receptor Response Elements (LXREs) in the promoter regions of target genes.[3] This complex is associated with corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR) and Silencing Mediator of Retinoic acid and Thyroid hormone receptor (SMRT), which inhibit gene transcription.[5]
The binding of an agonist like 22(R)-hydroxycholesterol to the Ligand Binding Domain (LBD) of LXR induces a conformational change in the receptor.[1] This alteration facilitates the dissociation of the corepressor complex and the subsequent recruitment of coactivator proteins.[6] Key coactivators recruited by the activated LXR/RXR heterodimer include Steroid Receptor Coactivator-1 (SRC-1), Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), and CREB-binding protein (CBP)/p300.[7][8][9] These coactivators possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histones, chromatin remodeling, and the initiation of target gene transcription.[10][11]
Quantitative Data on 22(R)-Hydroxycholesterol and LXR Interaction
The interaction between 22(R)-hydroxycholesterol and LXR isoforms has been quantified through various experimental assays. The following tables summarize key binding affinity and activation data.
Table 1: Binding Affinity of 22(R)-Hydroxycholesterol for LXR Isoforms
| Parameter | LXRα | LXRβ | Method | Reference |
| Ki (nM) | 380 | ~380 | Scintillation Proximity Assay | [12] |
| Binding Affinity | High | High | In-silico Docking | [13] |
Table 2: Activation of LXR Isoforms by 22(R)-Hydroxycholesterol
| Parameter | LXRα | LXRβ | Method | Reference |
| EC50 | Potent Activator | Potent Activator | Reporter Gene Assay | [14] |
Table 3: Induction of LXR Target Genes by 22(R)-Hydroxycholesterol
| Target Gene | Cell Type | Fold Induction | Method | Reference |
| ABCA1 | Macrophages | ~7-fold | Reporter Gene Assay | [4] |
| ABCA1 | Brain Cells | Marked Increase | Western Blot/qRT-PCR | [15] |
| ABCG1 | Macrophages | Induced | Not specified | [1] |
| SREBP-1c | Not specified | Induced | Not specified | [2] |
| CH25H | HepG2 cells | Significant | Western Blot | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between 22(R)-hydroxycholesterol and LXR.
Ligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay directly measures the binding of a radiolabeled ligand to its receptor.
Protocol:
-
Protein Preparation: Purify the recombinant Ligand Binding Domain (LBD) of human LXRα or LXRβ, typically expressed with a tag (e.g., His-tag) for purification.
-
Reaction Setup: In a microplate, combine the purified LXR-LBD with a known concentration of [3H]-labeled 22(R)-hydroxycholesterol.
-
SPA Bead Addition: Add scintillation proximity assay (SPA) beads that are coated with a molecule that binds to the tagged LXR-LBD.
-
Incubation: Incubate the mixture to allow the LXR-LBD to bind to both the radiolabeled ligand and the SPA beads. When the radiolabeled ligand is in close proximity to the bead (i.e., bound to the receptor), the emitted beta particles from the tritium (B154650) will excite the scintillant in the bead, producing light.
-
Signal Detection: Measure the light output using a scintillation counter. The signal is directly proportional to the amount of radiolabeled ligand bound to the receptor.
-
Competition Assay: To determine the binding affinity (Ki) of unlabeled 22(R)-hydroxycholesterol, perform a competition assay by adding increasing concentrations of the unlabeled compound to the reaction mixture. The unlabeled ligand will compete with the radiolabeled ligand for binding to the LXR-LBD, resulting in a decrease in the scintillation signal.
-
Data Analysis: Plot the decrease in signal against the concentration of the unlabeled ligand to calculate the IC50, which can then be used to determine the Ki.
Reporter Gene Assay (GAL4 Hybrid System)
This cell-based assay measures the ability of a ligand to activate the transcriptional activity of LXR.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with two plasmids:
-
An expression vector encoding a fusion protein of the GAL4 DNA-binding domain (DBD) and the LXR-LBD.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with upstream GAL4 Upstream Activating Sequences (UAS).
-
-
Cell Treatment: After allowing for protein expression, treat the transfected cells with various concentrations of 22(R)-hydroxycholesterol or a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for LXR activation and subsequent luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of 22(R)-hydroxycholesterol to determine the EC50 value, which represents the concentration required for 50% of the maximal activation.[14]
Co-activator Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This in vitro assay measures the ligand-dependent interaction between LXR and a specific coactivator peptide.
Protocol:
-
Reagent Preparation:
-
Purified GST-tagged LXR-LBD.
-
A terbium-labeled anti-GST antibody (FRET donor).
-
A fluorescein-labeled peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC-1, PGC-1α) (FRET acceptor).
-
Serial dilutions of 22(R)-hydroxycholesterol.
-
-
Assay Procedure:
-
In a microplate, incubate the GST-LXR-LBD with different concentrations of 22(R)-hydroxycholesterol.
-
Add the terbium-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide.
-
Incubate to allow for the formation of the LXR-coactivator complex.
-
-
Signal Detection:
-
Excite the terbium donor at its specific wavelength (e.g., 340 nm).
-
Measure the emission at the donor's wavelength (e.g., 495 nm) and the acceptor's wavelength (e.g., 520 nm) after a time delay to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in this ratio indicates the recruitment of the coactivator peptide to the LXR-LBD in a ligand-dependent manner.
-
Conclusion
The activation of Liver X Receptors by 22(R)-hydroxycholesterol is a fundamental process in the maintenance of cellular and systemic lipid homeostasis. A thorough understanding of the underlying molecular mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and professionals in the fields of metabolic disease and drug development. This guide provides a detailed framework for investigating this critical signaling pathway, paving the way for future discoveries and therapeutic interventions.
References
- 1. caister.com [caister.com]
- 2. Recruitment of CBP/p300 by the IFN beta enhanceosome is required for synergistic activation of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular determinants of the interactions between SRC-1 and LXR/RXR heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol-dependent LXR transcription factor activity represses pronociceptive effects of estrogen in sensory neurons and pain induced by myelin basic protein fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CBP regulates recruitment and release of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone acetylation by CBP and p300 at double-strand break sites facilitates SWI/SNF chromatin remodeling and the recruitment of non-homologous end joining factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TR-FRET Kit for Drug Candidates Discovery - Creative Diagnostics [qbd.creative-diagnostics.com]
- 14. Activation of the orphan nuclear receptor steroidogenic factor 1 by oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 22R-hydroxycholesterol and 9-cis-retinoic acid induce ATP-binding cassette transporter A1 expression and cholesterol efflux in brain cells and decrease amyloid beta secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of 22-Hydroxycholesterol in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
22-Hydroxycholesterol (22-HC), an oxidized derivative of cholesterol, has emerged as a critical signaling molecule with pleiotropic effects on cellular function. This technical guide provides an in-depth exploration of the mechanisms by which 22-HC modulates key cellular signaling pathways, including the Liver X Receptor (LXR), Hedgehog (Hh), and Sterol Regulatory Element-Binding Protein (SREBP) pathways. We present a comprehensive summary of quantitative data, detailed experimental protocols for studying the effects of 22-HC, and visual representations of the signaling cascades to facilitate a deeper understanding of its biological significance and therapeutic potential.
Introduction
Oxysterols, once considered mere intermediates in cholesterol metabolism, are now recognized as potent signaling molecules that regulate a diverse array of physiological and pathophysiological processes. Among these, this compound, with its hydroxyl group at the 22nd carbon position, exhibits significant biological activity. It is a key modulator of lipid homeostasis, inflammation, cell proliferation, and developmental pathways. This guide focuses on the (R)-enantiomer, 22(R)-hydroxycholesterol, which is the more biologically active isomer in many contexts, and also touches upon the distinct roles of the (S)-enantiomer. Understanding the intricate signaling networks governed by 22-HC is paramount for the development of novel therapeutics for metabolic diseases, cancer, and neurodegenerative disorders.
Core Signaling Pathways Modulated by this compound
Liver X Receptor (LXR) Signaling Pathway
22(R)-hydroxycholesterol is a well-established endogenous agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis and the regulation of inflammatory responses.[1][2] LXRs, comprising LXRα and LXRβ, form obligate heterodimers with the Retinoid X Receptor (RXR).[3][4] In the absence of a ligand, the LXR-RXR heterodimer is bound to LXR response elements (LXREs) on the DNA and recruits corepressor proteins to inhibit gene transcription.[3]
Upon binding of 22(R)-HC to the ligand-binding domain of LXR, a conformational change is induced, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[2][5] This complex then activates the transcription of a suite of target genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1, and apolipoprotein E (ApoE).[6][7] The induction of these genes promotes the efflux of cholesterol from peripheral cells to high-density lipoprotein (HDL) for transport back to the liver.[6]
Hedgehog (Hh) Signaling Pathway
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers. Oxysterols, including this compound, have been identified as modulators of Hh signaling through their interaction with the G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO).[8][9]
In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits the activity of SMO.[10] Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors. This compound and other oxysterols can act as allosteric activators of SMO by binding to its extracellular cysteine-rich domain (CRD).[8][11] This binding induces a conformational change in SMO, leading to its activation and subsequent signal transduction.[9] Interestingly, the 22(S) enantiomer has been shown to be a more potent activator of the Hh pathway in some contexts than the 22(R) enantiomer.[11]
Sterol Regulatory Element-Binding Protein (SREBP) Pathway
The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. SREBPs are transcription factors that are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP).[12][13] When cellular sterol levels are low, the SREBP-SCAP complex moves to the Golgi apparatus, where SREBP is proteolytically cleaved, releasing its active N-terminal domain to enter the nucleus and activate the transcription of lipogenic genes.[14]
Oxysterols, including this compound, act as potent inhibitors of SREBP processing.[14][15] They exert this effect by binding to another ER-resident protein called Insulin-induced gene (Insig).[1][16] The oxysterol-Insig complex then binds to SCAP, causing the SREBP-SCAP complex to be retained in the ER, thereby preventing SREBP activation.[17][18] This feedback mechanism ensures that when cellular oxysterol levels are high, de novo lipogenesis is suppressed.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data regarding the effects of this compound on various cellular targets and processes.
Table 1: Binding Affinities and Potency of this compound
| Parameter | Target | Cell/System | Value | Reference(s) |
| Ki | LXRα | In vitro | 380 nM | [15] |
| Ki | LXRβ | In vitro | - | [15] |
| EC50 | LXRα Activation | CV-1 cells | ~10 µM | [15] |
| EC50 | LXRβ Activation | CV-1 cells | ~10 µM | [15] |
| EC50 | Hedgehog Pathway Activation (20(S)-OHC) | NIH 3T3 cells | ~3 µM | [11] |
Table 2: Effects of this compound on Gene and Protein Expression
| Target Gene/Protein | Cell Type | Treatment Concentration | Fold Change (mRNA) | Fold Change (Protein) | Reference(s) |
| ABCA1 | Rat Primary Brain Cells | 10 µM 22(R)-HC + 9-cis-RA | Marked Increase | Marked Increase | [19] |
| ABCG1 | THP-1 Macrophages | 1 µM T0901317 (LXR agonist) | - | Induced | [20] |
| BSEP | Human Primary Hepatocytes | 10 µM 22(R)-HC | 2- to 5-fold Increase | - | [21] |
| PLTP | Mouse Peritoneal Macrophages | 22(R)-HC | Induced | - | [22] |
Table 3: Anti-proliferative Effects of this compound
| Cell Line | Cancer Type | IC50 | Reference(s) |
| LNCaP | Prostate Cancer | ~20-30 µM | [23][24] |
| PC-3 | Prostate Cancer | ~20-40 µM | [23][24] |
| MCF-7 | Breast Cancer | ~20-40 µM | [23][24] |
| HepG2 | Hepatocellular Carcinoma | ~20-50 µM | [23] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of this compound.
LXR Luciferase Reporter Gene Assay
This assay is used to quantify the ability of this compound to activate LXR-mediated transcription.
Workflow Diagram:
Protocol:
-
Cell Culture and Seeding: Plate HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and culture overnight.
-
Transfection: Co-transfect cells with an LXR expression plasmid, an LXRE-driven firefly luciferase reporter plasmid, and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 22(R)-hydroxycholesterol (e.g., a serial dilution from 0.1 µM to 25 µM) or vehicle control (e.g., DMSO). Incubate for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by dividing the normalized luciferase activity of the 22-HC-treated samples by that of the vehicle-treated control.
Western Blot Analysis of LXR Target Proteins (e.g., ABCA1, ABCG1)
This protocol is for detecting changes in the protein expression of LXR target genes following treatment with this compound.
Workflow Diagram:
Protocol:
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages and treat with 10 µM 22(R)-hydroxycholesterol or vehicle for 24-48 hours.
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the protein of interest (e.g., anti-ABCA1 or anti-ABCG1) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is used to measure changes in the mRNA levels of target genes in response to this compound treatment.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells (e.g., HepG2) with 22(R)-hydroxycholesterol (e.g., 10 µM) for a specified time (e.g., 24 hours). Isolate total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, cDNA template, and gene-specific primers for the target gene (e.g., ABCA1, SREBF1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Perform the qPCR using a real-time PCR system. Analyze the data using the ΔΔCt method to calculate the fold change in gene expression in 22-HC-treated samples relative to vehicle-treated controls.
Conclusion and Future Directions
This compound is a pleiotropic signaling molecule that exerts profound effects on cellular physiology through its modulation of the LXR, Hedgehog, and SREBP pathways. Its ability to regulate lipid metabolism, inflammation, and cell proliferation underscores its potential as a therapeutic target for a range of diseases. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of 22-HC and to explore its therapeutic applications.
Future research should focus on elucidating the tissue-specific and context-dependent effects of 22-HC, identifying novel downstream targets and interacting partners, and developing selective modulators of its activity. A deeper understanding of the complex interplay between 22-HC and these critical signaling pathways will undoubtedly pave the way for innovative therapeutic strategies.
References
- 1. Oxysterols and Their Cellular Effectors [mdpi.com]
- 2. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands | Springer Nature Experiments [experiments.springernature.com]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxysterol binding to the extracellular domain of Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, direct activity assays for Smoothened reveal Hedgehog pathway regulation by membrane cholesterol and extracellular sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxysterols are allosteric activators of the oncoprotein Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]
- 13. Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TCDB » SEARCH [tcdb.org]
- 17. Insig Proteins Mediate Feedback Inhibition of Cholesterol Synthesis in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of SCAP/SREBP as Central Regulators of Lipid Metabolism in Hepatic Steatosis [mdpi.com]
- 19. 22R-hydroxycholesterol and 9-cis-retinoic acid induce ATP-binding cassette transporter A1 expression and cholesterol efflux in brain cells and decrease amyloid beta secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Phospholipid Transfer Protein Gene Is a Liver X Receptor Target Expressed by Macrophages in Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
22-Hydroxycholesterol: A Technical Guide to Its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
22(R)-hydroxycholesterol (22R-HC) is an oxygenated derivative of cholesterol, an oxysterol, that serves as a critical metabolic intermediate in the biosynthesis of steroid hormones from cholesterol.[1] Beyond its role as a precursor, 22R-HC has emerged as a key signaling molecule, primarily acting as a potent endogenous ligand for nuclear receptors.[2][3] This activation triggers a cascade of transcriptional events, profoundly influencing a wide array of physiological processes including cholesterol homeostasis, lipid metabolism, and inflammatory responses.[4][5] Understanding the intricate mechanisms by which 22R-HC regulates gene expression is paramount for developing novel therapeutic strategies for metabolic diseases, inflammatory disorders, and certain cancers.
This technical guide provides an in-depth exploration of the molecular pathways governed by 22R-HC, presents quantitative data on its effects on gene expression, details common experimental protocols for its study, and visualizes key mechanisms through signaling pathway diagrams.
Core Signaling Pathways Modulated by 22-Hydroxycholesterol
22R-HC exerts its influence on gene expression primarily through the activation of nuclear receptors, which function as ligand-dependent transcription factors.
Liver X Receptor (LXR) Pathway Activation
The most well-characterized mechanism of 22R-HC action is the activation of Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2).[5][6] LXRs are critical sensors of cellular cholesterol levels.
-
Heterodimerization: Upon binding 22R-HC, LXRs undergo a conformational change that promotes their heterodimerization with the Retinoid X Receptor (RXR).[7][8]
-
DNA Binding: This LXR/RXR heterodimer then binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the regulatory regions of target genes.[7] The consensus LXRE sequence consists of two direct repeats of the core motif AGGTCA separated by four nucleotides (DR4).[3][7]
-
Transcriptional Activation: In the absence of a ligand, the LXR/RXR complex is often bound to co-repressor proteins, silencing gene expression.[3] Ligand binding facilitates the dissociation of co-repressors and the recruitment of co-activator proteins, leading to the initiation of transcription.[3][7] This "permissive heterodimer" can be activated by ligands for either LXR or RXR.[7][9]
References
- 1. 22R-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 2. Liver X receptor - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]
- 5. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted 22-Hydroxycholesterol: A Technical Guide to Its Natural Origins and Endogenous Synthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sources, Endogenous Synthesis, and Biological Signaling of 22-Hydroxycholesterol.
This in-depth whitepaper provides a detailed exploration of this compound (22-HC), a pivotal oxysterol in numerous biological processes. This guide offers a thorough overview of its natural occurrences, the intricate pathways of its endogenous synthesis, and its role as a signaling molecule, particularly through the Liver X Receptor (LXR) and Farnesoid X Receptor (FXR) pathways. The content is structured to be an essential resource for professionals in research, scientific exploration, and pharmaceutical development, featuring quantitative data, detailed experimental protocols, and visual representations of complex biological pathways.
Natural Sources of this compound
This compound is found in a variety of natural sources, spanning the plant and animal kingdoms. While its concentrations are often low, these natural reservoirs are significant for both nutritional and pharmaceutical research.
Plant Sources
In the plant kingdom, this compound is a key intermediate in the biosynthesis of various valuable steroidal compounds. Notably, it serves as a precursor to diosgenin (B1670711), a compound of great interest to the pharmaceutical industry.
| Plant Source | Compound of Interest | Typical Concentration of Precursor | Reference(s) |
| Fenugreek (Trigonella foenum-graecum) | Diosgenin | Data on specific 22-HC concentration is limited; research focuses on diosgenin content. | |
| Dioscorea zingiberensis | Diosgenin | 22R-hydroxycholesterol is a confirmed intermediate. | |
| Bog Asphodel (Narthecium ossifragum) | Not Specified | Presence of 22R-hydroxycholesterol has been reported. | |
| Butcher's Broom (Ruscus aculeatus) | Not Specified | Presence of 22R-hydroxycholesterol has been reported. |
Animal Sources
In animals, this compound is primarily an endogenous product of cholesterol metabolism. However, it can be isolated from certain tissues where steroidogenesis is prominent.
| Animal Source | Tissue | Typical Concentration | Reference(s) |
| Bovine | Adrenal Glands | Crystalline 22R-hydroxycholesterol has been isolated, but quantitative data in fresh tissue is not readily available. | |
| Rat | Adrenal Cells | Used experimentally to study steroidogenesis. |
Marine Sources
The marine environment is a rich source of diverse sterols, and while specific quantitative data for this compound is sparse, the complex sterol profiles of many marine invertebrates suggest its potential presence.
| Marine Source | Organism Type | Notes | Reference(s) |
| Various Shellfish | Mollusks, Crustaceans | Shellfish contain a wide array of sterols, though this compound is not commonly reported as a major constituent. | |
| Sponges | Porifera | Sponges are known for their complex and often unique sterol compositions. |
Endogenous Synthesis of this compound
The primary route for the endogenous synthesis of this compound in mammals is the initial and rate-limiting step of steroid hormone production. This critical biochemical transformation occurs within the mitochondria of steroidogenic tissues.
The synthesis is a three-step process catalyzed by the cytochrome P450 side-chain cleavage enzyme, also known as CYP11A1 or P450scc. This enzyme is located on the inner mitochondrial membrane.
The process begins with the transport of cholesterol from the outer to the inner mitochondrial membrane, a step facilitated by the steroidogenic acute regulatory protein (StAR). Once at the inner membrane, CYP11A1 catalyzes the following sequential reactions:
-
22R-Hydroxylation: Cholesterol is first hydroxylated at the C22 position to form 22R-hydroxycholesterol.
-
20α-Hydroxylation: 22R-hydroxycholesterol is then further hydroxylated at the C20 position to yield 20α,22R-dihydroxycholesterol.
-
Side-Chain Cleavage: Finally, the bond between C20 and C22 is cleaved, resulting in the formation of pregnenolone (B344588) and isocaproic aldehyde.
Pregnenolone then serves as the universal precursor for the synthesis of all other steroid hormones.
Endogenous synthesis pathway of this compound.
Signaling Pathways of this compound
This compound is not merely an intermediate in steroidogenesis; it is also a potent signaling molecule that activates nuclear receptors, primarily the Liver X Receptors (LXR) and the Farnesoid X Receptor (FXR). These receptors play crucial roles in regulating lipid metabolism, inflammation, and cholesterol homeostasis.
Liver X Receptor (LXR) Signaling
Both LXRα and LXRβ are activated by oxysterols, including 22(R)-hydroxycholesterol. Upon ligand binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key target genes of LXR include ABCA1 and ABCG1, which are involved in cholesterol efflux, and SREBP-1c, a key regulator of fatty acid synthesis.
LXR signaling pathway activation by 22(R)-hydroxycholesterol.
Farnesoid X Receptor (FXR) Signaling
In addition to its role as an LXR agonist, 22(R)-hydroxycholesterol also functions as a ligand for FXR. Similar to LXR, ligand-activated FXR forms a heterodimer with RXR, which then binds to FXR response elements (FXREs) in the promoter regions of its target genes. A key target of FXR is the Bile Salt Export Pump (BSEP), which plays a critical role in the transport of bile acids from hepatocytes into the bile.
FXR signaling pathway activation by 22(R)-hydroxycholesterol.
Experimental Protocols
Accurate quantification and characterization of this compound from biological matrices require robust and validated experimental protocols. The following sections outline generalized methodologies for extraction and analysis.
Extraction of this compound from Animal Tissues
This protocol is a modification of the Folch method for lipid extraction.
Materials:
-
Tissue homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenize a known weight of tissue in a minimal volume of ice-cold saline.
-
To the homogenate, add chloroform:methanol (2:1, v/v) to a final volume 20 times the volume of the tissue sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
The dried lipid extract can be reconstituted in a suitable solvent for further analysis.
Workflow for the extraction of this compound from animal tissue.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of oxysterols.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
Mass Spectrometry Conditions (Example for 22R-hydroxycholesterol):
-
Ionization Mode: Positive APCI or ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor ion (Q1): m/z 385.3 (corresponding to [M+H-H₂O]⁺)
-
Product ion (Q3): m/z 367.3 (corresponding to [M+H-2H₂O]⁺)
-
-
Use of a deuterated internal standard (e.g., 22S-hydroxycholesterol-d7) is highly recommended for accurate quantification.
This technical guide provides a foundational understanding of this compound, from its natural origins to its complex roles in cellular signaling. The provided data and protocols serve as a valuable resource for researchers and professionals aiming to further elucidate the biological significance and therapeutic potential of this important oxysterol.
The Pivotal Role of 22-Hydroxycholesterol in Lipid Metabolism and Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
22-Hydroxycholesterol, an oxygenated derivative of cholesterol, is a critical signaling molecule in the intricate network governing lipid metabolism and homeostasis. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, with a primary focus on its function as a potent agonist of Liver X Receptors (LXRs) and a modulator of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. Through these interactions, this compound orchestrates a cellular response to excess cholesterol by promoting its efflux, inhibiting its de novo synthesis, and influencing the expression of a myriad of genes involved in lipid transport and metabolism. This document details the underlying molecular mechanisms, presents quantitative data on its effects, and provides comprehensive experimental protocols for its study, serving as a valuable resource for researchers in lipid biology and drug development.
Introduction
Cellular cholesterol homeostasis is a tightly regulated process essential for maintaining membrane integrity, steroid hormone production, and cell signaling. Dysregulation of this balance is a hallmark of numerous metabolic diseases, including atherosclerosis and non-alcoholic fatty liver disease. Oxysterols, which are oxidized forms of cholesterol, have emerged as key players in sensing and responding to cellular cholesterol levels. Among these, 22(R)-hydroxycholesterol has garnered significant attention for its potent biological activities. It is an endogenous intermediate in the biosynthesis of steroid hormones from cholesterol[1]. This guide will elucidate the central role of this compound in orchestrating the cellular response to cholesterol overload, primarily through its activation of Liver X Receptors and its interplay with the SREBP signaling cascade.
Molecular Mechanisms of Action
Activation of Liver X Receptors (LXRs)
22(R)-hydroxycholesterol is a well-established endogenous agonist for both LXRα and LXRβ nuclear receptors[2][3]. LXRs are ligand-activated transcription factors that form obligate heterodimers with the Retinoid X Receptor (RXR). In the absence of a ligand, the LXR/RXR heterodimer is bound to LXR response elements (LXREs) in the promoter regions of target genes, complexed with corepressor proteins that silence gene expression.
Upon binding of 22(R)-hydroxycholesterol to the ligand-binding domain of LXR, a conformational change is induced. This change leads to the dissociation of corepressors and the recruitment of coactivator complexes, initiating the transcription of LXR target genes.
Figure 1: 22(R)-Hydroxycholesterol-mediated activation of Liver X Receptor (LXR).
Key target genes of LXR activation by 22(R)-hydroxycholesterol include:
-
ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1): These transporters are crucial for mediating the efflux of cellular cholesterol and phospholipids (B1166683) to apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL), respectively. Upregulation of ABCA1 and ABCG1 is a primary mechanism by which this compound promotes reverse cholesterol transport[2][4].
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): LXR activation induces the expression of SREBP-1c, a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis[5][6]. This provides a link between cholesterol and fatty acid metabolism.
-
Apolipoprotein E (ApoE): ApoE is a critical component of lipoproteins and plays a significant role in lipid transport.
Regulation of the SREBP Pathway
The SREBP family of transcription factors (SREBP-1a, SREBP-1c, and SREBP-2) are master regulators of cholesterol and fatty acid biosynthesis. SREBP-2 preferentially activates genes involved in cholesterol synthesis, such as HMG-CoA synthase (HMGCS1) and HMG-CoA reductase (HMGCR), while SREBP-1c primarily regulates fatty acid synthesis.
This compound, along with other oxysterols, plays a crucial role in the negative feedback regulation of the SREBP pathway. In sterol-replete cells, SREBPs are held in the endoplasmic reticulum (ER) as inactive precursors in a complex with SREBP cleavage-activating protein (SCAP). When cellular sterol levels are high, SCAP binds to Insulin-induced gene (INSIG) proteins, which retains the SREBP-SCAP complex in the ER, preventing its transport to the Golgi apparatus for proteolytic activation.
Oxysterols, including this compound, are thought to promote the interaction between SCAP and INSIG, thereby inhibiting the cleavage and activation of SREBPs. This leads to a downregulation of genes involved in cholesterol biosynthesis, representing a key mechanism for maintaining cholesterol homeostasis.
Figure 2: Regulation of SREBP processing by this compound.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies on the effects of 22(R)-hydroxycholesterol.
Table 1: LXR Activation by 22(R)-Hydroxycholesterol
| Parameter | Cell Type | Value | Reference(s) |
| EC50 for LXRα Activation | HEK293 | ~1.5 µM | [7] |
| Fold Induction of ABCA1 Promoter | HepG2 | Up to 30-fold (with 9-cis-RA) | [8] |
| Fold Induction of LXRE Luciferase Reporter | HEK293 | ~2.5-fold (at 10 µM) | [9] |
| Fold Induction of ABCA1 Promoter Luciferase | HepG2 | Dose-dependent increase from 0.01 to 15 µM | [7] |
Table 2: Effects on Gene Expression
| Gene | Cell Type | Concentration of 22(R)-HC | Fold Change in mRNA | Reference(s) |
| ABCA1 | Caco-2 | 10 µM (with 9-cis-RA) | ~3-fold increase | [2] |
| ABCG1 | Caco-2 | 10 µM (with 9-cis-RA) | ~7-fold increase | [2] |
| SREBP-1c | HepG2 | 10 µM (with 9-cis-RA) | Marked increase | [5] |
| ABCA1 | RAW264.7 macrophages | 10 µM | Significant increase (suppressed by EPA) | [10] |
| PLTP | Mouse Peritoneal Macrophages | 10 µM | Significant increase | [11] |
| BSEP | Human Primary Hepatocytes | 10 µM | ~2 to 5-fold increase | [12] |
Table 3: Effects on Cholesterol Metabolism
| Parameter | Cell Type | Concentration of 22(R)-HC | Effect | Reference(s) |
| ApoA-I-mediated Cholesterol Efflux | Brain cells | Not specified | Elevated | [4] |
| HDL-mediated Cholesterol Efflux | RAW264.7 macrophages | 1, 10, 100 nM (Nifedipine study context) | Increased from 31.0% to ~43.5-46.0% | [13] |
| Cholesterol Biosynthesis | General | Not specified | Inhibition | [14][15] |
| Nuclear SREBP-2 Protein | CHO-K1 cells | 10 µM | Near complete inhibition of processing | [6] |
Detailed Experimental Protocols
LXR Luciferase Reporter Assay
This assay is used to quantify the activation of LXRs by this compound.
Materials:
-
HEK293 or HepG2 cells
-
Dual-Luciferase Reporter Assay System (e.g., Promega)
-
LXR expression vector (e.g., pCMX-hLXRα)
-
RXR expression vector (e.g., pCMX-hRXRα)
-
LXRE-containing luciferase reporter vector (e.g., pGL3-LXREx3-TK-Luc)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
Lipofectamine 2000 or similar transfection reagent
-
22(R)-hydroxycholesterol (and other ligands as controls)
-
Cell culture medium (DMEM with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the LXR and RXR expression vectors, the LXRE luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Ligand Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 22(R)-hydroxycholesterol (e.g., 0.1 to 25 µM) or vehicle control (e.g., ethanol).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Calculate the fold induction relative to the vehicle-treated control.
Figure 3: Workflow for an LXR luciferase reporter assay.
Cholesterol Efflux Assay
This assay measures the capacity of cells to efflux cholesterol to an acceptor, such as ApoA-I or HDL, following treatment with this compound.
Materials:
-
RAW264.7 macrophages or other suitable cell line
-
[3H]-cholesterol
-
22(R)-hydroxycholesterol
-
Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL)
-
Cell culture medium (DMEM with 10% FBS)
-
Serum-free medium
-
Scintillation counter and scintillation fluid
-
24-well tissue culture plates
Procedure:
-
Cell Seeding and Labeling: Plate RAW264.7 cells in 24-well plates. Label the cells by incubating them for 24 hours with medium containing [3H]-cholesterol (e.g., 1 µCi/mL).
-
Equilibration and Treatment: Wash the cells and equilibrate them in serum-free medium for 24 hours. Then, treat the cells with 22(R)-hydroxycholesterol at the desired concentration for 18-24 hours to induce the expression of cholesterol transporters.
-
Efflux: Wash the cells and add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL). Incubate for 4-6 hours.
-
Sample Collection: Collect the medium (containing effluxed cholesterol) and lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Quantification: Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.
References
- 1. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenoids inhibit ox-LDL-induced foam cell formation in RAW264.7 cells by promoting ABCA1 mediated cholesterol efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent HMG-CoA reductase degrader that eliminates statin-induced reductase accumulation and lowers cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proteome-wide map of 20(S)-hydroxycholesterol interactors in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of sterol regulatory element-binding protein 1c (SREBP-1c) mRNA in rat hepatoma cells requires endogenous LXR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Elevated levels of SREBP-2 and cholesterol synthesis in livers of mice homozygous for a targeted disruption of the SREBP-1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nifedipine enhances cholesterol efflux in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Controlling Cholesterol Synthesis beyond 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of protein synthesis blocks the response to 25-hydroxycholesterol by inhibiting degradation of hydroxymethylglutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereoisomer-Specific World of 22-Hydroxycholesterol: A Technical Guide to 22R- vs. 22S- Isomers in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The hydroxylation of cholesterol at the C22 position gives rise to two stereoisomers, 22R-hydroxycholesterol and 22S-hydroxycholesterol, which, despite their subtle structural difference, exhibit distinct and significant biological activities. This technical guide provides a comprehensive overview of the current understanding of these two oxysterols, focusing on their differential roles in key cellular signaling pathways, presenting quantitative data for comparison, detailing experimental methodologies, and visualizing the complex biological networks they modulate.
Core Biological Significance: A Tale of Two Isomers
22R-hydroxycholesterol is an endogenous metabolic intermediate in the biosynthesis of steroid hormones from cholesterol.[1] Beyond this fundamental role, it is a well-established agonist of Liver X Receptors (LXRs) and has also been shown to activate the Farnesoid X Receptor (FXR). In stark contrast, 22S-hydroxycholesterol is primarily discussed in the context of Hedgehog (Hh) signaling activation, often in synergy with 20(S)-hydroxycholesterol, and displays a markedly different interaction with LXRs. The stereochemistry at the C22 position is, therefore, a critical determinant of the biological function of these molecules.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of 22R- and 22S-hydroxycholesterol, highlighting their distinct potencies and affinities for their respective molecular targets.
Table 1: Liver X Receptor (LXR) Interaction
| Compound | Parameter | Value | Receptor Subtype | Cell Line | Reference |
| 22R-Hydroxycholesterol | EC50 | 6.71 µM | LXRα | HEK293 | [2] |
| 22R-Hydroxycholesterol | Ki | 380 nM | LXRα | - | [3] |
| 22R-Hydroxycholesterol | Ki | Not specified | LXRβ | - | [3] |
| 22S-Hydroxycholesterol | Ki | 150 nM | LXRα | - | [3] |
| 22S-Hydroxycholesterol | Ki | 160 nM | LXRβ | - | [3] |
| 22S-Hydroxycholesterol | Activity | No transactivation | LXRα and LXRβ | - | [3] |
Table 2: Hedgehog (Hh) Signaling Activity
| Compound | Parameter | Value | Assay | Notes | Reference |
| 22R-Hydroxycholesterol | Activity | No significant induction | Luciferase Reporter | Tested alone | [4] |
| 22S-Hydroxycholesterol | Activity | No significant induction | Luciferase Reporter | Tested alone | [4] |
| 20(S)-Hydroxycholesterol | EC50 | ~3 µM | Luciferase Reporter | Potent activator | [4] |
| 20(S)-OHC + 22(S)-OHC | Activity | Standard Activator | - | Used in combination to induce Hh signaling | [5][6][7] |
Table 3: Farnesoid X Receptor (FXR) Activation
| Compound | Parameter | Effect | Cell Line | Reference |
| 22R-Hydroxycholesterol | Activation | Dose-dependent induction of BSEP promoter activity | Huh7 | |
| 22S-Hydroxycholesterol | Activity | Data not available | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Experimental Workflows
References
- 1. Hypercholesterolemia and 27-Hydroxycholesterol Increase S100A8 and RAGE Expression in the Brain: a Link Between Cholesterol, Alarmins, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond [frontiersin.org]
- 3. Oxysterols are allosteric activators of the oncoprotein Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based virtual screening identifies an 8-hydroxyquinoline as a small molecule GLI1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog Pathway Modulation by Multiple Lipid Binding Sites on the Smoothened Effector of Signal Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxysterol 22(R)-Hydroxycholesterol Induces the Expression of the Bile Salt Export Pump through Nuclear Receptor Farsenoid X Receptor but Not Liver X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of 22-Hydroxycholesterol Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
22-Hydroxycholesterol (22-HC) is an oxysterol, an oxidized derivative of cholesterol, that plays a significant role as a signaling molecule in various biological processes. It is an endogenous intermediate in the biosynthesis of steroid hormones from cholesterol.[1][2] In cell biology research, 22-HC is widely used as a potent agonist of Liver X Receptors (LXRs), which are nuclear receptors that regulate the metabolism of cholesterol, fatty acids, and glucose.[3][4][5] The activation of LXR has implications for various physiological and pathological processes, including atherosclerosis, inflammation, and cancer.
This document provides a detailed protocol for the preparation and use of this compound stock solutions for cell culture applications, ensuring reproducibility and optimal experimental outcomes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 402.65 g/mol | [3] |
| Solubility in Ethanol (B145695) | ≥ 100 mg/mL (≥ 248.35 mM) | [3] |
| Solubility in Chloroform | 20 mg/mL | |
| Solubility in DMSO | 0.1 mg/mL | |
| Solubility in DMF | 2 mg/mL | |
| EC50 (LXRα activation) | 6.71 µM (22R-HC in HEK293 cells) | [3] |
| EC50 (LXRβ activation) | 4.75 µM (22R-HC in HEK293 cells) | [3] |
| Powder Storage | -20°C for up to 3 years | [3] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Experimental Protocols
Materials
-
This compound (powder form)
-
Anhydrous Ethanol (ACS grade or higher)
-
Dimethyl sulfoxide (B87167) (DMSO) (cell culture grade)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile, disposable serological pipettes
-
Micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or bead bath set to 37°C
-
Optional: Sonicator
-
Sterile cell culture medium (serum-free and complete)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol, a commonly used solvent for this compound in cell culture.
-
Pre-weighing Calculation:
-
Calculate the mass of this compound required. For a 10 mM solution in 1 mL of solvent:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 402.65 g/mol x 1000 mg/g = 4.0265 mg
-
-
-
Dissolution:
-
Aseptically weigh 4.03 mg of this compound powder and transfer it to a sterile conical tube.
-
Add 1 mL of anhydrous ethanol to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.
-
-
Sterilization (Optional):
-
If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with ethanol.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[3]
-
Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
-
Protocol for Treating Cells with this compound
Due to the hydrophobic nature of this compound, direct addition of the concentrated stock solution to aqueous cell culture medium can cause precipitation.[6] The following steps are recommended to ensure proper delivery to cells.
-
Thawing and Preparation:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium (both serum-free and complete) to 37°C. This helps to prevent precipitation upon addition of the compound.[7]
-
-
Intermediate Dilution (Recommended):
-
Perform an intermediate dilution of the stock solution in pre-warmed, serum-free medium.[7] For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, prepare a 10X intermediate solution (100 µM).
-
To do this, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed serum-free medium and mix gently by pipetting.
-
-
Final Dilution and Cell Treatment:
-
Add the appropriate volume of the intermediate dilution to your cell culture plates containing cells in complete medium. For a 1:10 final dilution, add 100 µL of the 100 µM intermediate solution to 900 µL of complete medium in the well to achieve a final concentration of 10 µM.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Always include a vehicle control in your experiment (e.g., the same final concentration of ethanol used to dilute the 22-HC).
-
Signaling Pathway and Experimental Workflow Diagrams
LXR Signaling Pathway
This compound is a known agonist of Liver X Receptors (LXR). Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR response elements (LXREs) in the promoter region of target genes to regulate their transcription.
Caption: LXR signaling pathway activation by this compound.
Experimental Workflow
The following diagram outlines the workflow for preparing a this compound stock solution and using it for cell culture treatment.
Caption: Workflow for this compound stock preparation and cell treatment.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 22R-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxysterols and Their Cellular Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes: In Vitro Treatment of Cells with 22-Hydroxycholesterol
Introduction
22-Hydroxycholesterol (22-HC) is an oxidized derivative of cholesterol, known as an oxysterol, that serves as a key metabolic intermediate in the biosynthesis of steroid hormones.[1] In the context of in vitro cell biology, 22-HC is widely utilized as a potent activator of Liver X Receptors (LXRs), which are nuclear receptors that play a central role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1][2][3] Its ability to modulate these pathways makes it a valuable tool for studying lipid metabolism, cancer cell proliferation, apoptosis, and cellular differentiation.
Mechanism of Action
The primary mechanism of action for this compound involves its function as a ligand for both LXRα and LXRβ.[2] Upon binding, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[2] Key LXR target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and fatty acid synthesis (e.g., SREBP-1c).[2][4]
Furthermore, like other oxysterols, 22-HC can suppress cholesterol biosynthesis by inhibiting the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[3][5] It achieves this by stabilizing the SREBP cleavage-activating protein (SCAP)-Insig complex in the endoplasmic reticulum, which prevents SREBP-2 from translocating to the Golgi for activation.[5][6] At higher concentrations or in susceptible cell lines, 22-HC can also induce apoptosis through the intrinsic mitochondrial pathway, involving the activation of a caspase cascade.[7][8][9] Interestingly, 22(R)-Hydroxycholesterol has also been shown to function as a ligand for the Farnesoid X Receptor (FXR), thereby inducing the expression of genes typically regulated by bile acids, such as the Bile Salt Export Pump (BSEP).[10][11]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is a hydrophobic compound and requires an organic solvent for initial dissolution before being introduced to aqueous cell culture media.
Materials:
-
22(R)-Hydroxycholesterol powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol (B145695)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of 22(R)-Hydroxycholesterol powder.
-
Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution, typically between 10 mM and 20 mM.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Visually inspect the solution to ensure no particulates are visible.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to prevent degradation from light and repeated freeze-thaw cycles.[12]
-
Storage: Store aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: General Protocol for Treating Cultured Cells
This protocol minimizes precipitation of the compound in the culture medium.
Materials:
-
Adherent or suspension cells in culture
-
Complete cell culture medium (serum-containing)
-
Serum-free cell culture medium
-
Prepared this compound stock solution
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of analysis. Allow adherent cells to attach for at least 12-24 hours.
-
Preparation of Working Solution: a. Thaw an aliquot of the 22-HC stock solution at room temperature. b. Intermediate Dilution: Perform a serial dilution. First, dilute the concentrated stock solution into pre-warmed (37°C) serum-free medium to create an intermediate stock (e.g., 10-100X the final concentration).[13] c. Final Dilution: Add the appropriate volume of the intermediate dilution to pre-warmed complete (serum-containing) medium to achieve the desired final treatment concentration.
-
Vehicle Control: Prepare a control medium containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of 22-HC used. The final solvent concentration should ideally be below 0.1% to avoid cytotoxicity.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing 22-HC or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours), depending on the specific assay and cell type.[4]
Protocol 3: Assay for Apoptosis by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14]
Procedure:
-
Treat cells with 22-HC and a vehicle control as described in Protocol 2 for the desired time.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (which contains floating dead/apoptotic cells). Wash the plate with PBS and collect this wash. Trypsinize the adherent cells, neutralize with complete medium, and combine them with the previously collected medium and wash.
-
Suspension cells: Collect cells directly by centrifugation.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS, centrifuge again, and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 4: Western Blot for Caspase-3 Activation and PARP Cleavage
This assay detects key protein markers of the apoptotic execution phase.
Procedure:
-
Treat cells with 22-HC and a vehicle control.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer (or other suitable lysis buffer) containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3 and/or cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis induction.[7][15]
Quantitative Data Summary
Table 1: Recommended Working Concentrations of this compound for Various In Vitro Effects
| Effect Studied | Cell Type(s) | Concentration Range | Incubation Time | Reference(s) |
| Inhibition of Proliferation | Mouse Splenocytes (B and T cells) | 0.156 µM – 2.5 µM | 48 - 96 hours | [4] |
| Inhibition of Proliferation | Various Human Cancer Cell Lines | ~5 µM - 20 µM | Not Specified | [16] |
| Gene Expression (ABCA1, ABCG1) | Caco-2 (Human Intestinal) | 10 µM (with 9-cis retinoic acid) | Not Specified | [17] |
| Gene Expression (CH25H) | HepG2 (Human Liver) | 2 µM | 16 hours | [18] |
| Inhibition of Chemokine Binding | Human T-cell lines, PBMCs | 10 µM | 1 hour | [19] |
| Induction of BSEP Expression | Human Hepatocytes | 10 µM | Not Specified | [11] |
Table 2: Effects of this compound on Target Gene Expression
| Target Gene | Effect | Cell Type | Mechanism/Pathway | Reference(s) |
| ABCA1 | Upregulation | Caco-2, Macrophages | LXR Activation | [4][17] |
| ABCG1 | Upregulation | Caco-2, Macrophages | LXR Activation | [4][17] |
| SREBP-1c | Upregulation | Macrophages | LXR Activation | [4][20] |
| HMG-CoA Reductase | Downregulation (Indirect) | CHO cells | SREBP-2 Inhibition | [5] |
| BSEP | Upregulation | Human Hepatocytes | FXR Activation | [10][11] |
Table 3: Effects of Oxysterols (including 22-HC analogs) on Apoptosis Markers
| Marker | Effect | Cell Type | Pathway | Reference(s) |
| Caspase-9 Activation | Increase in cleaved form | BE(2)-C Neuroblastoma, U937 | Intrinsic Apoptosis | [8][15] |
| Caspase-3 Activation | Increase in cleaved form | CHO-K1, BE(2)-C, U937 | Intrinsic Apoptosis | [7][8][15] |
| PARP Cleavage | Increase in cleaved fragment | CHO-K1, U937 | Caspase-3 Substrate | [7][15] |
| Bax/Bcl-2 Ratio | Increased Ratio | BE(2)-C Neuroblastoma | Mitochondrial Dysregulation | [8][9][21] |
| Cytochrome c Release | Release from mitochondria to cytosol | CHO-K1 | Mitochondrial Dysregulation | [7] |
References
- 1. 22R-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 2. Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxysterols and Their Cellular Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXR signaling couples sterol metabolism to proliferation in the acquired immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of SCAP/SREBP as Central Regulators of Lipid Metabolism in Hepatic Steatosis [mdpi.com]
- 7. 25-Hydroxycholesterol activates a cytochrome c release-mediated caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 25-Hydroxycholesterol Induces Intrinsic Apoptosis via Mitochondrial Pathway in BE(2)-C Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxysterol 22(R)-Hydroxycholesterol Induces the Expression of the Bile Salt Export Pump through Nuclear Receptor Farsenoid X Receptor but Not Liver X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 15. Generation of an oxidative stress precedes caspase activation during 7beta-hydroxycholesterol-induced apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiproliferative Effect of LXR Agonists T0901317 and 22(R)-Hydroxycholesterol on Multiple Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 17. LXR/RXR activation enhances basolateral efflux of cholesterol in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Membrane incorporation of this compound inhibits chemokine receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The influence of ligand-activated LXR on primary human trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 25-Hydroxycholesterol Induces Intrinsic Apoptosis via Mitochondrial Pathway in BE(2)-C Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing LXR Target Gene Expression Using 22-Hydroxycholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver X receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1][2] These receptors function as sterol sensors, and upon activation by oxysterols, they form a heterodimer with the retinoid X receptor (RXR).[1][2] This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.[1]
One of the endogenous ligands that potently activates LXRs is 22-hydroxycholesterol (22-HC).[3] As an intermediate in steroid hormone biosynthesis, 22-HC serves as a valuable tool for researchers studying LXR signaling pathways and their downstream effects.[4] The activation of LXRs by 22-HC leads to the induced expression of a suite of genes involved in reverse cholesterol transport and fatty acid synthesis. Key among these target genes are ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and sterol regulatory element-binding protein 1c (SREBP-1c).[2][5] SREBP-1c, in turn, transcriptionally activates other genes involved in lipogenesis, such as fatty acid synthase (FASN).[6]
These application notes provide detailed protocols for utilizing this compound to induce the expression of LXR target genes in various cell lines. The included methodologies cover cell culture and treatment, RNA isolation and quantitative real-time PCR (qRT-PCR) for gene expression analysis, and luciferase reporter assays for quantifying LXR activation. Furthermore, quantitative data on the induction of key LXR target genes by this compound are summarized for easy reference.
LXR Signaling Pathway
The activation of LXR by this compound initiates a cascade of molecular events culminating in the transcription of target genes. The diagram below illustrates this signaling pathway.
Quantitative Data on LXR Target Gene Induction
The following tables summarize the dose-dependent effects of 22(R)-hydroxycholesterol on the expression of key LXR target genes in different cell lines.
Table 1: Dose-Response of 22(R)-Hydroxycholesterol on ABCA1 Expression
| Cell Line | Concentration of 22(R)-HC | Incubation Time | Fold Induction of ABCA1 mRNA | Reference |
| Human Hepatoma (HepG2) | 10 µM | 18 hours | ~2-fold (relative to 9-cis-RA) | [6] |
| Fetal Rat Astrocytes | 10 µM | 24 hours | Significant increase | [7] |
| Neuroblastoma cells | Not specified | Not specified | Induced expression | [2] |
Table 2: Induction of SREBP-1c and FASn by 22(R)-Hydroxycholesterol in HepG2 Cells
| Gene | Treatment | Fold Induction of mRNA | Reference |
| SREBP-1 | 22(R)-HC | 1.9 | [1] |
| SREBP-1 | 22(R)-HC + 9-cis-RA | 3.5 | [1] |
| FAS | 22(R)-HC | 1.3 | [1] |
| FAS | 22(R)-HC + 9-cis-RA | 2.5 | [1] |
Table 3: Effect of 22(R)-Hydroxycholesterol on LXR Target Gene Expression in Macrophages
| Cell Line | Gene | Concentration of 22(R)-HC | Fold Induction/Effect | Reference |
| THP-1 Macrophages | LXRα | Not specified | Induced expression | [6][8] |
| THP-1 Macrophages | ABCA1 | Not specified | Induced expression | [6][8] |
| RAW 264.7 | ABCA1 | 2.5 µM | Induced expression | [9] |
| Human Mononuclear Cells | Multiple Genes | Dose-dependent | Varied induction | [10] |
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on LXR target gene expression. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cells and treating them with this compound.
Materials:
-
Cell line of interest (e.g., HepG2, THP-1, RAW 264.7)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
22(R)-hydroxycholesterol (powder)
-
Ethanol (B145695) (or other suitable solvent)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., HepG2, RAW 264.7), seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. For example, seed THP-1 cells at 1 x 10^6 cells/well for differentiation into macrophages.[11]
-
For suspension cells (e.g., THP-1 monocytes), seed at a density of approximately 0.5 x 10^6 cells/mL.
-
-
Cell Culture:
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of 22(R)-hydroxycholesterol by dissolving it in a suitable solvent such as ethanol to a concentration of 1-10 mM.[12] Store the stock solution at -20°C.
-
-
Cell Treatment:
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C.[1]
-
Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for measuring the mRNA levels of LXR target genes.
Materials:
-
Treated and untreated cells from Protocol 1
-
RNA isolation kit (e.g., TRIzol, RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., ABCA1, SREBP-1c, FASn) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Isolation:
-
Lyse the cells and isolate total RNA according to the manufacturer's instructions of the chosen RNA isolation kit.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit as per the manufacturer's protocol.
-
-
Quantitative Real-Time PCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene and housekeeping gene, and qPCR master mix.
-
Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[12]
-
Protocol 3: LXR Luciferase Reporter Assay
This protocol describes how to measure the activation of LXR using a luciferase reporter assay.
Materials:
-
Cells (e.g., HEK293T, HepG2)
-
LXR-responsive luciferase reporter plasmid (containing LXREs upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 24- or 96-well plate at a density that allows for optimal transfection efficiency.
-
-
Transfection:
-
Co-transfect the cells with the LXR-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for an additional 18-24 hours.[6]
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity in this compound-treated cells relative to the vehicle-treated control.
-
Conclusion
This compound is a valuable and effective tool for inducing the expression of LXR target genes. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to study the LXR signaling pathway and its role in various physiological and pathological processes. By following these methodologies, investigators can reliably assess the impact of LXR activation on gene expression and cellular function, contributing to a deeper understanding of lipid metabolism and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of the cholesterol transporter ABCA1 in central nervous system cells by liver X receptor agonists increases secreted Abeta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Density dependent regulation of inflammatory responses in macrophages [frontiersin.org]
- 4. Culture density influences the functional phenotype of human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Constitutive activation of LXR in macrophages regulates metabolic and inflammatory gene expression: identification of ARL7 as a direct target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. phytotechlab.com [phytotechlab.com]
- 13. library.opentrons.com [library.opentrons.com]
- 14. assaygenie.com [assaygenie.com]
High-Purity 22-Hydroxycholesterol: A Guide for Researchers and Drug Development Professionals
Application Notes and Protocols for the Use of High-Purity 22-Hydroxycholesterol in Research and Development
For researchers, scientists, and drug development professionals, this compound is a pivotal oxysterol in unraveling critical cellular signaling pathways. As an endogenous ligand for Liver X Receptors (LXRs) and a modulator of Hedgehog and RORγ signaling, it serves as an indispensable tool in the study of metabolic diseases, neurodegenerative disorders, and cancer. This document provides a comprehensive overview of commercial sources for high-purity this compound, detailed application notes, and experimental protocols to facilitate its effective use in a laboratory setting.
Commercial Sources for High-Purity this compound
A variety of reputable suppliers offer high-purity this compound, primarily as the 22(R) and 22(S) stereoisomers. The selection of a supplier may depend on the required purity, formulation, and available documentation. Below is a comparative table of prominent commercial sources.
| Supplier | Product Name(s) | Purity | Formulation | Storage |
| Sigma-Aldrich | 22(R)-Hydroxycholesterol | ≥98%[1] | Powder[1] | Room temperature[1] |
| 22(S)-Hydroxycholesterol | ≥98% | Powder | Room temperature | |
| Cayman Chemical | 22(R)-hydroxy Cholesterol[2] | ≥98%[2] | Crystalline solid[2] | -20°C[2] |
| 22(S)-hydroxy Cholesterol[3] | ≥95%[3] | Crystalline solid[3] | -20°C[3] | |
| Avanti Polar Lipids | 22(R)-hydroxycholesterol | >99% | Powder | -20°C |
| 22(S)-hydroxycholesterol | >99%[4] | Powder[4] | -20°C[4] | |
| MedChemExpress | 22(R)-Hydroxycholesterol | 99.89% | Solid | -20°C (3 years) |
| Santa Cruz Biotechnology | 22(R)-hydroxycholesterol | >98% | - | - |
| APExBIO | 22(R)-hydroxy Cholesterol | >98% | - | -20°C (2 years) |
Application Notes
This compound is a pleiotropic molecule impacting several key signaling pathways. Its primary applications in research and drug development are centered on its role as a modulator of nuclear receptors and other signaling molecules.
Liver X Receptor (LXR) Agonism
22(R)-Hydroxycholesterol is a well-established endogenous agonist of Liver X Receptors (LXRα and LXRβ), which are critical regulators of cholesterol, fatty acid, and glucose metabolism.[5] Activation of LXRs by 22(R)-Hydroxycholesterol leads to the transcriptional upregulation of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1.[2] This has significant implications for the study and development of therapeutics for atherosclerosis. In contrast, 22(S)-Hydroxycholesterol does not activate LXR and can even have opposing effects on lipid metabolism.[3]
Hedgehog Signaling Pathway Modulation
Oxysterols, including 20(S)-hydroxycholesterol and to a lesser extent 22(S)-hydroxycholesterol, are known to activate the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and its dysregulation is implicated in several cancers. These oxysterols act on the Smoothened (SMO) receptor, a key component of the Hh pathway.[6][7]
Retinoid-Related Orphan Receptor Gamma (RORγ) Modulation
Recent studies have identified certain hydroxycholesterols as ligands for RORγ, a nuclear receptor that plays a critical role in the development of Th17 cells and has been implicated in autoimmune diseases. While the direct role of this compound on RORγ is still under investigation, related oxysterols have been shown to modulate its activity.
Neuroprotection
22(R)-Hydroxycholesterol has demonstrated neuroprotective effects, particularly against β-amyloid-induced cytotoxicity, a hallmark of Alzheimer's disease. This protection is stereospecific, as 22(S)-Hydroxycholesterol does not exhibit the same effect. The proposed mechanism involves the direct binding of 22(R)-Hydroxycholesterol to the β-amyloid peptide, thereby neutralizing its toxicity.
Experimental Protocols
Preparation of this compound Stock Solutions
For most in vitro cell-based assays, this compound is first dissolved in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the cell culture medium.
Materials:
-
High-purity this compound (powder)
-
Ethanol (B145695) (200 proof, sterile)
-
DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM). Cayman Chemical suggests that 22(S)-hydroxy Cholesterol is soluble in ethanol at approximately 20 mg/ml and in DMSO at 0.1 mg/ml.[8]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required for some solvents.
-
For aqueous buffers, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer.[8]
-
Store the stock solution at -20°C for long-term use. Stability can be up to several years at this temperature.[2][3]
LXR Activation Reporter Assay
This protocol describes a luciferase-based reporter assay to quantify the activation of LXR by 22(R)-Hydroxycholesterol in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
LXR expression plasmid (e.g., pCMX-hLXRα)
-
RXR expression plasmid (e.g., pCMX-hRXRα)
-
LXR-responsive luciferase reporter plasmid (e.g., pLXRE-Luc)
-
Control reporter plasmid (e.g., pRL-TK for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
22(R)-Hydroxycholesterol stock solution
-
Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System)
-
White, opaque 96-well plates
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the LXR, RXR, LXRE-luciferase, and control reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 22(R)-Hydroxycholesterol (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., ethanol). A known synthetic LXR agonist like T0901317 can be used as a positive control.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle-treated control.
Quantitative PCR (qPCR) for LXR Target Gene Expression
This protocol outlines the steps to measure the change in mRNA expression of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) in response to 22(R)-Hydroxycholesterol treatment.
Materials:
-
Human macrophages (e.g., THP-1 differentiated with PMA) or other relevant cell line
-
22(R)-Hydroxycholesterol stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Treatment: Plate cells and treat with the desired concentration of 22(R)-Hydroxycholesterol (e.g., 5 µM) or vehicle for a specified time (e.g., 24 hours).[9]
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix with primers specific for the target and housekeeping genes. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[9]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blot Analysis of Protein Expression
This protocol details the procedure for analyzing changes in protein levels (e.g., ABCA1) following treatment with this compound.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-ABCA1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. caymanchem.com [caymanchem.com]
- 7. Oxysterols are novel activators of the hedgehog signaling pathway in pluripotent mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. The Phospholipid Transfer Protein Gene Is a Liver X Receptor Target Expressed by Macrophages in Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 22-Hydroxycholesterol in Cholesterol Efflux and Transport Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 22-hydroxycholesterol (22(R)-OHC) in studying cholesterol efflux and transport. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved. 22(R)-OHC is a pivotal oxysterol and a potent endogenous agonist of Liver X Receptors (LXRs), making it an invaluable tool for investigating the molecular mechanisms of reverse cholesterol transport and for the development of therapeutics targeting atherosclerosis and other lipid metabolism disorders.
Introduction to this compound
22(R)-hydroxycholesterol is a naturally occurring oxysterol, an oxidized derivative of cholesterol. It plays a crucial role as a signaling molecule in lipid homeostasis. Its primary mechanism of action in cholesterol transport is through the activation of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that function as cholesterol sensors.[1] Upon binding to 22(R)-OHC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[1] This transcriptional activation leads to the upregulation of key proteins involved in cholesterol efflux, most notably the ATP-binding cassette transporters ABCA1 and ABCG1.[2][3] The induction of ABCA1 expression by 22(R)-OHC promotes the transfer of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I), initiating the process of reverse cholesterol transport.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gene expression and cholesterol efflux from various studies.
Table 1: Dose-Dependent Effects of 22(R)-Hydroxycholesterol on Gene Expression
| Cell Type | Gene | 22(R)-OHC Concentration (µM) | Fold Induction of mRNA/Promoter Activity | Reference |
| Huh7 | BSEP Promoter | 2.5 | Detectable Increase | [5] |
| 5 | ~3-fold | [5] | ||
| 10 | ~4-fold | [5] | ||
| RAW264.7 Macrophages | ABCA1 | 1.25 (maximal induction in LXRα-overexpressing cells) | - | [2] |
| 2.5 (maximal induction in vector control cells) | - | [2] | ||
| Human Fibroblasts | ABCA1 | Not specified | Upregulated | [6] |
| Caco-2 | Apo A-I & A-IV | 4 µg/ml | No significant change | [7] |
Table 2: Time-Course Effects of this compound on Gene Expression
| Cell Type | Gene | Treatment Duration | Observation | Reference |
| Human Fibroblasts | ABCA1 | 8 hours | Midpoint of mRNA expression | [6] |
| CaCo-2 | ABCA1 | 1, 2, 4, 6, 8 hours | Increased mRNA expression | [8] |
| ABCA1 | 24, 48, 72, 96 hours | Steady and significant increase in protein levels | [8] | |
| ABCG8 | 24, 48, 72, 96 hours | Steady and significant increase in protein levels | [8] |
Table 3: Comparison of 22(R)-Hydroxycholesterol with other LXR Agonists
| Cell Type | Treatment | Outcome | Reference |
| THP-1 Macrophages | GW3965 (1 µM) | Induction of cholesterol efflux | [3] |
| THP-1 | GW3965 | EC50 of 0.01 µM for cholesterol efflux induction | [9][10] |
| iMAEC | 22(R)-OHC or 9-cis-retinoic acid (alone) | Failed to significantly increase ABCA1 protein | [11] |
| iMAEC | GW3965 or SR11237 (alone) | Significantly increased ABCA1 protein | [11] |
| iMAEC | 22(R)-OHC + 9-cis-retinoic acid | Robustly increased ABCA1 protein | [11] |
Signaling Pathways
The primary signaling pathway activated by this compound to promote cholesterol efflux is the LXR signaling pathway.
Experimental Protocols
Protocol 1: Radiolabeled Cholesterol Efflux Assay
This protocol is a standard method to quantify the movement of cholesterol from cultured cells to an extracellular acceptor.[12][13]
Materials:
-
Cells of interest (e.g., J774 macrophages, THP-1 macrophages)
-
Cell culture medium (e.g., DMEM, RPMI 1640) with fetal bovine serum (FBS)
-
[³H]cholesterol
-
ACAT inhibitor (e.g., Sandoz 58-035)
-
22(R)-hydroxycholesterol
-
Serum-free medium
-
Cholesterol acceptor (e.g., apolipoprotein A-I, HDL)
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid
-
Scintillation counter
-
12- or 24-well plates
Procedure:
-
Cell Plating: Seed cells in 12- or 24-well plates and allow them to adhere and reach the desired confluency (typically 80-90%).
-
Cholesterol Labeling:
-
Prepare a labeling medium containing cell culture medium with FBS, [³H]cholesterol (e.g., 1 µCi/mL), and an ACAT inhibitor (to prevent cholesterol esterification).
-
Remove the growth medium from the cells and add the labeling medium.
-
Incubate for 24-48 hours to allow the cells to incorporate the radiolabeled cholesterol.[12][13]
-
-
Equilibration and Treatment:
-
Remove the labeling medium and wash the cells gently with PBS (3 times).
-
Add serum-free medium containing the ACAT inhibitor.
-
Add 22(R)-hydroxycholesterol at the desired concentration (e.g., 1-10 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate for 18-24 hours to allow for the equilibration of the labeled cholesterol within the cell and for the induction of target genes.[14]
-
-
Cholesterol Efflux:
-
Remove the equilibration medium and wash the cells with PBS.
-
Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL apoA-I). Include a well with serum-free medium without an acceptor to measure background efflux.
-
Incubate for a defined period (e.g., 2-4 hours).
-
-
Sample Collection and Analysis:
-
Collect the medium from each well and centrifuge to pellet any detached cells.
-
Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter. This represents the amount of cholesterol that has effluxed from the cells.
-
Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity. This represents the amount of cholesterol remaining in the cells.
-
-
Calculation of Cholesterol Efflux:
-
Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [CPM in medium / (CPM in medium + CPM in cell lysate)] x 100
-
Protocol 2: Fluorescent Cholesterol Efflux Assay
This protocol offers a non-radioactive alternative for measuring cholesterol efflux, suitable for high-throughput screening.[15][16]
Materials:
-
Cells of interest (e.g., J774 macrophages)
-
Cell culture medium with FBS
-
Fluorescently-labeled cholesterol (e.g., BODIPY-cholesterol)
-
ACAT inhibitor
-
22(R)-hydroxycholesterol
-
Serum-free medium
-
Cholesterol acceptor (e.g., apoA-I, HDL)
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate.
-
Fluorescent Labeling:
-
Prepare a labeling medium containing serum-free medium, BODIPY-cholesterol, and an ACAT inhibitor.
-
Remove the growth medium and add the labeling medium to the cells.
-
Incubate for 1 hour at 37°C.[17]
-
-
Equilibration and Treatment:
-
Remove the labeling medium and wash the cells with PBS.
-
Add serum-free medium containing the ACAT inhibitor and 22(R)-hydroxycholesterol at the desired concentration.
-
Incubate overnight (~16 hours) at 37°C.[15]
-
-
Cholesterol Efflux:
-
Remove the equilibration medium and wash the cells with PBS.
-
Add serum-free medium containing the cholesterol acceptor.
-
Incubate for a defined period (e.g., 4 hours).
-
-
Fluorescence Measurement:
-
Carefully transfer the supernatant from each well to a new 96-well black plate.
-
Measure the fluorescence of the supernatant using a plate reader (e.g., Ex/Em = 482/515 nm for BODIPY-cholesterol).[15]
-
Lyse the cells in the original plate with cell lysis buffer.
-
Measure the fluorescence of the cell lysate.
-
-
Calculation of Cholesterol Efflux:
-
Calculate the percentage of cholesterol efflux: % Efflux = [Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)] x 100
-
Experimental Workflow Visualization
Applications in Drug Development
The role of this compound and other LXR agonists in promoting reverse cholesterol transport has made them attractive targets for the development of drugs to treat atherosclerosis.[18][19] By upregulating ABCA1 and enhancing cholesterol efflux from macrophages in atherosclerotic plaques, these compounds can potentially reduce plaque size and inflammation.
While this compound itself may have limitations as a therapeutic due to its metabolic instability and potential off-target effects, it serves as a crucial lead compound and research tool. The development of synthetic LXR agonists, such as GW3965 and T0901317, was guided by the understanding of how natural ligands like this compound interact with the LXR binding pocket.[20]
Current research in this area focuses on developing LXR modulators with improved pharmacokinetic properties and tissue-selective activity to maximize the anti-atherogenic effects while minimizing potential side effects, such as hypertriglyceridemia, which has been observed with some LXR agonists. The study of this compound and its derivatives continues to provide valuable insights into the complex regulation of lipid metabolism and inflammation, paving the way for novel therapeutic strategies for cardiovascular disease.[21]
References
- 1. Liver X Receptors, LXRs - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Control of cellular cholesterol efflux by the nuclear oxysterol receptor LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 22R-hydroxycholesterol and 9-cis-retinoic acid induce ATP-binding cassette transporter A1 expression and cholesterol efflux in brain cells and decrease amyloid beta secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxysterol 22(R)-Hydroxycholesterol Induces the Expression of the Bile Salt Export Pump through Nuclear Receptor Farsenoid X Receptor but Not Liver X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rem.bioscientifica.com [rem.bioscientifica.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Combined LXR and RXR Agonist Therapy Increases ABCA1 Protein Expression and Enhances ApoAI-Mediated Cholesterol Efflux in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholesterol efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new method for measuring cholesterol efflux capacity uses stable isotope-labeled, not radioactive-labeled, cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical Reversal of Atherosclerosis by FDA-Approved Compound that Transforms Cholesterol into an Anti-Inflammatory "Prodrug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.sagepub.com [journals.sagepub.com]
- 20. researchgate.net [researchgate.net]
- 21. What drugs are in development for Atherosclerosis? [synapse.patsnap.com]
Application Notes and Protocols for the Quantification of 22-Hydroxycholesterol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxycholesterol (22-HC) is a critical oxysterol intermediate in the biosynthesis of steroid hormones from cholesterol. It is formed through the enzymatic action of the cholesterol side-chain cleavage enzyme (P450scc). Beyond its role as a metabolic intermediate, 22-HC is an important signaling molecule, notably acting as an agonist for Liver X Receptors (LXRs), which are key regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2][3] Accurate quantification of 22-HC in biological matrices such as plasma, serum, tissues, and cell cultures is crucial for understanding its physiological and pathological roles, and for the development of therapeutics targeting pathways in which it is involved.
This document provides detailed application notes and protocols for the quantification of this compound using the two most common and robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling and Biosynthetic Pathways of this compound
To understand the biological context of this compound, it is essential to be familiar with its biosynthesis and its role in cellular signaling.
Biosynthesis of this compound
This compound is an intermediate in the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones.[2] This conversion is catalyzed by the cholesterol side-chain cleavage enzyme, P450scc (CYP11A1), in the mitochondria. The process involves two successive hydroxylations of the cholesterol side chain.[2][4]
This compound in LXR Signaling
This compound is a potent endogenous agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a central role in regulating cholesterol, fatty acid, and glucose metabolism.[1][3] Upon activation by ligands such as 22-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
Quantitative Analysis Methods
The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on the available instrumentation, the required sensitivity, and the sample throughput needs. Both methods offer excellent selectivity and sensitivity.
| Parameter | GC-MS | LC-MS/MS |
| Sample Throughput | Lower, due to longer run times and derivatization | Higher, with shorter run times |
| Derivatization | Required to increase volatility | Generally not required, but can enhance sensitivity |
| Sensitivity | High, often in the low ng/mL range | Very high, can reach pg/mL levels |
| Robustness | Generally robust, but derivatization can introduce variability | Highly robust and reproducible |
| Typical Run Time | 15-30 minutes | 5-15 minutes |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of oxysterols, including this compound, from various studies. Note that specific values can vary based on the exact methodology, instrumentation, and biological matrix.
| Analyte | Method | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |
| 24(S)-HC | LC-MS/MS | Plasma | 1 | 1 - 200 | Not Reported | [6] |
| 24(S)-HC | LC-MS/MS | CSF | 0.025 | 0.025 - 5 | Not Reported | [6] |
| Various Oxysterols | GC-MS | Plasma | 0.01 - 0.1 µg/mL | 0.1 - 5.0 µg/mL | Not Reported | [7] |
| 4β-OHC | UHPLC/ESI-HR-MS | Plasma/Serum | 0.5 | 0.5 - 1000 | 88.2 - 101.5 | [8] |
| 4α-OHC | UHPLC/ESI-HR-MS | Plasma/Serum | 2 | 2 - 1000 | 91.8 - 114.9 | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is adapted from methodologies for the analysis of various oxysterols in plasma and tissues.[9][10]
1. Materials and Reagents
-
This compound standard
-
Deuterated internal standard (e.g., 22S-hydroxycholesterol-d7)
-
HPLC-grade methanol (B129727), acetonitrile, isopropanol, n-hexane, and water
-
Formic acid
-
Butylated hydroxytoluene (BHT)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric reversed-phase)
-
Glass test tubes
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
2. Sample Preparation
-
To 200 µL of plasma or serum in a glass tube, add an appropriate amount of deuterated internal standard.
-
Add 1 mL of ice-cold acetone (B3395972) containing 50 µg/mL BHT to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of methanol/water (1:1, v/v).
3. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 40% methanol in water.
-
Elute the oxysterols with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the final residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient: A typical gradient would start at 40% B, increasing to 100% B over 8 minutes, holding for 2 minutes, and then re-equilibrating.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for this compound and its internal standard.
Protocol 2: Quantification of this compound by GC-MS
This protocol requires a derivatization step to increase the volatility of the analyte for gas chromatography.[7][11]
1. Materials and Reagents
-
This compound standard
-
Deuterated internal standard (e.g., 22S-hydroxycholesterol-d7)
-
Hexane (B92381), isopropanol, ethanol, pyridine (B92270)
-
Potassium hydroxide (B78521) (KOH)
-
Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Glass test tubes with screw caps
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
-
Heating block
2. Sample Preparation and Saponification
-
To 200 µL of plasma or serum, add the deuterated internal standard.
-
Add 2 mL of 1 M ethanolic KOH.
-
Incubate at 60°C for 1 hour to hydrolyze any esterified oxysterols.
-
Allow the sample to cool to room temperature.
-
Add 1 mL of water and 3 mL of hexane.
-
Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the hexane extraction.
-
Combine the hexane extracts and evaporate to dryness under nitrogen.
3. Derivatization
-
To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA.
-
Cap the tube tightly and heat at 80°C for 1 hour.[11]
-
Cool the sample to room temperature before injection.
4. GC-MS Analysis
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 200°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 280°C
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and its internal standard.
Conclusion
The quantification of this compound in biological samples is a critical aspect of research in steroid metabolism, nuclear receptor signaling, and various associated diseases. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study. Both techniques, when properly validated, provide the necessary sensitivity and selectivity for accurate and reliable quantification. The protocols and data presented here serve as a comprehensive guide for researchers to establish and perform these analyses in their laboratories.
References
- 1. LXR signaling couples sterol metabolism to proliferation in the acquired immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 22R-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
22-Hydroxycholesterol: A Versatile Tool for Interrogating Nuclear Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxycholesterol (22-HC) is a naturally occurring oxysterol, an oxidized derivative of cholesterol, that has emerged as a critical tool for studying the intricate signaling pathways governed by nuclear receptors. These ligand-activated transcription factors play pivotal roles in a myriad of physiological processes, including lipid metabolism, inflammation, and immunity. 22-HC, with its two primary isomers, 22(R)-hydroxycholesterol and 22(S)-hydroxycholesterol, exhibits distinct and potent activities on key nuclear receptors, primarily the Liver X Receptors (LXRα and LXRβ) and the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). This document provides detailed application notes and experimental protocols to facilitate the use of this compound as a chemical probe to dissect and modulate nuclear receptor signaling in a research and drug development setting.
Key Applications
-
Selective Activation of Liver X Receptors (LXRs): 22(R)-hydroxycholesterol is a well-characterized agonist of both LXRα and LXRβ, initiating the transcription of genes involved in reverse cholesterol transport and lipid metabolism.
-
Modulation of RORγt Activity: 22(R)-hydroxycholesterol has been identified as an agonist of RORγt, a master regulator of T helper 17 (Th17) cell differentiation and IL-17 production. Conversely, other oxysterols have been shown to act as inverse agonists, highlighting the nuanced regulation of this receptor.
-
Dissecting Nuclear Receptor-Coregulator Interactions: this compound can be employed to study the ligand-dependent recruitment of coactivators and corepressors to nuclear receptors, a fundamental step in transcriptional regulation.
-
Cell-Based Assay Development: Due to its defined activity, this compound serves as an excellent positive control in the development and validation of cell-based assays for screening novel nuclear receptor modulators.
Quantitative Data Summary
The following tables summarize the quantitative data for the activity of this compound isomers on LXR and RORγt, providing a reference for experimental design.
Table 1: Activity of this compound on Liver X Receptors (LXRs)
| Compound | Receptor | Assay Type | Activity | EC50 | Target Gene | Fold Induction | Cell Type |
| 22(R)-Hydroxycholesterol | LXRα/β | Luciferase Reporter | Agonist | ~325 nM[1] | ABCA1 | >2-fold | Human Fibroblasts, Brain Cells[2][3] |
| 22(R)-Hydroxycholesterol | LXRα/β | Gene Expression | Agonist | - | EEPD1 | Log2(1.5-2) | THP-1 Macrophages[1] |
| 22(S)-Hydroxycholesterol | LXRα/β | - | Antagonist | - | - | - | - |
Table 2: Activity of this compound on Retinoic acid receptor-related Orphan Receptor gamma t (RORγt)
| Compound | Receptor | Assay Type | Activity | EC50 | Target Gene | Fold Induction/Inhibition | Cell Type |
| 22(R)-Hydroxycholesterol | RORγ | Coactivator Recruitment | Agonist | ~20-40 nM[4] | - | - | - |
| 22(R)-Hydroxycholesterol | RORγt | Th17 Differentiation | Agonist | - | IL-17A | Enhancement[5] | Mouse & Human CD4+ T cells[6] |
| Other Oxysterols (e.g., 7-oxygenated) | RORγ | Luciferase Reporter | Inverse Agonist | - | - | Repression[7] | HEK293 cells[7] |
Signaling Pathways
To visualize the mechanism of action of this compound, the following diagrams illustrate the canonical signaling pathways for LXR and RORγt.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. 22R-hydroxycholesterol and 9-cis-retinoic acid induce ATP-binding cassette transporter A1 expression and cholesterol efflux in brain cells and decrease amyloid beta secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for Hydroxycholesterols as Natural Ligands of Orphan Nuclear Receptor RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of 22-Hydroxycholesterol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxycholesterol (22-HC) is a naturally occurring oxysterol, an oxidized derivative of cholesterol, that plays a significant role as an intermediate in steroid hormone biosynthesis. It is recognized as a potent agonist of Liver X Receptors (LXRs) and has also been shown to activate Farnesoid X Receptors (FXRs), making it a valuable tool for studying the physiological and pathological processes regulated by these nuclear receptors.[1][2] Its involvement in lipid metabolism, inflammation, and cellular proliferation has made it a compound of interest in various research fields, including cardiovascular disease, neurodegenerative disorders, and cancer.
These application notes provide detailed protocols for the preparation and in vivo administration of this compound in animal models, primarily focusing on mice. The information is compiled to assist researchers in designing and executing experiments to investigate the biological effects of 22-HC in vivo.
Data Presentation: Quantitative In Vivo Data for Oxysterols
The following table summarizes quantitative data from in vivo studies involving this compound and other relevant oxysterols to provide a reference for experimental design.
| Compound | Animal Model | Administration Route | Dosage | Frequency | Key Findings |
| 22(S)-Hydroxycholesterol (in combination with 20(S)-Hydroxycholesterol) | Rat | Local application | Not specified | Not specified | Enhanced alveolar bone regeneration. |
| 27-Hydroxycholesterol | Mouse (CD1) | Oral gavage | 25 mg/kg | Single dose | Rapid absorption with a peak plasma concentration at 1 hour. |
| Cholesterol Biosynthesis Inhibitor (RO 48-8071) | Mouse (nude) | Intraperitoneal | 20-40 mg/kg | Daily | Suppressed growth of epithelial ovarian cancer xenografts. |
| Zoledronate (inhibits oxysterol formation) | Mouse | Intraperitoneal | 0.1 mg/kg | Every 2 days | Did not delay LLC tumor growth, suggesting the involvement of other cholesterol synthesis intermediates. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol describes the preparation of a this compound formulation suitable for intraperitoneal (IP) injection in mice, utilizing cyclodextrin (B1172386) to enhance solubility. Due to its lipophilic nature, 22-HC requires a suitable carrier for aqueous delivery.
Materials:
-
22(R)-Hydroxycholesterol or 22(S)-Hydroxycholesterol powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water for injection
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals, the dose, and the injection volume. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 25 g mouse (injection volume of 250 µL), you will need to calculate the total amount of 22-HC and HP-β-CD.
-
Prepare the HP-β-CD solution: In a sterile vial, dissolve HP-β-CD in sterile PBS or water to a final concentration of 10-20% (w/v). For example, to make a 10% solution, dissolve 1 g of HP-β-CD in a final volume of 10 mL of sterile PBS. Warm the solution slightly (to ~40°C) to aid dissolution.
-
Complexation of this compound:
-
Weigh the required amount of this compound powder.
-
Slowly add the 22-HC powder to the pre-warmed HP-β-CD solution while vortexing vigorously.
-
Continue to vortex for 30-60 minutes at room temperature to allow for the formation of the inclusion complex. The solution should become clear.
-
-
Sterilization:
-
Once the 22-HC is fully dissolved, filter the solution through a sterile 0.22 µm syringe filter into a new sterile vial. This step ensures the sterility of the final formulation for injection.
-
-
Storage: Store the final formulation at 4°C, protected from light. It is recommended to prepare the solution fresh for each set of experiments.
Protocol 2: Intraperitoneal Administration of this compound in Mice
This protocol outlines the procedure for the intraperitoneal (IP) injection of the prepared this compound formulation into mice.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Sterile gauze or swabs
-
Appropriate animal restraint device
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mouse to minimize stress.
-
Securely restrain the mouse, for example, by scruffing the neck and securing the tail. The animal should be positioned to expose the abdomen.
-
-
Preparation for Injection:
-
Draw the calculated volume of the 22-HC formulation into a sterile syringe. Ensure there are no air bubbles.
-
The recommended maximum IP injection volume for a mouse is 10 mL/kg. For a 25 g mouse, this is 250 µL.
-
-
Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen. This location avoids vital organs such as the cecum and bladder.
-
Wipe the injection site with a sterile gauze pad moistened with 70% ethanol.
-
-
Injection Technique:
-
Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound Signaling Pathways
Caption: In Vivo Administration Workflow
References
- 1. Oxysterol 22(R)-Hydroxycholesterol Induces the Expression of the Bile Salt Export Pump through Nuclear Receptor Farsenoid X Receptor but Not Liver X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating Diosgenin Biosynthesis using 22-Hydroxycholesterol
Introduction
Diosgenin (B1670711) is a steroidal sapogenin of significant interest to the pharmaceutical industry, primarily serving as a crucial precursor for the synthesis of various steroid drugs, including corticosteroids, sex hormones, and oral contraceptives.[1][2][3][4][5] Understanding the biosynthetic pathway of diosgenin is essential for optimizing its production in natural plant sources and for developing alternative biotechnological production platforms.[6][7] Cholesterol is recognized as the primary precursor for diosgenin biosynthesis, which undergoes a series of oxidative modifications to form the final spiroketal structure.[1][3][4][8] This document provides detailed protocols and application notes on the use of 22-hydroxycholesterol, a key intermediate, to investigate and elucidate the diosgenin biosynthetic pathway.
The Role of this compound in Diosgenin Biosynthesis
The biosynthesis of diosgenin from cholesterol involves site-specific oxidations at the C-16, C-22, and C-26 positions, catalyzed by cytochrome P450 (CYP) enzymes.[1][3][8] A critical step in this pathway is the hydroxylation of cholesterol at the C-22 position. Research has demonstrated a strict stereospecificity in this reaction, with 22R-hydroxycholesterol being the specific intermediate, while 22S-hydroxycholesterol is not incorporated into the diosgenin biosynthesis pathway.[1][2][9] This stereospecificity is a key characteristic of the enzymes involved and serves as an important point of investigation.
In different plant species, the enzymatic machinery for these transformations can vary. For instance, in the monocot Dioscorea zingiberensis, two separate CYP enzymes, DzCYP90B71 (specific for 22R-oxidation) and DzCYP90G6 (for C16-oxidation), are involved.[1][2] In contrast, the eudicot fenugreek (Trigonella foenum-graecum) utilizes a single multifunctional CYP, TfCYP90B50, for the early C22,16-oxidations.[1][2]
By using this compound isomers as substrates in in vitro and in vivo experiments, researchers can:
-
Confirm the stereospecificity of the C-22 hydroxylation step.
-
Functionally characterize the specific CYP enzymes involved in the pathway.
-
Elucidate the reaction sequence and identify downstream intermediates.
-
Develop engineered microbial systems for the production of diosgenin and its precursors.[9]
Experimental Protocols
Protocol 1: In Vitro Enzyme Assays with Plant Microsomes
This protocol describes the use of microsomes isolated from diosgenin-producing plants to investigate the conversion of this compound isomers to downstream intermediates.
1. Isolation of Microsomes:
- Homogenize fresh plant tissue (e.g., rhizomes of Dioscorea zingiberensis) in a cold extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 0.4 M sucrose, 20 mM EDTA, and 20 mM β-mercaptoethanol).
- Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris.
- Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
- Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 20% glycerol) and store at -80°C.
2. In Vitro Reaction:
- Prepare reaction mixtures containing:
- Microsomal protein (50-100 µg)
- NADPH (1 mM)
- Substrate (22R-hydroxycholesterol or 22S-hydroxycholesterol, typically 50-100 µM dissolved in a suitable solvent like DMSO)
- Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a final volume of 200 µL.
- Include a control reaction without the substrate.
- Incubate the reactions at 30°C for 1-2 hours.
3. Product Extraction and Analysis:
- Stop the reaction by adding an equal volume of ethyl acetate (B1210297).
- Vortex thoroughly and centrifuge to separate the phases.
- Collect the organic phase and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS to identify and quantify the products.
Protocol 2: Heterologous Expression of CYP Enzymes in Yeast
This protocol outlines the functional characterization of candidate CYP enzymes by expressing them in a yeast strain engineered to produce cholesterol.
1. Yeast Strain and Plasmids:
- Use a suitable Saccharomyces cerevisiae strain, such as one engineered for enhanced cholesterol production.
- Clone the coding sequences of the candidate CYP enzymes (e.g., DzCYP90B71) and a suitable cytochrome P450 reductase (CPR) into a yeast expression vector (e.g., pESC-URA).
2. Yeast Transformation and Culture:
- Transform the yeast strain with the expression plasmids using a standard method (e.g., lithium acetate method).
- Select for transformants on appropriate selective media.
- Grow a starter culture in selective medium and then inoculate a larger volume of expression medium (e.g., SC-URA with galactose as an inducer).
- Incubate at 30°C with shaking for 48-72 hours.
3. In Vivo Bioconversion and Analysis:
- Optionally, feed the culture with cholesterol or this compound to enhance product formation.
- Harvest the yeast cells by centrifugation.
- Extract the steroids from the yeast cells using a suitable solvent (e.g., a mixture of chloroform (B151607) and methanol).
- Analyze the extracts by GC-MS or LC-MS to identify the products formed from the enzymatic activity.
Protocol 3: Quantitative Analysis of Diosgenin and Intermediates by HPLC
This protocol provides a general method for the quantification of diosgenin and its precursors.
1. Sample Preparation:
- For plant material, dry and grind the tissue to a fine powder.
- Perform acid hydrolysis to release diosgenin from its glycosides. Reflux the powdered material with 2-4 M HCl or H₂SO₄ for 2-4 hours.
- Neutralize the hydrolysate and extract the aglycones with a non-polar solvent like n-hexane or chloroform.
- Evaporate the solvent and redissolve the residue in the mobile phase.
- For in vitro or yeast extracts, prepare as described in the respective protocols.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A common isocratic condition is acetonitrile:water (90:10, v/v).[10]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a low wavelength, typically around 203 nm, as diosgenin lacks a strong chromophore.[11]
- Column Temperature: 30-35°C.
3. Quantification:
- Prepare a calibration curve using a certified diosgenin standard at various concentrations (e.g., 10-100 µg/mL).
- Inject the prepared samples and standards into the HPLC system.
- Identify the diosgenin peak based on the retention time of the standard.
- Quantify the amount of diosgenin in the samples by comparing the peak area with the calibration curve.
Data Presentation
Table 1: Key Enzymes in Diosgenin Biosynthesis from Cholesterol
| Enzyme Class | Specific Enzyme Examples | Function in Diosgenin Biosynthesis | Source Organism |
| Cytochrome P450 | DzCYP90B71 | 22R-hydroxylation of cholesterol | Dioscorea zingiberensis[1][2] |
| Cytochrome P450 | DzCYP90G6 | C16-hydroxylation | Dioscorea zingiberensis[1][2] |
| Cytochrome P450 | TfCYP90B50 | C16,22-dihydroxylation | Trigonella foenum-graecum[1] |
| Cytochrome P450 | PpCYP90G4 | C16,22-dihydroxylation | Paris polyphylla[1] |
| Cytochrome P450 | PpCYP94D108 | C26-hydroxylation | Paris polyphylla[1] |
| Cytochrome P450 | DzinCYP94D144 | C26-hydroxylation | Dioscorea zingiberensis[4] |
Table 2: Example HPLC Parameters for Diosgenin Quantification
| Parameter | Condition | Reference |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | [10][11][12] |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection Wavelength | 203 nm | [10][11] |
| Column Temperature | 33°C | [10] |
| Retention Time | ~25 min | [10] |
Visualizations
Caption: Biosynthetic pathway of diosgenin from cholesterol.
Caption: Workflow for in vitro enzyme assays.
References
- 1. researchgate.net [researchgate.net]
- 2. 22R- but not 22S-hydroxycholesterol is recruited for diosgenin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The origin and evolution of the diosgenin biosynthetic pathway in yam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Pathway design and key enzyme analysis of diosgenin biosynthesis]. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. Rapid quantitative analysis of diosgenin in the tubers of Dioscorea zingiberensis C.H. Wright by coupling cellulose enzymolysis and two-phase acid hydrolysis in tandem with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting 22-Hydroxycholesterol Solubility in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 22-Hydroxycholesterol in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound (22-HC) is an oxysterol, an oxidized derivative of cholesterol. It is an endogenous ligand and a known agonist of the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1][2][3] In cell culture, 22-HC is widely used to activate LXR signaling pathways to study their effects on gene expression and cellular function.[1][4][5]
Q2: Why does this compound precipitate in my cell culture medium?
This compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media.[6] Precipitation typically occurs when the concentration of 22-HC exceeds its solubility limit in the media. This can be triggered by several factors, including:
-
High final concentration: The desired experimental concentration may be too high for the media to support.
-
Improper stock solution preparation: The initial solvent concentration might be too low, or the compound may not be fully dissolved.
-
Incorrect dilution method: Adding the stock solution directly to the bulk media without proper mixing can cause localized high concentrations and immediate precipitation.
-
Low temperature: Media stored at refrigerated temperatures can decrease the solubility of dissolved compounds.
-
Presence of other compounds: Components in the serum or other supplements might interact with 22-HC and reduce its solubility.
Q3: What are the recommended solvents for preparing a this compound stock solution?
Commonly used organic solvents for dissolving this compound include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and chloroform.[7] For cell culture applications, ethanol and DMSO are the preferred solvents due to their miscibility with aqueous media and lower cytotoxicity at low concentrations.[8]
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
Possible Causes & Solutions:
| Cause | Solution |
| Localized High Concentration | 1. Pre-dilute the stock solution: Instead of adding the concentrated stock directly, first dilute it in a small volume of warm (37°C) serum-free media. Then, add this intermediate dilution to the final volume of complete media. 2. Slow, drop-wise addition with mixing: Add the stock solution very slowly to the vortexing or swirling media to ensure rapid and even dispersion. |
| Solvent Shock | The abrupt change in solvent environment from organic to aqueous can cause the compound to crash out of solution. The pre-dilution method described above can help mitigate this. |
| Stock Concentration Too High | Prepare a less concentrated stock solution. While this may require adding a larger volume to your culture, it can improve solubility in the final medium. Be mindful of the final solvent concentration. |
Issue 2: A fine, crystalline precipitate appears in the media after incubation.
Possible Causes & Solutions:
| Cause | Solution |
| Exceeding Solubility Limit | The final concentration of this compound may be too high for long-term stability in the culture medium. Consider performing a dose-response experiment to determine the maximum soluble concentration under your specific experimental conditions. |
| Temperature Fluctuations | Ensure the incubator maintains a stable temperature. Avoid repeated warming and cooling of the media containing 22-HC. |
| Interaction with Media Components | Components in fetal bovine serum (FBS) or other supplements can sometimes interact with the compound. Try reducing the serum percentage if your experiment allows, or test different batches of serum. |
| Evaporation | Increased concentration due to evaporation from the culture vessel can lead to precipitation.[9] Ensure proper humidification in the incubator and use well-sealed culture flasks or plates. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol.
Materials:
-
This compound powder (Molecular Weight: 402.65 g/mol )
-
Anhydrous Ethanol (ACS grade or higher)
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Weigh out a precise amount of this compound powder in a sterile tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.4027 mg.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired concentration.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes.
-
Vortex again until the solution is clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Solubility Data Summary:
| Solvent | Reported Solubility | Reference |
| Chloroform | 20 mg/mL | |
| Ethanol | ~20 mg/mL | [6][7] |
| DMSO | ~100 µg/mL | [7] |
Note: These values are approximate and can vary based on the purity of the compound and the specific solvent used.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
This protocol provides a step-by-step method to minimize precipitation when preparing the final working concentration.
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Warm the required volume of complete cell culture medium to 37°C.
-
In a separate sterile tube, add a small volume of the pre-warmed medium (e.g., 500 µL).
-
While gently vortexing the medium in the tube, add the required volume of the 22-HC stock solution drop-wise.
-
Continue to mix for a few seconds to ensure the compound is well-dispersrated.
-
Add this intermediate dilution to the final volume of your pre-warmed complete cell culture medium.
-
Swirl the final culture medium gently to ensure a homogenous solution before adding it to your cells.
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Workflow for preparing 22-HC solutions.
Troubleshooting Logic for this compound Precipitation
Troubleshooting flowchart for 22-HC precipitation.
Simplified LXR Signaling Pathway Activated by this compound
LXR signaling activated by this compound.
References
- 1. LXR signaling couples sterol metabolism to proliferation in the acquired immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X Receptors Link Lipid Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Preventing 22-Hydroxycholesterol degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 22-Hydroxycholesterol during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term stability, solid this compound (both 22(R)- and 22(S)-isomers) should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1][2] For short-term storage and shipping, ambient temperatures are acceptable as they do not negatively impact the product's quality.[3]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored at -20°C to -80°C. Some sources suggest that solutions stored under these conditions may be stable for up to six months.[3] It is crucial to use high-purity, peroxide-free solvents for preparing solutions to minimize degradation.[4] To prevent oxidation, it is also recommended to store stock solutions under an inert atmosphere, such as argon or nitrogen.[4]
Q3: What are the main causes of this compound degradation?
A3: The primary cause of this compound degradation is autoxidation, a non-enzymatic process involving reactive oxygen species (ROS).[1][3] Factors that can promote degradation include exposure to oxygen, light, and elevated temperatures.[5] The presence of impurities in solvents can also contribute to the breakdown of the compound.[4]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products of this compound are not extensively documented, the degradation is expected to follow general cholesterol autoxidation pathways. This process typically involves the formation of various oxidized derivatives. Autoxidation of the cholesterol backbone often initiates at the C-7 position, leading to the formation of 7-hydroxy and 7-keto derivatives. Oxidation can also occur on the side chain, potentially leading to further hydroxylation or the formation of ketone groups.[3]
Q5: How can I minimize degradation of this compound during my experiments?
A5: To minimize degradation during experiments, it is important to handle the compound with care. Use high-purity solvents and prepare fresh solutions daily if possible.[6] Avoid repeated freeze-thaw cycles of stock solutions.[4] When working with cell cultures, ensure that the vehicle used to dissolve the this compound does not interfere with its stability or cellular uptake.[4] It is also advisable to include an antioxidant, such as butylated hydroxytoluene (BHT), in the extraction solvents during sample preparation for analysis to prevent artificial oxidation.
Troubleshooting Guides
Problem: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Possible Cause 2: Impure Solvents.
-
Solution: Use high-purity, peroxide-free solvents to prepare all solutions containing this compound.[4]
-
-
Possible Cause 3: Interaction with media components.
-
Solution: High concentrations of serum in cell culture media can bind to lipids and reduce their availability. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell type and media conditions.[4]
-
-
Possible Cause 4: Cellular Metabolism.
-
Solution: Cells can metabolize this compound. Conduct time-course experiments to determine the optimal incubation time for your desired effect.
-
Problem: Poor reproducibility in analytical measurements (e.g., HPLC, LC-MS).
-
Possible Cause 1: Sample degradation during preparation or storage.
-
Solution: Minimize the exposure of samples to light and air. Store samples at low temperatures (-80°C is preferable) until analysis.[7] Add antioxidants like BHT to extraction solvents.
-
-
Possible Cause 2: Inconsistent extraction efficiency.
-
Solution: Use a validated extraction protocol. An internal standard should be used to account for any sample loss during extraction and variability in injection volume.[4]
-
-
Possible Cause 3: Co-elution of isomers or degradation products.
-
Solution: Optimize the chromatographic method to ensure adequate separation of this compound from potential isomers and degradation products. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.[6]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C | ≥ 4 years | Protect from light. |
| Solution | -20°C to -80°C | Up to 6 months | Use high-purity, peroxide-free solvents; store under an inert atmosphere; avoid repeated freeze-thaw cycles. |
Table 2: Factors Contributing to this compound Degradation
| Factor | Description | Mitigation Strategy |
| Oxygen | Promotes autoxidation, leading to the formation of various oxidized derivatives. | Store under an inert atmosphere (e.g., argon, nitrogen); use degassed solvents. |
| Temperature | Higher temperatures accelerate the rate of oxidation. | Store at recommended low temperatures (-20°C for solid, -20°C to -80°C for solutions). |
| Light | Can provide the energy to initiate oxidative reactions. | Store in amber vials or protect from light. |
| Solvent Impurities | Peroxides and other reactive species in solvents can initiate degradation. | Use high-purity, peroxide-free solvents. |
| pH | Extremes in pH can potentially catalyze degradation reactions. | Maintain a neutral pH where possible, unless experimental conditions require otherwise. |
Experimental Protocols
Protocol: Stability Testing of this compound Solutions by HPLC-MS/MS
This protocol outlines a general procedure for assessing the stability of this compound in solution under various storage conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve in a high-purity solvent (e.g., ethanol (B145695) or DMSO) to a final concentration of 1 mg/mL.
-
Aliquot the stock solution into several amber glass vials, purge with an inert gas (e.g., argon), and seal tightly.
-
-
Storage Conditions:
-
Store aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Include a condition with exposure to light at room temperature.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for LC-MS/MS analysis (e.g., 1 µg/mL).
-
Spike the working solution with an internal standard (e.g., a deuterated analog of this compound) at a known concentration.
-
-
HPLC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.[6]
-
-
Mass Spectrometry:
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time for each storage condition to determine the degradation rate.
-
Mandatory Visualization
References
- 1. Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Function of Cholesterol Oxidation Products Involved in Osteoporosis Pathogenesis | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Experiments Involving 22-Hydroxycholesterol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 22-Hydroxycholesterol (22-HC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments with this compound.
1. Compound Solubility and Handling
-
Question: I'm having trouble dissolving this compound. What is the recommended procedure?
-
Answer: this compound has low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Commonly used solvents include ethanol (B145695), Dimethyl Sulfoxide (DMSO), and chloroform. For cell culture experiments, it is crucial to keep the final concentration of the organic solvent in the medium low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle-only control in your experiments to account for any effects of the solvent.
-
-
Question: My experimental results are inconsistent between batches of this compound. What could be the cause?
-
Answer: Inconsistency can arise from issues with compound stability and handling. This compound is an oxysterol and can be susceptible to degradation. To ensure reproducibility:
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C.
-
Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to minimize repeated freeze-thaw cycles, which can lead to degradation.
-
Solvent Quality: Use high-purity, anhydrous solvents to prepare stock solutions.
-
-
2. Cell Culture Experiments
-
Question: I am not observing the expected cellular response after treating my cells with this compound. What should I check?
-
Answer: A lack of response could be due to several factors:
-
Suboptimal Concentration: The effective concentration of 22-HC can be highly cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Compound Inactivation: Serum proteins in the cell culture medium can bind to lipophilic compounds like 22-HC, reducing its effective concentration. Consider reducing the serum concentration during the treatment period if your experimental design allows.
-
Cell Line Responsiveness: Ensure that your cell line expresses the target receptors (e.g., Liver X Receptors - LXRs) at sufficient levels. You can verify this by qPCR or Western blotting.
-
-
-
Question: I am observing high levels of cytotoxicity in my cell cultures treated with this compound. How can I mitigate this?
-
Answer: High cytotoxicity can be a significant issue. To address this:
-
Determine Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration (IC50) for your specific cell line. Use concentrations well below the IC50 for your functional assays.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%). Run a solvent-only control to assess its effect on cell viability.
-
Treatment Duration: Consider reducing the duration of the treatment.
-
-
3. Specificity and Off-Target Effects
-
Question: Are there differences between the 22(R)- and 22(S)-hydroxycholesterol isomers?
-
Answer: Yes, the two isomers can have distinct biological activities. 22(R)-Hydroxycholesterol is generally considered a more potent activator of LXR.[1] In some cell types, 22(S)-Hydroxycholesterol has been shown to have different or even opposing effects on gene expression and lipid metabolism compared to the 22(R) isomer.[1] It is crucial to use the correct isomer for your intended application and to be aware of their potentially different activities.
-
-
Question: I am studying LXR activation, but I'm seeing unexpected results. Could there be off-target effects?
-
Answer: Yes, off-target effects are a potential pitfall. Notably, 22(R)-Hydroxycholesterol has been shown to activate the Farnesoid X Receptor (FXR) in addition to LXR.[2][3] This can lead to the regulation of genes that are not direct LXR targets. To confirm the specificity of your observations, consider using LXR- or FXR-specific antagonists or performing experiments in cells with knockdown or knockout of these receptors.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound and other relevant oxysterols.
Table 1: Solubility of 22(R)-Hydroxycholesterol
| Solvent | Concentration |
| Chloroform | 20 mg/ml |
| Absolute Ethanol | 20 mg/ml |
| Dimethylformamide (DMF) | 2 mg/ml |
| Dimethyl Sulfoxide (DMSO) | 0.1 mg/ml |
Data sourced from manufacturer's technical information.
Table 2: Effective Concentrations of this compound in Cell Culture
| Isomer | Cell Type | Assay | Effective Concentration | Reference |
| 22(R)-HC | 3T3-L1 preadipocytes | Adipocyte differentiation | ~10 µM | [4] |
| 22(R)-HC | Human primary hepatocytes | BSEP mRNA induction | 10 µM | [2] |
| 22(S)-HC | Human monocytes | LXR antagonist activity | 10 µM | [5] |
| 22(R)-HC | HEK293 cells | LXRα activation (reporter assay) | EC50: 6.71 µM | [6] |
Table 3: Comparative Cytotoxicity of Oxysterols in Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| 27-Hydroxycholesterol | MCF-7 | Breast Adenocarcinoma | 2.19 | 24 and 48 | [7] |
| 27-Hydroxycholesterol | MDA-MB-231 | Breast Adenocarcinoma | >10 | Not specified | [7] |
| RO 48-8071 (Cholesterol biosynthesis inhibitor) | DLD-1 | Colon Adenocarcinoma | 6.93 | 48 | [8] |
| RO 48-8071 (Cholesterol biosynthesis inhibitor) | LoVo | Colon Adenocarcinoma | 3.3 | 48 | [8] |
Experimental Protocols
Protocol 1: LXR Reporter Gene Assay
This protocol describes a method to assess the activation of LXR by this compound using a luciferase reporter construct.
-
Materials:
-
Cells expressing LXR (e.g., HEK293T, HepG2)
-
LXR-responsive luciferase reporter plasmid (containing LXREs)
-
Transfection reagent
-
This compound stock solution (in ethanol or DMSO)
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
-
-
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXR-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Protocol 2: Cholesterol Efflux Assay
This protocol outlines a method to measure the effect of this compound on cholesterol efflux from macrophages.[9][10]
-
Materials:
-
Macrophage cell line (e.g., J774, THP-1)
-
[³H]-cholesterol or a fluorescent cholesterol analog (e.g., BODIPY-cholesterol)
-
This compound stock solution
-
Cholesterol acceptors (e.g., HDL, ApoA-I)
-
Cell culture medium (serum-free for efflux)
-
Scintillation counter or fluorescence plate reader
-
-
Methodology:
-
Labeling: Label the cells with [³H]-cholesterol or a fluorescent cholesterol analog for 24-48 hours.
-
Equilibration: Wash the cells and incubate them in serum-free medium containing this compound or vehicle control for 18-24 hours to allow for the upregulation of cholesterol transporters.
-
Efflux: Replace the medium with serum-free medium containing a cholesterol acceptor (e.g., HDL) and continue the incubation for 4-6 hours.
-
Measurement:
-
Collect the supernatant (medium) and lyse the cells.
-
Measure the radioactivity or fluorescence in both the supernatant and the cell lysate.
-
-
Calculation: Calculate the percentage of cholesterol efflux as: (counts or fluorescence in medium / (counts or fluorescence in medium + counts or fluorescence in cell lysate)) * 100.
-
Visualizations
Caption: LXR signaling pathway activation by 22(R)-Hydroxycholesterol.
Caption: Experimental workflow for a cholesterol efflux assay.
Caption: Logical troubleshooting flow for 22-HC experiments.
References
- 1. 22-Hydroxycholesterols regulate lipid metabolism differently than T0901317 in human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxysterol 22(R)-Hydroxycholesterol Induces the Expression of the Bile Salt Export Pump through Nuclear Receptor Farsenoid X Receptor but Not Liver X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activated Liver X Receptors Stimulate Adipocyte Differentiation through Induction of Peroxisome Proliferator-Activated Receptor γ Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Biological Markers of Liver X Receptor (LXR) Activation at the Cell Surface of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
How to avoid cytotoxicity with 22-Hydroxycholesterol treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding cytotoxicity associated with 22-Hydroxycholesterol treatment in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is an oxysterol, an oxidized derivative of cholesterol. It is an endogenous metabolic intermediate in the biosynthesis of steroid hormones from cholesterol.[1] In research, it is often used to study pathways related to lipid metabolism, steroidogenesis, and the regulation of nuclear receptors such as the Liver X Receptor (LXR).[1][2] It exists as two stereoisomers, 22(R)-Hydroxycholesterol and 22(S)-Hydroxycholesterol, which can have different biological activities.
Q2: Why am I observing high levels of cell death after treating my cells with this compound?
High concentrations of many oxysterols, including this compound, can be cytotoxic. The observed cell death is likely due to the concentration of this compound being in the toxic range for your specific cell line and experimental conditions. Oxysterols can induce various forms of cell death, including apoptosis and necrosis, often in a concentration-dependent manner.[2]
Q3: What is a typical non-toxic concentration range for this compound in cell culture?
A universal non-toxic concentration range for this compound is difficult to define as it is highly dependent on the cell line and the duration of exposure. For some sensitive cell lines, cytotoxicity has been observed with related oxysterols at concentrations as low as 5-10 µM.[3][4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell model. As a starting point for these experiments, a range of 0.1 µM to 20 µM is often used for related oxysterols.[4]
Q4: How should I prepare my this compound stock solution to minimize experimental variability?
This compound is a lipophilic molecule with poor solubility in aqueous solutions. It is recommended to dissolve it in an organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[5] To minimize solvent-induced cytotoxicity, the final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v).[6] Prepare fresh dilutions of the stock solution in your culture medium for each experiment to ensure stability and consistency.
Q5: Does the stereoisomer of this compound (22R vs. 22S) matter for cytotoxicity?
Yes, the stereoisomer can significantly impact the biological activity and cytotoxic profile. For instance, 22(R)-Hydroxycholesterol has been shown to be neuroprotective against beta-amyloid-induced cell death, while its enantiomer, 22(S)-Hydroxycholesterol, did not exhibit this protective effect.[7] Depending on your research question, it is critical to use the correct and specified isomer.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
Possible Causes:
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium may be too high.
-
Compound Precipitation: Poor solubility of this compound in the culture medium can lead to the formation of precipitates that are cytotoxic to cells.
-
Incorrect Concentration Calculation: Errors in calculating the dilution from the stock solution.
-
Cell Line Sensitivity: The cell line being used may be particularly sensitive to oxysterols.
Solutions:
-
Verify Solvent Concentration: Ensure the final solvent concentration in your culture wells is at a non-toxic level (ideally ≤ 0.1%). Run a solvent-only control to confirm.[6]
-
Improve Solubility: When diluting the stock solution into the culture medium, vortex or mix thoroughly. Visually inspect for any precipitation before adding to the cells. Using a carrier like methyl-β-cyclodextrin can improve solubility, but its own effects on the cells must be controlled for.
-
Recalculate Dilutions: Double-check all calculations for preparing the working solutions from the stock.
-
Perform a Dose-Response Assay: Conduct a systematic evaluation of a wide range of concentrations to identify the sub-toxic range for your specific cell line (see Experimental Protocols section).
Issue 2: Inconsistent Results Between Experiments
Possible Causes:
-
Stock Solution Instability: this compound in solution may degrade over time, especially with repeated freeze-thaw cycles.
-
Variability in Cell Health: Differences in cell confluency, passage number, or overall health can affect their response to treatment.
-
Inconsistent Treatment Duration: Variations in the incubation time with this compound.
Solutions:
-
Proper Stock Solution Handling: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thawing. Store at -80°C and protect from light.[6][8]
-
Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers and ensure they are in the logarithmic growth phase at the time of treatment. Seed cells at a consistent density.
-
Maintain Consistent Timing: Use a timer to ensure precise and repeatable incubation periods for all experiments.
Data Presentation
Table 1: Reference Cytotoxic Concentrations of Related Oxysterols
This table provides a reference for designing dose-response experiments for this compound, based on data from other well-studied oxysterols.
| Oxysterol | Cell Line | Cytotoxic Concentration Range | Exposure Time | Reference |
| 27-Hydroxycholesterol (B1664032) | MCF-7 (Breast Cancer) | ≥ 5 µM | 24-48 hours | [4] |
| 25-Hydroxycholesterol | MCF-7 (Breast Cancer) | ≥ 7.5 µM | 48 hours | [3] |
| 7-Ketocholesterol (B24107) | T-47D (Breast Cancer) | ≥ 15 µM | Not Specified | [3] |
| 7-Ketocholesterol | MDA-MB-231 (Breast Cancer) | ≥ 30 µM | Not Specified | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a chemical fume hood), accurately weigh a small amount of this compound powder (e.g., 1 mg).
-
Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 402.65 g/mol .
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may aid dissolution.
-
Aliquot the stock solution into single-use, amber tubes to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Determining the Non-Toxic Concentration Range using an MTT Assay
Objective: To determine the concentration range of this compound that does not significantly reduce cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common starting range is 0.1 µM to 50 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest treatment concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the controls.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the highest concentration that does not cause a statistically significant decrease in cell viability. This will be the top of your non-toxic working concentration range.
-
Visualizations
Caption: Workflow for determining the non-toxic concentration range of this compound.
Caption: Troubleshooting flowchart for unexpected this compound cytotoxicity.
Caption: Simplified intrinsic apoptosis pathway induced by high oxysterol concentrations.[9][10]
References
- 1. 22R-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 2. Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 22R-Hydroxycholesterol protects neuronal cells from beta-amyloid-induced cytotoxicity by binding to beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 25-Hydroxycholesterol Induces Intrinsic Apoptosis via Mitochondrial Pathway in BE(2)-C Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing 22-Hydroxycholesterol in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 22-Hydroxycholesterol (22-HC). The information provided here will help address common challenges related to the solubility and stability of 22-HC in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions like cell culture media?
A1: this compound, much like its parent molecule cholesterol, is a lipophilic sterol. Its chemical structure contains a large, nonpolar hydrocarbon region, making it inherently hydrophobic and thus sparingly soluble in water-based solutions. When introduced into aqueous media, it tends to aggregate and precipitate.
Q2: What are the common signs of this compound instability or precipitation in my experiments?
A2: Signs of instability or precipitation include the appearance of a cloudy or milky suspension, visible particulate matter, or a crystalline precipitate at the bottom of the culture vessel after adding the 22-HC solution. This can lead to inconsistent and non-reproducible experimental results.
Q3: How can I increase the solubility of this compound in my aqueous experimental solutions?
A3: The most effective and widely used method is to form an inclusion complex with a cyclodextrin (B1172386). Chemically modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or methyl-β-cyclodextrin (MβCD), are particularly effective at encapsulating the hydrophobic 22-HC molecule, thereby significantly increasing its aqueous solubility.
Q4: What is the mechanism behind cyclodextrin-mediated solubilization?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic 22-HC molecule can be encapsulated within the nonpolar cavity of the cyclodextrin, forming a water-soluble inclusion complex. This complex effectively shields the hydrophobic sterol from the aqueous environment, preventing aggregation and precipitation.
Q5: Are there any potential side effects of using cyclodextrins in cell culture experiments?
A5: Yes, while generally considered safe at appropriate concentrations, cyclodextrins can extract cholesterol from cell membranes, which may affect cell signaling and integrity. It is crucial to include a vehicle control (cyclodextrin alone) in your experiments to account for any potential effects of the cyclodextrin itself.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding 22-HC stock to culture medium. | - The final concentration of the organic solvent (e.g., ethanol) from the stock solution is too high. - The concentration of 22-HC exceeds its solubility limit in the final aqueous solution. - Inadequate mixing upon addition. | - Ensure the final concentration of the organic solvent in the culture medium is minimal (typically ≤ 0.1%). - Use a cyclodextrin to pre-complex the 22-HC before adding it to the medium. - Add the 22-HC complex solution dropwise while gently swirling the culture medium. |
| Solution becomes cloudy over time during incubation. | - The 22-HC/cyclodextrin complex is dissociating. - The temperature of incubation is affecting the stability of the complex. - Interaction with components in the serum or media is causing precipitation. | - Increase the molar ratio of cyclodextrin to 22-HC to favor complex formation. - Prepare fresh solutions for each experiment. - Test the stability of the complex in your specific cell culture medium (with and without serum) before conducting the main experiment. |
| Inconsistent experimental results between batches. | - Incomplete dissolution of 22-HC in the initial stock solution. - Degradation of 22-HC in the stock or final solution. - Variation in the preparation of the 22-HC/cyclodextrin complex. | - Ensure the 22-HC is fully dissolved in the organic solvent before preparing the complex. Gentle warming and vortexing can help. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. - Follow a standardized and detailed protocol for the preparation of the complex for every experiment. |
| Observed cellular toxicity. | - The concentration of the organic solvent is too high. - The concentration of cyclodextrin is causing cholesterol depletion from cell membranes. - The concentration of 22-HC is cytotoxic. | - Use a lower concentration of the organic solvent in the stock solution and ensure minimal carryover into the final culture volume. - Include a vehicle control (cyclodextrin alone at the same concentration) to assess its effect on cell viability. - Perform a dose-response curve to determine the optimal non-toxic concentration of 22-HC for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (powder), Ethanol (B145695) (200 proof, sterile), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound/Cyclodextrin Complex for Aqueous Solutions
This protocol is based on the well-established methods for cholesterol complexation and can be adapted for 22-HC.
-
Materials: this compound stock solution (from Protocol 1), 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or methyl-β-cyclodextrin (MβCD), sterile aqueous buffer or serum-free cell culture medium, sterile tubes.
-
Procedure:
-
Prepare a stock solution of the chosen cyclodextrin in the desired aqueous buffer or serum-free medium (e.g., 100 mM HP-β-CD).
-
In a sterile tube, add the desired volume of the 22-HC stock solution in ethanol.
-
Add the cyclodextrin solution to the 22-HC solution. The molar ratio of cyclodextrin to 22-HC should be at least 10:1 to ensure efficient complexation.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate the mixture at 37°C for 30-60 minutes with occasional vortexing to facilitate complex formation.
-
The resulting solution should be clear. If any precipitate is visible, it can be removed by sterile filtration (0.22 µm filter).
-
This complexed 22-HC solution is now ready to be added to your experimental setup.
-
Data Presentation: Solubility of Cholesterol with Cyclodextrins
While specific quantitative data for this compound is limited, the following table provides data for cholesterol, which is expected to have similar solubilization characteristics.
| Cyclodextrin Type | Molar Ratio (Cyclodextrin:Cholesterol) | Achievable Cholesterol Concentration in Water (Approximate) |
| Methyl-β-cyclodextrin (MβCD) | 10:1 | ~1 mg/mL |
| 20:1 | ~2.5 mg/mL | |
| 50:1 | >5 mg/mL | |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10:1 | ~0.8 mg/mL |
| 20:1 | ~2 mg/mL | |
| 50:1 | ~4.5 mg/mL |
Note: These values are approximate and can vary based on temperature, pH, and the specific buffer used.
Mandatory Visualizations
LXR Signaling Pathway
This compound is a known agonist of Liver X Receptors (LXRs). Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby regulating gene expression related to cholesterol metabolism and inflammation.
Caption: LXR signaling activation by this compound.
Experimental Workflow for Preparing Aqueous 22-HC
This workflow outlines the key steps to successfully prepare a stable aqueous solution of this compound for your experiments.
Caption: Workflow for preparing 22-HC/cyclodextrin complexes.
Dealing with off-target effects of 22-Hydroxycholesterol in cells
Welcome to the technical support center for researchers using 22-Hydroxycholesterol (22-HC). This resource provides troubleshooting guides and answers to frequently asked questions regarding the off-target effects of 22-HC in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: I'm using 22(R)-Hydroxycholesterol to activate the Liver X Receptor (LXR), but I'm seeing gene expression changes that are not consistent with LXR activation. What could be the cause?
A1: This is a common issue and can arise from several off-target activities of 22(R)-HC. Beyond its role as an LXR agonist, 22(R)-HC is also known to activate other nuclear receptors, most notably the Farnesoid X Receptor (FXR).[1][2] For example, the induction of the Bile Salt Export Pump (BSEP, gene name ABCB11) in hepatocytes is mediated by FXR, not LXR.[1][2] 22(R)-HC has also been shown to be a weak activator of Steroidogenic Factor 1 (SF-1), although it has a strong preference for LXR over SF-1.[3]
Furthermore, the cellular response to 22-HC can differ significantly from synthetic LXR agonists like T0901317. In human myotubes, T0901317 robustly induces lipogenic genes like Fatty Acid Synthase (FAS), while 22(R)-HC has little to no effect on these specific genes.[4] It is crucial to validate that your observed phenotype is truly LXR-dependent.
Q2: My cells are showing signs of toxicity and death after treatment with 22-HC, even at concentrations where I expect to see specific LXR activation. Is 22-HC cytotoxic?
A2: Yes, like many oxysterols, 22-HC can induce cytotoxicity at higher concentrations. This effect is often cell-type dependent. For instance, related oxysterols like 27-hydroxycholesterol (B1664032) have been shown to be cytotoxic to breast cancer cells at concentrations of 5-20 µM, while having no toxic effect on colon cancer cells at concentrations up to 300 µM.[5][6] The presence or absence of serum in the culture medium can also modulate cytotoxicity, as lipoproteins can affect oxysterol availability.
The mechanism of cell death can also be LXR-independent. For example, 22(S)-hydroxycholesterol can induce cell death in oligodendrocyte cell lines through pathways unrelated to LXR signaling. We strongly recommend performing a dose-response curve to determine the optimal concentration range for LXR activation versus cytotoxicity in your specific cell model.
Q3: I am studying cellular migration, and 22-HC treatment is inhibiting the chemotactic response of my cells. Is this a known off-target effect?
A3: Yes, this is a documented LXR-independent effect. 22-HC can incorporate into the cell membrane, altering its physical properties. This change in the membrane environment has been shown to inhibit the function of chemokine receptors, such as CXCR4 and CCR5. This inhibition reduces ligand binding, intracellular calcium mobilization, and ultimately, cell migration. This effect is not due to a change in chemokine receptor expression but rather a direct consequence of membrane modulation.
Q4: What is the difference between the 22(R)-HC and 22(S)-HC isomers? Can I use them interchangeably?
A4: The two isomers should not be used interchangeably as they can have different biological activities. 22(R)-HC is the potent, endogenous LXR agonist used in most studies.[7] The 22(S)-HC isomer, in contrast, may act differently. For example, in human myotubes, 22(S)-HC was found to repress the expression of certain lipogenic genes and reduce the formation of complex lipids, acting distinctly from 22(R)-HC and the synthetic LXR agonist T0901317.[4] Always verify the specific isomer used in your experiments and cited literature.
Troubleshooting Guides
Guide 1: Distinguishing On-Target LXR Effects from Off-Target Nuclear Receptor Activation
If you observe unexpected gene regulation, follow this workflow to determine if the effect is mediated by LXR or another nuclear receptor like FXR.
Caption: Workflow to dissect LXR-dependent vs. FXR-dependent signaling.
Guide 2: Assessing and Mitigating 22-HC Induced Cytotoxicity
If you suspect cytotoxicity is interfering with your results, use the following approach.
Caption: Workflow for determining the therapeutic window of 22-HC.
Data Summary Tables
Table 1: Receptor Activation Profile of 22(R)-Hydroxycholesterol
| Receptor | Activity | Potency/Concentration Notes |
| LXRα / LXRβ | Agonist (On-Target) | Potent endogenous agonist. Used at concentrations from 2.5 µM to 10 µM in various studies.[2][7] |
| FXR | Agonist (Off-Target) | Induces BSEP expression at 10 µM in hepatocytes, an effect not seen with LXR activation.[1][2] |
| SF-1 | Weak Agonist (Off-Target) | 22(R)-HC is a weak activator of SF-1 compared to its strong activation of LXR.[3] |
| RORs | Variable / No Effect | Some studies report no effect on RORα or RORγ activity. |
Table 2: Comparison of LXR Agonists on Gene Expression in Human Myotubes
| Gene Target | T0901317 (Synthetic Agonist) | 22(R)-HC (Endogenous Agonist) | 22(S)-HC (Isomer) |
| LXRα | Increased | Increased | Little Effect |
| SREBP-1c | Increased | Increased | Little Effect |
| ABCA1 | Increased | Increased | Little Effect |
| FAS | Increased | No Effect | Reduced |
| CD36 | Increased | No Effect | Reduced |
| Data summarized from studies on human myotubes.[4] |
Key Experimental Protocols
Protocol 1: FXR Gene Knockdown using siRNA
This protocol allows you to determine if an observed effect of 22(R)-HC is mediated by FXR.
Objective: To transiently silence the expression of Farnesoid X Receptor (FXR) in a cultured cell line (e.g., HepG2) to test for FXR-dependent signaling.
Materials:
-
FXR-targeting siRNA duplexes (pre-designed commercial siRNAs are recommended).
-
Non-targeting (scrambled) control siRNA.
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete culture medium appropriate for your cell line.
-
6-well tissue culture plates.
-
RNase-free water and tubes.
Procedure:
-
Cell Seeding: 24 hours before transfection, seed your cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Resuspend lyophilized siRNA duplexes in RNase-free water to a stock concentration of 10 µM, following the manufacturer's instructions.[8]
-
For each well to be transfected, dilute 30 pmol of siRNA (3 µL of 10 µM stock) into 150 µL of Opti-MEM. Mix gently.
-
Prepare separate tubes for FXR siRNA and control siRNA.
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 150 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA solution with the diluted Lipofectamine RNAiMAX solution (total volume ~300 µL).
-
Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 300 µL of siRNA-lipid complex drop-wise to one well of the 6-well plate. Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
Experimental Treatment: After the incubation period, replace the medium with fresh complete medium containing 22(R)-HC or vehicle control and proceed with your experiment (e.g., incubate for another 24 hours before RNA extraction for qPCR).
-
Validation (Optional but Recommended): In a parallel well, lyse cells 48 hours post-transfection to confirm FXR knockdown by Western blot or qPCR.[9]
Protocol 2: T-Cell Chemotaxis (Migration) Assay
This protocol can be used to assess the inhibitory effect of 22-HC on cell migration.
Objective: To quantify the migration of T-cells (e.g., Jurkat cells or primary T-cells) towards a chemoattractant in the presence or absence of 22-HC.
Materials:
-
Transwell inserts (24-well or 96-well format, 5 µm pore size).
-
Chemoattractant (e.g., SDF-1α/CXCL12).
-
Assay Medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA), serum-free.[10]
-
T-cells (e.g., Jurkat cell line).
-
22-HC stock solution in DMSO.
-
DMSO (vehicle control).
-
Flow cytometer or plate reader for quantification.
Procedure:
-
Cell Preparation:
-
Culture T-cells to a sufficient density.
-
On the day of the assay, harvest cells and wash them once to remove serum.
-
Resuspend cells in pre-warmed Assay Medium at a concentration of 2 x 10⁶ cells/mL.
-
-
22-HC Pre-incubation:
-
Divide the cell suspension into treatment groups: Vehicle (DMSO), and 22-HC (e.g., at 1 µM, 5 µM, and 10 µM).
-
Add the corresponding treatment to the cells and incubate for 1 hour at 37°C.
-
-
Assay Setup:
-
Add 600 µL of Assay Medium containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chambers of the Transwell plate.
-
Include a negative control well with Assay Medium only (no chemoattractant).
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension (containing 2 x 10⁵ cells) to the upper chamber of each insert.[10]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours.[10]
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cell suspension from the lower chamber.
-
Quantify the number of migrated cells. This can be done by:
-
Flow Cytometry: Add a fixed number of counting beads to each sample before analysis for precise cell counting.[10]
-
Cell Viability Assay: Use a dye like Calcein-AM or perform an MTT assay on the cells in the lower chamber.
-
-
Signaling Pathway Visualizations
Caption: On-target LXR signaling vs. off-target FXR and membrane effects.
References
- 1. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxysterol 22(R)-Hydroxycholesterol Induces the Expression of the Bile Salt Export Pump through Nuclear Receptor Farsenoid X Receptor but Not Liver X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the orphan nuclear receptor steroidogenic factor 1 by oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 22-Hydroxycholesterols regulate lipid metabolism differently than T0901317 in human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 27-hydroxycholesterol decreases cell proliferation in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constitutive activation of LXR in macrophages regulates metabolic and inflammatory gene expression: identification of ARL7 as a direct target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 22-Hydroxycholesterol Delivery in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the delivery of 22-Hydroxycholesterol (22-HC) to cells in culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound (22-HC) and what is its primary mechanism of action in cell culture?
This compound (22-HC) is an oxysterol, an oxidized derivative of cholesterol, that acts as a key signaling molecule in various biological processes.[1] In cell culture, its primary role is as a potent agonist of Liver X Receptors (LXRs), which are nuclear receptors that regulate the transcription of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.[2][3][4] Upon binding to 22-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR), translocate to the nucleus, and bind to LXR Response Elements (LXREs) on target genes to modulate their expression.[2] It is important to note that 22(R)-HC is the biologically active epimer for LXR activation.[5] Additionally, 22(R)-HC has been shown to function as a ligand for the Farnesoid X Receptor (FXR), inducing the expression of FXR target genes.[6][7]
Q2: What are the common methods for delivering 22-HC to cells in culture?
Due to its hydrophobic nature, 22-HC requires a carrier for effective delivery to cells in an aqueous culture medium. The most common methods include:
-
Organic Solvents: Ethanol (B145695) and Dimethyl Sulfoxide (DMSO) are frequently used to dissolve 22-HC to create a stock solution, which is then diluted into the cell culture medium.[6]
-
Cyclodextrins: Methyl-β-cyclodextrin (MβCD) is a cyclic oligosaccharide that can encapsulate hydrophobic molecules like 22-HC, forming a water-soluble inclusion complex that facilitates its delivery to cells.[8][9][10]
-
Lipoproteins: Reconstituted lipoproteins, such as low-density lipoprotein (LDL), can be used as natural carriers to deliver 22-HC to cells via receptor-mediated endocytosis.
Q3: How should I prepare and store 22-HC stock solutions?
For solvent-based delivery, prepare a high-concentration stock solution in anhydrous ethanol or DMSO. While the stability in solution has not been extensively studied, some sources suggest that solutions in ethanol or DMSO can be stored at -20°C to -80°C for up to 6 months. To minimize degradation, it is recommended to prepare fresh dilutions in culture medium for each experiment and avoid repeated freeze-thaw cycles.
Q4: What is a typical working concentration for 22-HC in cell culture experiments?
The optimal working concentration of 22-HC is cell-type dependent and should be determined empirically through a dose-response experiment. However, concentrations typically reported in the literature range from 1 µM to 10 µM.[5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the delivery of 22-HC to cultured cells.
Problem 1: Low or No Cellular Response to 22-HC Treatment
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal 22-HC Concentration | Perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal concentration for your specific cell type and experimental endpoint.[11] |
| Degraded 22-HC Stock | Prepare a fresh stock solution of 22-HC. Ensure proper storage of the solid compound and the stock solution (at -20°C or -80°C, protected from light and moisture). |
| Inefficient Delivery Method | Consider an alternative delivery vehicle. If using a solvent, ensure the final concentration in the media is low (typically <0.5%) to prevent toxicity and precipitation. For sensitive cells, consider using a cyclodextrin-based delivery method. |
| Low LXR/FXR Expression in Cells | Verify the expression of LXRα, LXRβ, and FXR in your cell line using qPCR or Western blotting. Some cell lines may have low endogenous expression of these receptors. |
| Serum Interference | Components in fetal bovine serum (FBS) can bind to 22-HC, reducing its bioavailability. Consider reducing the serum concentration or using delipidated serum during the treatment period. |
Problem 2: Observed Cytotoxicity or Cell Death
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High 22-HC Concentration | High concentrations of oxysterols can be cytotoxic.[1] Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold of 22-HC for your cells. Use concentrations below this threshold for your experiments. |
| Solvent Toxicity | The delivery solvent (ethanol or DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in the culture medium is as low as possible (ideally ≤ 0.1%). Run a vehicle control (medium with the same amount of solvent but no 22-HC) to assess solvent-specific toxicity.[11] |
| Contaminated 22-HC Stock | Ensure the purity of your 22-HC. If possible, obtain a new, high-purity batch. Filter-sterilize your stock solution if you suspect microbial contamination. |
| Cell Line Sensitivity | Some cell lines are more sensitive to oxysterol-induced apoptosis or necrosis. Consider using a different, more robust cell line if cytotoxicity is a persistent issue. |
Problem 3: Inconsistent or Variable Experimental Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent 22-HC Delivery | Ensure thorough mixing of the 22-HC stock solution into the culture medium before adding it to the cells. When using cyclodextrin, ensure the complex is fully dissolved. |
| Variable Cell Density at Seeding | Plate cells at a consistent density for all experiments. Confluency can affect cellular uptake and response to stimuli. |
| Batch-to-Batch Variation in 22-HC | If possible, use the same batch of 22-HC for a series of related experiments. If you must use a new batch, it is advisable to re-run a dose-response curve. |
| Passage Number of Cells | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses. |
Data Presentation: Comparison of 22-HC Delivery Methods
| Delivery Method | Solubility of 22-HC | Preparation | Potential for Cytotoxicity | Notes |
| Ethanol | ~20 mg/mL | Simple dilution | Low at final concentrations <0.5% | Most common and straightforward method. |
| DMSO | ~0.1 mg/mL | Simple dilution | Higher than ethanol; keep final concentration <0.1% | Use with caution due to potential for cellular differentiation and toxicity. |
| Methyl-β-cyclodextrin (MβCD) | Forms water-soluble complex | Requires complex formation step | Can extract membrane cholesterol at high concentrations, leading to cytotoxicity.[8][10] | May improve delivery efficiency for certain cell types. |
| Lipoproteins (e.g., LDL) | Incorporated into lipoprotein particles | Requires isolation and reconstitution of lipoproteins | Low, as it mimics natural delivery | More complex to prepare but represents a more physiological delivery method. |
Experimental Protocols
Protocol 1: Preparation of 22-HC Stock Solution using Ethanol
-
Weigh out the desired amount of 22(R)-Hydroxycholesterol powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of absolute, anhydrous ethanol to achieve a high-concentration stock (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
-
For experiments, dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration. Gently mix the medium immediately to ensure even distribution.
Protocol 2: Preparation of 22-HC/Methyl-β-cyclodextrin (MβCD) Complex
-
Prepare a stock solution of MβCD (e.g., 100 mM) in serum-free culture medium or PBS and sterilize by filtration.
-
Prepare a concentrated stock solution of 22-HC in ethanol (e.g., 10 mM).
-
In a sterile tube, add the desired amount of the 22-HC stock solution.
-
Slowly add the MβCD solution to the 22-HC while vortexing to achieve the desired molar ratio (typically between 1:5 and 1:10 of 22-HC to MβCD).
-
Incubate the mixture at 37°C for 15-30 minutes with occasional vortexing to allow for complex formation.
-
This complex solution can then be diluted into the cell culture medium to achieve the final desired 22-HC concentration.
Protocol 3: Assessment of 22-HC Cytotoxicity using MTT Assay
This protocol is a widely used method for assessing cell viability based on the metabolic activity of the cells.[12][13][14]
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 22-HC in culture medium at 2x the final desired concentrations. Also, prepare a vehicle control (medium with the highest concentration of solvent) and a positive control for cytotoxicity (e.g., staurosporine).
-
Remove the old medium from the cells and add 100 µL of the 2x 22-HC dilutions, vehicle control, or positive control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[12][15]
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 4: Validation of 22-HC Activity by qPCR of LXR Target Genes
This protocol allows for the quantification of changes in the expression of LXR target genes, such as ABCA1, ABCG1, and SREBP-1c, to confirm the biological activity of the delivered 22-HC.[1][2][16]
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of 22-HC or vehicle control for a specified period (e.g., 6, 12, or 24 hours).
-
After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent.
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[17]
-
Perform quantitative real-time PCR (qPCR) using a qPCR instrument and a SYBR Green or probe-based master mix.
-
Use validated primers for your LXR target genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Set up the qPCR reaction as follows (for a 20 µL reaction):
-
10 µL 2x qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA
-
6 µL Nuclease-free water
-
-
Run the qPCR with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Visualizations
Caption: this compound (22-HC) signaling via the LXR pathway.
References
- 1. Inflammation Triggers Liver X Receptor-Dependent Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Identification of Side Chain Oxidized Sterols as Novel Liver X Receptor Agonists with Therapeutic Potential in the Treatment of Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Phospholipid Transfer Protein Gene Is a Liver X Receptor Target Expressed by Macrophages in Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxysterol 22(R)-Hydroxycholesterol Induces the Expression of the Bile Salt Export Pump through Nuclear Receptor Farsenoid X Receptor but Not Liver X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol depletion using methyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kjpp.net [kjpp.net]
Technical Support Center: Ensuring Consistent Results in 22-Hydroxycholesterol-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in assays involving 22-Hydroxycholesterol (22-HC).
Frequently Asked Questions (FAQs)
Q1: What are the different isomers of this compound and do they have different activities?
A1: Yes, the two primary stereoisomers, 22(R)-Hydroxycholesterol and 22(S)-Hydroxycholesterol, exhibit different biological activities. Both are known to be ligands for Liver X Receptors (LXRs), but they can have varying potencies and effects on downstream gene expression. For instance, 22(R)-HC is often reported as a more potent LXR agonist than 22(S)-HC in inducing the expression of genes like ABCA1.[1] Furthermore, in some cellular contexts, these isomers can have opposing effects on lipid metabolism. It is crucial to use the correct isomer for your specific experimental goals and to report the specific isomer used in any publications.
Q2: How should I store and handle this compound to ensure its stability?
A2: this compound is susceptible to oxidation, which can affect its activity. Proper storage and handling are critical for reproducible results.
-
Solid Form: Store the solid compound at -20°C or lower, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in an appropriate organic solvent such as ethanol (B145695), DMSO, or DMF. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Some sources suggest that solutions stored in a solvent at -20°C to -80°C are stable for up to 6 months.
-
Working Solutions: When preparing working solutions for cell culture, it is advisable to make fresh dilutions from the stock solution for each experiment. Avoid prolonged storage of diluted aqueous solutions.
Q3: I am observing cytotoxicity in my cell-based assays with this compound. What could be the cause and how can I mitigate it?
A3: Cytotoxicity can be a concern with this compound, particularly at higher concentrations.
-
Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell type. Cytotoxic effects of some hydroxysterols have been observed at micromolar concentrations.[2]
-
Serum in Media: The presence or absence of serum and lipoproteins in the culture medium can influence the cytotoxic effects of hydroxysterols. In some cases, the addition of cholesterol to the culture medium has been shown to reverse the cytotoxic effects of certain hydroxysterols.[3]
-
Incubation Time: Long incubation times can exacerbate cytotoxicity. Consider optimizing the duration of treatment.
-
Cell Health: Ensure that your cells are healthy and not overly confluent, as stressed cells can be more susceptible to the cytotoxic effects of various compounds.
Troubleshooting Guides
Issue 1: Inconsistent or Low LXR Reporter Gene Activation
| Possible Cause | Troubleshooting Steps |
| Degraded 22-HC | Ensure proper storage of 22-HC solid and stock solutions. Prepare fresh working solutions for each experiment. Consider purchasing a new lot of the compound. |
| Suboptimal 22-HC Concentration | Perform a dose-response curve to determine the EC50 for your specific reporter cell line. The optimal concentration can vary between cell types. |
| Low Transfection Efficiency | Optimize your transfection protocol for the reporter and expression plasmids. Use a positive control for transfection efficiency (e.g., a constitutively active reporter). |
| Cell Passage Number | Use cells with a consistent and low passage number. High passage numbers can lead to changes in cellular responses. |
| Serum Interference | Components in serum can interfere with LXR activation. Consider reducing the serum concentration or using a serum-free medium during the treatment period. |
| Incorrect Isomer | Verify that you are using the intended stereoisomer of 22-HC, as 22(R)-HC is generally a more potent LXR agonist.[1] |
Issue 2: Unexpected Gene Expression Results
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | Be aware that 22(R)-HC can also act as a ligand for the Farnesoid X Receptor (FXR), which can lead to the induction of genes like the Bile Salt Export Pump (BSEP) independently of LXR.[4] Consider using LXR-specific antagonists or siRNA to confirm the involvement of LXR. |
| Differential Isomer Effects | 22(R)-HC and 22(S)-HC can have different or even opposing effects on the expression of certain genes involved in lipid metabolism.[5] Ensure you are using the correct isomer and consider testing both to fully characterize the response. |
| Cell-Type Specific Responses | The transcriptional response to 22-HC can vary significantly between different cell types due to the differential expression of LXRs, their co-regulators, and other signaling pathways. |
| Feedback Mechanisms | LXR activation can induce complex feedback loops. For example, some oxysterols can induce the expression of enzymes involved in their own metabolism, potentially leading to a time-dependent decrease in the effective ligand concentration. |
Issue 3: High Background Signal in Assays
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile techniques. |
| Autofluorescence of 22-HC | While less common, check for any intrinsic fluorescence of 22-HC at the wavelengths used in your assay. |
| Non-Specific Binding | In binding assays, ensure adequate blocking steps and optimize washing procedures to minimize non-specific binding. |
| Constitutive Reporter Activity | High basal activity of your reporter construct can mask the effects of 22-HC. Consider using a reporter with a lower basal activity or co-transfecting with a dominant-negative LXR to assess ligand-independent signaling. |
Experimental Protocols
Protocol 1: LXR Reporter Gene Assay
Objective: To measure the activation of LXR by this compound in a cell-based reporter assay.
Materials:
-
HEK293T or other suitable host cells
-
LXR expression plasmid (e.g., pCMX-hLXRα)
-
RXR expression plasmid (e.g., pCMX-hRXRα)
-
LXR-responsive reporter plasmid (e.g., pGL3-LXRE-Luc)
-
Control reporter plasmid for normalization (e.g., pRL-TK)
-
Transfection reagent
-
22(R)-Hydroxycholesterol or 22(S)-Hydroxycholesterol
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXRα, RXRα, LXRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 22-HC or vehicle control (e.g., ethanol or DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of 22-HC to generate a dose-response curve and determine the EC50 value.
Protocol 2: Analysis of ABCA1 mRNA Expression by qRT-PCR
Objective: To quantify the induction of the LXR target gene ABCA1 in response to this compound.
Materials:
-
Human macrophages (e.g., THP-1 derived) or other relevant cell type
-
22(R)-Hydroxycholesterol
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ABCA1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Methodology:
-
Cell Culture and Treatment: Culture the cells to the desired confluency and then treat with an optimized concentration of 22(R)-HC or vehicle control for a specified period (e.g., 8-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a qPCR master mix and specific primers for ABCA1 and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of ABCA1 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Quantitative Data Summary
Table 1: Solubility of 22(R)-Hydroxycholesterol
| Solvent | Approximate Solubility |
| Chloroform | 20 mg/mL |
| Ethanol | 20 mg/mL |
| Dimethylformamide (DMF) | 2 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 0.1 mg/mL |
Note: The solubility of 22-HC can vary depending on the specific lot and purity. It is always recommended to perform a solubility test for your specific compound and solvent.
Visualizations
Caption: Simplified LXR signaling pathway activation by this compound (22-HC).
Caption: A logical workflow for troubleshooting inconsistent results in 22-HC assays.
References
- 1. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist action of cholesterol towards the toxicity of hydroxysterols on cultured hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Identifying and minimizing impurities in 22-Hydroxycholesterol samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 22-Hydroxycholesterol. The information is designed to help identify and minimize impurities in your samples, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: Impurities in this compound can originate from its synthesis, degradation, or co-isolation from biological sources. Common impurities include other oxysterols, biosynthetic precursors and intermediates, and oxidation products.[1][][3]
Q2: How can I identify the impurities in my this compound sample?
A2: The most effective methods for identifying impurities are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often used in combination (LC-MS or GC-MS).[1][3][4] These techniques allow for the separation and identification of compounds with similar structures.
Q3: What steps can I take to minimize the formation of impurities?
A3: To minimize impurity formation, it is crucial to handle and store this compound properly. This includes storing it at the recommended temperature, protecting it from light and oxygen, and using appropriate solvents.[5] For purification, techniques like recrystallization can be employed.[6]
Q4: My this compound sample appears to be degrading. What are the likely degradation products and how can I prevent this?
A4: this compound, like other sterols, is susceptible to oxidation.[] Degradation can be initiated by exposure to air (oxygen), light, and elevated temperatures. Common degradation products include various oxidized derivatives, such as ketocholesterols.[7] To prevent degradation, store samples under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, protected from light, and at a low temperature.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC analysis of a this compound standard shows unexpected peaks.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Contaminated Solvent or Mobile Phase | Run a blank gradient (injecting only the mobile phase) to check for solvent-related peaks. Use fresh, HPLC-grade solvents for your mobile phase. |
| Sample Degradation | Prepare a fresh sample solution and re-inject. Ensure proper sample storage conditions (see FAQ Q4). Compare the chromatogram with an older sample to see if the impurity peaks have grown over time. |
| Presence of Isomeric Impurities | Consult literature for known isomers of this compound and their expected retention times. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the impurity and aid in its identification.[5] |
| Carryover from Previous Injection | Run a wash cycle with a strong solvent to clean the injector and column. Inject a blank to ensure the system is clean. |
Issue 2: Low Purity of this compound Confirmed by Analysis
Symptom: Your analytical results indicate a lower than expected purity for your this compound sample.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Storage | Review your storage conditions. This compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. |
| Contamination During Handling | Ensure all glassware and equipment are scrupulously clean. Avoid introducing contaminants from spatulas, weighing paper, or other lab supplies. |
| Need for Purification | If the purity is consistently low, consider purifying the sample using a technique like recrystallization.[6] |
Quantitative Data Summary
The following table summarizes common impurities that may be encountered in this compound samples and their relationship to the primary compound.
| Impurity Name | Typical Source/Relationship | Common Analytical Method |
| 20α,22R-Dihydroxycholesterol | Biosynthetic intermediate[1][3][8] | LC-MS, GC-MS |
| Pregnenolone (B344588) | Downstream product of biosynthesis[1][3] | LC-MS, GC-MS |
| Cholesterol | Biosynthetic precursor[1][8] | HPLC, GC-MS |
| 20S-Hydroxycholesterol | Isomeric oxysterol[3] | LC-MS |
| 24-Hydroxycholesterol | Related oxysterol | HPLC-MS[4] |
| 25-Hydroxycholesterol | Related oxysterol | HPLC-MS[4] |
| 27-Hydroxycholesterol | Related oxysterol | HPLC-MS[4] |
| 7-Ketocholesterol | Oxidation product[7] | HPLC-MS |
Key Experimental Protocols
Protocol 1: Identification of Impurities by HPLC-MS
This protocol provides a general method for the analysis of this compound and its potential impurities.
1. Sample Preparation:
-
Dissolve a known amount of the this compound sample in an appropriate solvent (e.g., ethanol (B145695) or a mixture of chloroform (B151607) and methanol).
-
If analyzing a biological matrix, perform a lipid extraction, such as a modified Bligh-Dyer extraction.
-
A solid-phase extraction (SPE) step can be used for sample cleanup.
2. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water with a modifier like ammonium (B1175870) acetate (B1210297) is often used.[9]
-
Flow Rate: Typically 0.2-1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for sterols.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) can be used for targeted quantification of known impurities, while a full scan can be used for the identification of unknown impurities.
4. Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra to those of authentic standards.
-
For unknown impurities, analyze the fragmentation pattern in the mass spectrum to propose a structure.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes a general procedure for purifying solid this compound.
1. Solvent Selection:
-
The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[6] Potential solvents include ethanol, methanol, acetone, or mixtures thereof with water.
-
Test small amounts of the sample in different solvents to find the most suitable one.
2. Dissolution:
-
Place the impure this compound in a clean flask.
-
Add a minimal amount of the selected hot solvent to just dissolve the solid.[10] Stirring and gentle heating can aid dissolution.
3. Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.[10] This must be done quickly to prevent premature crystallization.
4. Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.[10] Slow cooling promotes the formation of larger, purer crystals.[11]
-
Further cooling in an ice bath can maximize the yield of crystals.
5. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[11]
6. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a mild temperature to remove all traces of the solvent.
Visualizations
Signaling and Biosynthetic Pathways
Caption: Biosynthesis of steroid hormones from cholesterol.
Experimental Workflow for Impurity Identification
References
- 1. Mass spectrometric study of the enzymatic conversion of cholesterol to (22R)-22-hydroxycholesterol, (20R,22R)-20,22-dihydroxycholesterol, and pregnenolone, and of (22R)-22-hydroxycholesterol to the lgycol and pregnenolone in bovine adrenocortical preparations. Mode of oxygen incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 6. mt.com [mt.com]
- 7. Cholesterol hydroperoxides and their degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 22R-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 9. lipidmaps.org [lipidmaps.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 22-Hydroxycholesterol and Synthetic LXR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endogenous Liver X Receptor (LXR) agonist, 22-Hydroxycholesterol, with two widely used synthetic LXR agonists, T0901317 and GW3965. The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that are key regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation. Their activation presents a promising therapeutic strategy for metabolic and inflammatory diseases. This comparison aims to provide a data-driven resource to aid in the selection of the appropriate agonist for research and development purposes.
Quantitative Data Comparison
The efficacy of LXR agonists can be evaluated by their potency (EC50) in activating LXR-mediated gene transcription and the maximal level of activation they can achieve. The following tables summarize key quantitative data for this compound, T0901317, and GW3965 from published studies.
Table 1: Comparative Potency (EC50) of LXR Agonists
| Agonist | LXR Isotype | EC50 (nM) | Reference |
| 22(R)-Hydroxycholesterol | LXRα | ~10,000 | [1] |
| T0901317 | LXRα | 20 | [2] |
| T0901317 | LXRβ | ~600 | [3] |
| GW3965 | LXRα | 190 | [3] |
| GW3965 | LXRβ | 30 | [3] |
Table 2: Comparative Efficacy on LXR Target Gene Expression in Macrophages
| Agonist (Concentration) | Target Gene | Fold Induction (relative to vehicle) | Reference |
| T0901317 (1 µM) | ABCA1 | ~5-7 | [3] |
| SREBP-1c | ~6-9 | [3] | |
| ABCG1 | ~2-3 | [3] | |
| GW3965 (1 µM) | ABCA1 | ~5-7 | [3] |
| SREBP-1c | ~6-9 | [3] | |
| ABCG1 | ~2-3 | [3] | |
| 22(R)-Hydroxycholesterol (10 µM) | ABCA1 | ~3 | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for comparing these agonists, the following diagrams are provided.
Caption: LXR signaling pathway activated by natural or synthetic agonists.
Caption: Experimental workflow for comparing LXR agonist efficacy.
Detailed Experimental Protocols
Cell-Based LXR Luciferase Reporter Assay
This assay determines the potency (EC50) of LXR agonists in activating the LXR signaling pathway.
a. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293T (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with an LXR expression plasmid (e.g., pCMV-hLXRα), an LXR-responsive reporter plasmid containing the luciferase gene driven by an LXR Response Element (LXRE) promoter (e.g., pGL3-LXRE-luc), and a control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.
b. Agonist Treatment:
-
Twenty-four hours post-transfection, replace the medium with DMEM containing 10% charcoal-stripped FBS to reduce background activation from serum components.
-
Treat the cells with serial dilutions of the LXR agonists (this compound, T0901317, or GW3965) or a vehicle control (e.g., DMSO).
c. Luciferase Activity Measurement:
-
After 24 hours of treatment, measure luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate EC50 values by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.
Quantitative Real-Time PCR (qRT-PCR) for LXR Target Gene Expression
This method quantifies the induction of LXR target genes in response to agonist treatment.
a. Cell Culture and Treatment:
-
Culture a relevant cell line, such as human THP-1 macrophages or mouse primary peritoneal macrophages, in appropriate media.
-
Differentiate THP-1 monocytes into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) if necessary.
-
Treat the cells with the desired concentrations of this compound, T0901317, GW3965, or a vehicle control for a specified time (e.g., 24 hours).
b. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the treated cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with random primers or oligo(dT) primers.
c. qRT-PCR:
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Use primers specific for LXR target genes (e.g., ABCA1, ABCG1, SREBP1c) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
The cycling conditions are typically an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control.
Discussion of Comparative Efficacy
The presented data highlights the significant differences in efficacy between the endogenous agonist this compound and the synthetic agonists T0901317 and GW3965.
Potency: Synthetic agonists T0901317 and GW3965 are substantially more potent than this compound, with EC50 values in the nanomolar range compared to the micromolar range for the endogenous ligand.[1][2][3] This indicates that much lower concentrations of the synthetic compounds are required to achieve LXR activation. T0901317 appears to be a more potent activator of LXRα, while GW3965 shows higher potency for LXRβ.[3]
Efficacy on Target Genes: Both T0901317 and GW3965 are potent inducers of key LXR target genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1.[3] However, a critical distinction lies in their effect on lipogenic genes. T0901317 is a strong inducer of SREBP-1c, a master regulator of fatty acid synthesis, which can lead to undesirable side effects like hypertriglyceridemia and hepatic steatosis.[3][5] GW3965, while still inducing SREBP-1c, is often considered to have a more favorable profile in this regard.[5] this compound is a less potent inducer of ABCA1 compared to the synthetic agonists at commonly used concentrations.[4] Some studies suggest that endogenous oxysterols may act as partial agonists, leading to a different pattern of coregulator recruitment and gene expression compared to full synthetic agonists.[3]
Off-Target Effects: It is important to note that T0901317 has been reported to have off-target effects on other nuclear receptors, such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), which can complicate the interpretation of experimental results.[6] GW3965 is generally considered to be more selective for LXRs.[7]
Conclusion
The choice between this compound and synthetic LXR agonists depends on the specific research question.
-
This compound is valuable for studying the physiological roles of endogenous LXR activation and for experiments where a less potent, partial agonist is desired to avoid the strong lipogenic effects of some synthetic compounds.
-
T0901317 is a powerful tool for achieving maximal LXR activation in vitro and in vivo. However, its potent induction of lipogenesis and potential off-target effects must be carefully considered when interpreting the results.
-
GW3965 offers a potent and more LXR-selective alternative to T0901317, often with a reduced impact on hepatic lipogenesis, making it a suitable choice for many in vivo studies aiming to explore the therapeutic potential of LXR activation.
References
- 1. A potent synthetic LXR agonist is more effective than cholesterol loading at inducing ABCA1 mRNA and stimulating cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. generator - How does a script optimally layout a pure hierarchical graphviz/dot graph? - Stack Overflow [stackoverflow.com]
- 5. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 22R-Hydroxycholesterol and 22S-Hydroxycholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the stereoisomers 22R-Hydroxycholesterol (22R-HC) and 22S-Hydroxycholesterol (22S-HC). This document summarizes their distinct roles in key signaling pathways, supported by quantitative data and detailed experimental protocols.
Introduction
22R-Hydroxycholesterol and 22S-Hydroxycholesterol are oxidized derivatives of cholesterol, known as oxysterols, that exhibit distinct and stereospecific biological activities. 22R-HC is a well-established endogenous agonist of the Liver X Receptor (LXR) and the Farnesoid X Receptor (FXR), playing a crucial role in the regulation of lipid metabolism and bile acid homeostasis.[1][2] In contrast, 22S-HC is recognized as a modulator of the Hedgehog (Hh) signaling pathway and has shown significant activity in promoting osteogenesis, often in synergy with other oxysterols.[3] Understanding the differential effects of these stereoisomers is critical for targeted drug development and for elucidating their physiological and pathological roles.
Quantitative Comparison of Biological Activities
The following table summarizes the known quantitative data for the biological activities of 22R-HC and 22S-HC on their primary molecular targets.
| Target Pathway | Stereoisomer | Activity | EC50 Value | Cell Line | Assay Type | Reference |
| Liver X Receptor (LXR) Activation | 22R-Hydroxycholesterol | Agonist | ~10 µM | HEK293 | Luciferase Reporter Assay | [4] |
| 22S-Hydroxycholesterol | Little to no effect | - | Human Myotubes | Gene Expression Analysis | [5] | |
| Farnesoid X Receptor (FXR) Activation | 22R-Hydroxycholesterol | Agonist | Not explicitly quantified, but induces FXR target genes | Human Hepatocytes, Huh7 | RT-PCR, Luciferase Reporter Assay | [6][7] |
| 22S-Hydroxycholesterol | Not reported | - | - | - | ||
| Hedgehog (Hh) Signaling | 22R-Hydroxycholesterol | Not a primary activator | - | - | - | |
| 22S-Hydroxycholesterol | Activator | Not explicitly quantified, but activates pathway | NIH/3T3, M2-10B4 | Reporter Assays, RT-PCR | [3] | |
| Osteogenesis | 22R-Hydroxycholesterol | Enhances osteogenic activity in combination with 20(S)-HC | - | Mesenchymal Stem Cells | Alkaline Phosphatase Activity | |
| 22S-Hydroxycholesterol | Promotes osteogenic differentiation | - | Mesenchymal Stem Cells | Alkaline Phosphatase Activity, Gene Expression | [8] |
Signaling Pathways and Experimental Workflows
Liver X Receptor (LXR) Signaling Pathway
22R-Hydroxycholesterol acts as an agonist for LXR. Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, such as ABCA1, leading to their transcription. This pathway is central to reverse cholesterol transport.
Figure 1: 22R-Hydroxycholesterol activation of the LXR signaling pathway.
Hedgehog (Hh) Signaling Pathway
22S-Hydroxycholesterol is an activator of the Hedgehog signaling pathway. It is thought to act on the Smoothened (SMO) receptor, leading to the activation of Gli transcription factors and subsequent expression of Hh target genes.
Figure 2: 22S-Hydroxycholesterol activation of the Hedgehog signaling pathway.
Experimental Workflow: Luciferase Reporter Assay
This workflow outlines the general steps for assessing the activity of 22R-HC and 22S-HC on their respective signaling pathways using a luciferase reporter assay.
References
- 1. biocompare.com [biocompare.com]
- 2. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for cholesterol transport-like activity of the Hedgehog receptor Patched - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring and Manipulating Membrane Cholesterol for the Study of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxysterol 22(R)-Hydroxycholesterol Induces the Expression of the Bile Salt Export Pump through Nuclear Receptor Farsenoid X Receptor but Not Liver X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Reduction of Oxysterols Impairs LXR Signaling in Cultured Cells and the Livers of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effect of 22-Hydroxycholesterol on Target Gene Expression: A Comparative Guide Using qPCR
For researchers and professionals in drug development, accurately validating the impact of compounds on gene expression is a critical step. This guide provides a comprehensive comparison of methodologies for validating the effects of 22-Hydroxycholesterol, a key oxysterol, on its target genes, with a primary focus on Quantitative Real-Time PCR (qPCR).
This compound (22R-HC) is an oxygenated derivative of cholesterol that plays a significant role in lipid metabolism and cellular homeostasis.[1][2] It is a well-established endogenous agonist for Liver X Receptors (LXRs), which are nuclear receptors that regulate the transcription of genes involved in cholesterol transport, fatty acid synthesis, and inflammation.[1][3][4] Understanding how this compound modulates these genetic pathways is crucial for developing therapies for metabolic and inflammatory diseases.
Core Signaling Pathways of this compound
This compound primarily exerts its effects by activating the LXR signaling pathway. Upon entering the cell, it binds to LXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to LXR Response Elements (LXREs) on the DNA, initiating the transcription of target genes.
Furthermore, oxysterols like this compound are involved in the regulation of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[5][6] While high levels of sterols inhibit the SREBP-2 pathway to reduce cholesterol synthesis, the activation of LXR by oxysterols can indirectly influence SREBP-1c, a key regulator of fatty acid synthesis.[5][6] Studies have also shown that this compound can act as a ligand for the Farnesoid X Receptor (FXR), inducing the expression of genes like the Bile Salt Export Pump (BSEP).[7][8]
Validating Target Gene Expression with qPCR
Quantitative PCR is the gold standard for targeted gene expression analysis due to its high sensitivity, specificity, and wide dynamic range.[9] It is an ideal method to confirm and quantify the changes in the expression of specific genes, such as ABCA1, ABCG1, and SREBP-1c, following treatment with this compound.
Experimental Protocol: qPCR Validation
This protocol outlines the key steps for validating the effect of this compound on target gene expression using a SYBR Green-based qPCR assay.[10][11][12]
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., THP-1 macrophages or HepG2 hepatocytes) to 70-80% confluency.
-
Treat cells with a vehicle control (e.g., DMSO) and varying concentrations of this compound for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a column-based kit or Trizol reagent, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis (Reverse Transcription):
-
qPCR Reaction Setup:
-
Prepare a master mix for each gene (target and reference gene, e.g., GAPDH or ACTB). The mix typically includes SYBR Green qPCR master mix, forward and reverse primers, and nuclease-free water.[12]
-
Dispense the master mix into a 96- or 384-well qPCR plate.
-
Add the diluted cDNA template to the appropriate wells. Include no-template controls (NTC) to check for contamination.[13]
-
Run reactions in triplicate for technical replication.[11]
-
-
Real-Time PCR Amplification:
-
Perform the qPCR run on a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.[13]
-
-
Data Analysis:
-
The instrument software will generate amplification plots and cycle threshold (Ct) values.[14]
-
Use the comparative Ct (ΔΔCt) method for relative quantification.[13]
-
Normalization (ΔCt): For each sample, normalize the target gene's Ct value to the reference gene's Ct value (ΔCt = CtTarget - CtReference).
-
Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt = ΔCtTreated - ΔCtControl).
-
Determine Fold Change: Calculate the fold change in gene expression as 2-ΔΔCt.
-
-
Data Presentation: Expected qPCR Results
The following table summarizes hypothetical data illustrating the expected upregulation of LXR target genes in response to this compound treatment.
| Target Gene | Treatment | Average Ct (Target) | Average Ct (Reference) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| ABCA1 | Vehicle Control | 24.5 | 18.2 | 6.3 | 0.0 | 1.0 |
| 22-HC (10 µM) | 22.1 | 18.3 | 3.8 | -2.5 | 5.7 | |
| ABCG1 | Vehicle Control | 26.1 | 18.2 | 7.9 | 0.0 | 1.0 |
| 22-HC (10 µM) | 23.5 | 18.3 | 5.2 | -2.7 | 6.5 | |
| SREBP-1c | Vehicle Control | 23.8 | 18.2 | 5.6 | 0.0 | 1.0 |
| 22-HC (10 µM) | 22.3 | 18.3 | 4.0 | -1.6 | 3.0 |
ABCA1 and ABCG1 are ATP-binding cassette transporters crucial for cholesterol efflux, and their expression is robustly induced by LXR agonists.[3][15][16][17]
Comparison with Alternative Validation Methods
While qPCR is a powerful tool, other techniques can provide complementary information. The choice of method depends on the specific research question, throughput needs, and available resources.[9][18]
| Feature | qPCR | Western Blotting | Luciferase Reporter Assay | RNA-Sequencing (RNA-Seq) |
| Analyte | mRNA | Protein | Promoter Activity | mRNA (Transcriptome) |
| Principle | Targeted amplification of cDNA | Antibody-based detection of specific proteins | Measurement of light produced from a reporter gene linked to a promoter | High-throughput sequencing of the entire transcriptome |
| Primary Use | Targeted quantification of a few genes | Validation of protein expression and post-translational modifications | Analysis of transcriptional regulation and promoter activity | Global, unbiased profiling of all expressed genes; discovery of novel transcripts |
| Pros | High sensitivity, specificity, and dynamic range; cost-effective for a small number of targets | Confirms changes at the protein level; provides size information | Directly measures promoter activation by transcription factors | Comprehensive view of the transcriptome; identifies novel genes and isoforms |
| Cons | Only measures a few pre-selected targets; does not reflect protein levels | Semi-quantitative; dependent on antibody quality | Indirect measure of gene expression; requires genetic constructs | Higher cost; complex data analysis; requires validation of key findings (often by qPCR)[19] |
Conclusion
Validating the effect of this compound on gene expression is essential for understanding its biological functions and therapeutic potential. qPCR stands out as a highly reliable, sensitive, and quantitative method for confirming the regulation of specific target genes within the LXR, SREBP, and FXR pathways. By following a robust experimental protocol and complementing the findings with alternative methods like Western blotting where necessary, researchers can generate high-quality, reproducible data to advance their drug discovery and development efforts.
References
- 1. Liver X receptor - Wikipedia [en.wikipedia.org]
- 2. 22R-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 3. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Oxysterol 22(R)-Hydroxycholesterol Induces the Expression of the Bile Salt Export Pump through Nuclear Receptor Farsenoid X Receptor but Not Liver X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PCR vs. qPCR: Which Should You Use for Gene Expression Studies? [synapse.patsnap.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 13. clyte.tech [clyte.tech]
- 14. m.youtube.com [m.youtube.com]
- 15. 22R-hydroxycholesterol and 9-cis-retinoic acid induce ATP-binding cassette transporter A1 expression and cholesterol efflux in brain cells and decrease amyloid beta secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LXR/RXR activation enhances basolateral efflux of cholesterol in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combined LXR and RXR Agonist Therapy Increases ABCA1 Protein Expression and Enhances ApoAI-Mediated Cholesterol Efflux in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. academic.oup.com [academic.oup.com]
Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Analysis of 22-Hydroxycholesterol
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and research compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for confirming the purity of 22-Hydroxycholesterol, a key oxysterol in various biological studies. Detailed experimental protocols and supporting data are presented to aid in selecting the most appropriate analytical strategy.
This compound, an oxidized derivative of cholesterol, is a critical intermediate in steroid hormone biosynthesis and a modulator of cellular processes. Its purity can significantly impact experimental outcomes, necessitating robust analytical methods for its assessment. While several techniques can be employed, HPLC remains a cornerstone for purity determination in many pharmaceutical and research settings.
The Power of Separation: HPLC for Purity Profiling
Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of sterols and their derivatives due to its versatility and resolving power. A well-developed HPLC method can effectively separate the main compound from structurally similar impurities, including isomers and degradation products.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol outlines a representative stability-indicating RP-HPLC method for the purity analysis of this compound. This method is designed to separate the active ingredient from potential impurities and degradation products that might arise during synthesis, storage, or under stress conditions.
1. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC with UV/Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) |
| Gradient Program | 0-5 min: 70% B; 5-25 min: 70-95% B; 25-30 min: 95% B; 30.1-35 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase B to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.
-
Forced Degradation Samples: To establish the stability-indicating nature of the method, the this compound standard is subjected to stress conditions as per ICH guidelines (e.g., acid, base, oxidation, heat, and light).[1][2] These stressed samples are then diluted to the working concentration.
3. Data Analysis:
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizing the Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Performance at a Glance: HPLC Data Summary
The following table summarizes expected performance data for a validated HPLC method for this compound purity analysis. Actual results may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Retention Time of this compound | ~18-22 min |
| Resolution between this compound and Closest Eluting Impurity | > 2.0 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
A Broader Perspective: Comparison with Alternative Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance. | Robust, reproducible, quantitative, and cost-effective for routine quality control.[3] Stability-indicating methods are well-established.[4] | Lower sensitivity and specificity compared to mass spectrometry-based methods. Not all impurities may have a UV chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High chromatographic efficiency and structural information from mass spectra. | Requires derivatization for non-volatile compounds like this compound, which can introduce variability. High temperatures can cause degradation of thermally labile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. | Provides molecular weight and structural information, enabling identification of unknown impurities.[5][6] High sensitivity for trace-level impurity detection. | Higher cost of instrumentation and maintenance. Matrix effects can sometimes suppress ionization. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Faster separations and lower solvent consumption compared to HPLC. Orthogonal selectivity to reversed-phase HPLC. | Less commonly available instrumentation. Method development can be more complex. |
Conclusion
The choice of analytical technique for confirming the purity of this compound depends on the specific requirements of the analysis. For routine quality control and purity assessment where the potential impurities are known and possess a UV chromophore, a validated, stability-indicating HPLC-UV method offers a robust, reliable, and cost-effective solution. When comprehensive impurity profiling, identification of unknown degradants, or higher sensitivity is required, hyphenated techniques such as LC-MS provide invaluable information. This guide serves as a foundational resource for scientists to make informed decisions in selecting and implementing the most suitable analytical strategy for their research and development needs.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. medcraveonline.com [medcraveonline.com]
- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Promiscuity of an Oxysterol: A Comparative Guide to the Cross-reactivity of 22-Hydroxycholesterol with Nuclear Receptors
For Immediate Release
A Comprehensive Analysis of 22-Hydroxycholesterol's Interaction with Liver X Receptor (LXR), Farnesoid X Receptor (FXR), Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ), and Steroidogenic Factor 1 (SF-1).
This guide provides a detailed comparison of the cross-reactivity of this compound (22-HC), a key oxysterol intermediate in cholesterol metabolism, with a panel of nuclear receptors critical to physiological and pathological processes. Researchers, scientists, and drug development professionals will find valuable, objectively presented data on the binding affinities and activation potential of 22-HC across these receptors, alongside detailed experimental methodologies and visual representations of the involved signaling pathways.
Quantitative Comparison of this compound Interaction with Nuclear Receptors
The following tables summarize the binding affinities and activation potencies of this compound for various nuclear receptors. Data has been compiled from multiple studies to provide a comparative overview.
Table 1: Binding Affinity of this compound for Nuclear Receptors
| Nuclear Receptor | Ligand | Assay Type | Ki (nM) | Reference |
| Liver X Receptor α (LXRα) | [3H]-24(S),25-epoxycholesterol | Scintillation Proximity Assay | 380 | [1] |
| Liver X Receptor β (LXRβ) | [3H]-24(S),25-epoxycholesterol | Scintillation Proximity Assay | - | [1] |
| Farnesoid X Receptor (FXR) | 22(R)-Hydroxycholesterol | Not specified | - | [2][3] |
| RORγ | Not specified | Not specified | - | |
| Steroidogenic Factor 1 (SF-1) | Not specified | Not specified | - |
Note: A lower Ki value indicates a higher binding affinity. Data for all receptors from a single comparative study is not available; therefore, direct comparison should be made with caution.
Table 2: Activation of Nuclear Receptors by this compound
| Nuclear Receptor | Reporter Gene | Cell Line | EC50 (µM) | Reference |
| Liver X Receptor α (LXRα) | - | - | - | |
| Liver X Receptor β (LXRβ) | - | - | - | |
| Farnesoid X Receptor (FXR) | BSEP Promoter-Luciferase | Not specified | Comparable to CDCA | [3] |
| RORγ | GAL4-RORγ LBD | HEK293T | - | |
| Steroidogenic Factor 1 (SF-1) | - | - | - | [4] |
Note: EC50 is the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency. The provided data for FXR indicates comparable potency to its natural ligand, chenodeoxycholic acid (CDCA).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the interaction of this compound with nuclear receptors.
Competitive Radioligand Binding Assay using Scintillation Proximity Assay (SPA)
This assay is a high-throughput method to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a nuclear receptor.[5][6][7][8][9][10][11]
Materials:
-
Purified nuclear receptor ligand-binding domain (LBD) with a tag (e.g., His-tag).
-
SPA beads coated with a molecule that binds the receptor tag (e.g., Nickel chelate for His-tag).[12][13][14]
-
Radiolabeled ligand specific for the nuclear receptor (e.g., [3H]-T0901317 for LXR).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 10% glycerol, 0.1% BSA, pH 7.4).
-
Microplates (e.g., 384-well).
-
Microplate scintillation counter.
Procedure:
-
Receptor Immobilization: Incubate the purified nuclear receptor LBD with the SPA beads in the microplate to allow for binding.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells.
-
Radioligand Addition: Add a fixed, subsaturating concentration of the radiolabeled ligand to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Detection: Measure the scintillation counts in a microplate counter. The amount of light emitted is proportional to the amount of radioligand bound to the receptor on the SPA beads.
-
Data Analysis: Plot the scintillation counts against the concentration of this compound. Calculate the IC50 value (the concentration of 22-HC that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
GAL4 Hybrid Reporter Gene Assay for Nuclear Receptor Activation
This cell-based assay measures the ability of a compound to activate a nuclear receptor and induce the expression of a reporter gene.[15][16][17][18][19]
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression plasmid for a chimeric receptor consisting of the Gal4 DNA-binding domain (DBD) fused to the nuclear receptor LBD of interest (e.g., Gal4-LXRα-LBD).
-
Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
Transfection reagent.
-
This compound.
-
Cell culture medium and reagents.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the Gal4-NR-LBD expression plasmid and the UAS-luciferase reporter plasmid.
-
Treatment: After an incubation period, treat the cells with increasing concentrations of this compound.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the concentration of this compound. Calculate the EC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflow Diagrams
Visualizing the complex biological processes is essential for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the nuclear receptors and a typical experimental workflow.
Caption: LXR Signaling Pathway Activation by this compound.
Caption: FXR Signaling Pathway Activation by this compound.
Caption: RORγ Signaling Pathway Activation by this compound.
Caption: SF-1 Signaling Pathway Activation by Oxysterols.
Caption: Experimental Workflow for Characterizing 22-HC and Nuclear Receptor Interaction.
References
- 1. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxysterol 22(R)-hydroxycholesterol induces the expression of the bile salt export pump through nuclear receptor farsenoid X receptor but not liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxysterol 22(R)-Hydroxycholesterol Induces the Expression of the Bile Salt Export Pump through Nuclear Receptor Farsenoid X Receptor but Not Liver X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the orphan nuclear receptor steroidogenic factor 1 by oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 6. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. revvity.com [revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 12. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 15. eubopen.org [eubopen.org]
- 16. researchgate.net [researchgate.net]
- 17. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopen.com]
- 19. Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
The Differential Impact of 22-Hydroxycholesterol and Other Oxysterols on Lipid Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxysterols, the oxidized derivatives of cholesterol, are increasingly recognized as critical signaling molecules in the regulation of lipid metabolism. Their effects are multifaceted and often specific to the particular oxysterol, its concentration, and the cellular context. This guide provides a comparative analysis of the effects of 22-hydroxycholesterol (22-HC) alongside other prominent oxysterols, such as 25-hydroxycholesterol (B127956) (25-HC) and 7-ketocholesterol (B24107) (7-KC), on key aspects of lipid homeostasis. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Comparative Effects on Lipid Metabolism Parameters
The influence of oxysterols on lipid metabolism is primarily mediated through their interaction with nuclear receptors, particularly the Liver X Receptors (LXRα and LXRβ), and the sterol regulatory element-binding protein (SREBP) pathway.[1][2][3][4] The following table summarizes the quantitative effects of 22-HC, 25-HC, and 7-KC on key genes and processes involved in lipid metabolism.
| Parameter | 22(R)-Hydroxycholesterol (22R-HC) | 22(S)-Hydroxycholesterol (22S-HC) | 25-Hydroxycholesterol (25-HC) | 7-Ketocholesterol (7-KC) | Key References |
| LXR Activation | Agonist | Weak/No Effect | Potent Agonist | Potential indirect effects | [1][2][3][5][6][7] |
| SREBP-1c Expression | Increased | Little Effect | Increased (via LXR) | - | [1] |
| SREBP-2 Processing | - | - | Potent Inhibitor | - | [4][8][9][10] |
| Fatty Acid Synthase (FAS) Expression | No Change | Reduced | Increased | Altered | [1][6] |
| CD36 Expression | No Change | Reduced | - | Increased | [1][11] |
| ABCA1/ABCG1 Expression | Increased | Little Effect | Increased | - | [1][6][12] |
| Triglyceride (TG) Synthesis | No Effect | Reduced | Increased | Increased | [1][13] |
| Cholesteryl Ester (CE) Accumulation | - | - | - | Increased | [13][14] |
| Cellular Lipid Accumulation | No Effect | Reduced | Increased in some contexts, promotes efflux | Increased | [1][6][15][16] |
Signaling Pathways and Regulatory Mechanisms
The differential effects of these oxysterols can be attributed to their distinct interactions with key regulatory pathways of lipid metabolism.
Liver X Receptor (LXR) Activation Pathway
LXRs are nuclear receptors that, upon activation by oxysterols, form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in cholesterol efflux (ABCA1, ABCG1), and fatty acid synthesis (SREBP-1c, FAS).[2][3] 22(R)-HC and 25-HC are well-established LXR agonists, thereby promoting these pathways.[1][6][7][17]
Sterol Regulatory Element-Binding Protein (SREBP) Pathway
The SREBP family of transcription factors are central regulators of cholesterol and fatty acid synthesis. SREBP-2 primarily controls cholesterol synthesis, while SREBP-1c regulates fatty acid and triglyceride synthesis. Oxysterols, particularly 25-HC, can potently inhibit the processing of SREBP-2, thereby reducing cholesterol biosynthesis.[4][8][9] This occurs by promoting the binding of the SREBP cleavage-activating protein (SCAP) to the insulin-induced gene (Insig) proteins in the endoplasmic reticulum, which prevents the transport of the SREBP-SCAP complex to the Golgi for activation.[4][18]
Experimental Protocols
The following section outlines the general methodologies employed in the studies cited, providing a framework for the experimental assessment of oxysterol effects on lipid metabolism.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include human myotubes, macrophage cell lines (e.g., THP-1, RAW264.7), hepatocyte cell lines (e.g., HepG2), and cardiac cell lines (e.g., HL-1).[1][6][13]
-
Oxysterol Preparation: Oxysterols are typically dissolved in a suitable solvent such as ethanol (B145695) or DMSO to create stock solutions, which are then diluted in cell culture media to the desired final concentration.
-
Treatment Conditions: Cells are incubated with the oxysterols for varying durations (e.g., 24-48 hours) depending on the specific endpoint being measured.
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from treated and control cells using commercially available kits (e.g., TRIzol).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., LXRα, SREBP-1c, FAS, CD36, ABCA1, ABCG1) are quantified using qRT-PCR. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Lipid Analysis
-
Lipid Extraction: Cellular lipids are extracted using methods such as the Folch or Bligh-Dyer procedures.
-
Quantification of Triglycerides and Cholesterol: Triglyceride and cholesterol levels are measured using enzymatic colorimetric assay kits.
-
Thin-Layer Chromatography (TLC): TLC can be used to separate and quantify different lipid species, including newly synthesized lipids labeled with radioactive precursors like [¹⁴C]acetate.[6]
-
Mass Spectrometry (MS): Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) provide detailed profiling and quantification of a wide range of lipid molecules.[19][20]
Experimental Workflow for Assessing Oxysterol Effects
Conclusion
The evidence clearly indicates that this compound and other oxysterols exert distinct and sometimes opposing effects on lipid metabolism. While 22(R)-HC and 25-HC act as LXR agonists, promoting cholesterol efflux and lipogenesis, 25-HC also potently inhibits cholesterol synthesis via the SREBP-2 pathway. In contrast, 22(S)-HC appears to reduce the synthesis of complex lipids. 7-Ketocholesterol is often associated with the accumulation of cellular lipids and cholesteryl esters.[1][4][6][8][9][13][14][15][16]
These differences highlight the complexity of oxysterol signaling and underscore the importance of studying individual oxysterols to understand their specific physiological and pathological roles. For researchers and drug development professionals, a nuanced understanding of these differential effects is crucial for the development of targeted therapeutic strategies for metabolic diseases such as atherosclerosis and non-alcoholic fatty liver disease.[21][22][23][24] The provided data and methodologies offer a foundational guide for further investigation into the intricate world of oxysterol biology.
References
- 1. 22-Hydroxycholesterols regulate lipid metabolism differently than T0901317 in human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LXRs; oxysterol-activated nuclear receptors that regulate genes controlling lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxysterol signaling links cholesterol metabolism and inflammation via the liver X receptor in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. 22R-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Downregulation of the SREBP pathways and disruption of redox status by 25-hydroxycholesterol predispose cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Multiple Roles of 25-Hydroxycholesterol in Lipid Metabolism, Antivirus Process, Inflammatory Response, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7-Ketocholesterol favors lipid accumulation and colocalizes with Nile Red positive cytoplasmic structures formed during 7-ketocholesterol-induced apoptosis: analysis by flow cytometry, FRET biphoton spectral imaging microscopy, and subcellular fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Dietary Oxysterol, 7-Ketocholesterol Accelerates Hepatic Lipid Accumulation and Macrophage Infiltration in Obese Mice [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Analytical Techniques for Single-Cell Biochemical Assays of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oxysterols in Vascular Cells and Role in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oxysterols and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Oxysterols and redox signaling in the pathogenesis of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Oxysterols induce mitochondrial impairment and hepatocellular toxicity in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Agonists: A Side-by-Side Comparison of 22-Hydroxycholesterol and T0901317 for Liver X Receptor Modulation
For researchers, scientists, and drug development professionals navigating the complex landscape of Liver X Receptor (LXR) modulation, the choice of agonist is a critical decision point. This guide provides an objective, data-driven comparison of two widely utilized LXR activators: the endogenous oxysterol 22-Hydroxycholesterol and the potent synthetic agonist T0901317. By examining their mechanisms of action, target specificities, and functional effects through supporting experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their specific research applications.
At a Glance: Key Differences and Similarities
| Feature | This compound | T0901317 |
| Agonist Type | Endogenous, non-steroidal (oxysterol) | Synthetic, non-steroidal |
| Primary Target | Liver X Receptors (LXRα and LXRβ) | Liver X Receptors (LXRα and LXRβ) |
| Potency (LXRα) | Lower potency | High potency (EC50 ≈ 20-50 nM)[1][2] |
| Off-Target Effects | Can activate Farnesoid X Receptor (FXR) | Dual agonist for FXR; Inverse agonist for RORα/γ; Activates PXR |
| Effect on Lipogenesis | Cell-type dependent; generally does not induce or can reduce lipogenesis | Potent inducer of lipogenesis, leading to hepatic steatosis and hypertriglyceridemia |
| Key Advantage | Physiological relevance as an endogenous ligand | High potency and well-characterized in numerous studies |
| Key Disadvantage | Lower potency and potential for cytotoxicity at high concentrations | Significant off-target effects and induction of undesirable lipogenesis |
Delving Deeper: Mechanism of Action and Signaling Pathways
Both this compound and T0901317 exert their primary effects by binding to and activating Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis, lipid metabolism, and inflammation. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.
Key LXR target genes include ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid synthesis.
A critical distinction lies in their off-target activities. T0901317 is a promiscuous ligand, also acting as a potent agonist for the Farnesoid X Receptor (FXR) and an inverse agonist for the Retinoic Acid Receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ).[1][2] This dual agonism of LXR and FXR by T0901317 can complicate the interpretation of experimental results. In contrast, while some evidence suggests 22(R)-Hydroxycholesterol can also activate FXR, it is generally considered more selective for LXRs.
Performance Showdown: Quantitative Data from Experimental Studies
The differential effects of this compound and T0901317 are most evident when examining their impact on lipogenesis and the expression of key metabolic genes.
Lipogenesis and Gene Expression in Human Myotubes
A direct comparison in human myotubes revealed starkly different outcomes. While T0901317 significantly promoted the formation of diacylglycerol (DAG) and triacylglycerol (TAG), 22(R)-Hydroxycholesterol (22-R-HC) had no effect, and its stereoisomer, 22(S)-Hydroxycholesterol (22-S-HC), actually reduced their formation.[3]
This aligns with their differential regulation of lipogenic gene expression. T0901317 robustly increased the mRNA levels of fatty acid transporter CD36, stearoyl-CoA desaturase-1 (SCD-1), acyl-CoA synthetase long-chain family member 1 (ACSL1), and fatty acid synthase (FAS). In contrast, 22-R-HC did not alter the expression of these genes.[3]
| Gene | T0901317 Effect (in human myotubes) | 22(R)-Hydroxycholesterol Effect (in human myotubes) |
| CD36 | Increased | No change |
| SCD-1 | Increased | No change |
| ACSL1 | Increased | No change |
| FAS | Increased | No change |
| LXRα | Increased | Increased |
| SREBP-1c | Increased | Increased |
| ABCA1 | Increased | Increased |
| Data summarized from Kase et al., 2006.[3] |
Interestingly, both compounds led to an increase in the expression of LXRα, SREBP-1c, and ABCA1, suggesting that while both can activate the LXR pathway, their downstream consequences on lipid metabolism are profoundly different in this cell type.[3]
LXR Activation Potency
Direct comparative studies on the half-maximal effective concentrations (EC50) for LXRα and LXRβ are limited. However, data from various sources indicate that T0901317 is a significantly more potent LXRα agonist than 22(R)-Hydroxycholesterol.
| Compound | LXRα EC50 | LXRβ EC50 | Reference |
| T0901317 | ~20-50 nM | ~40-50 nM | [1][2] |
| 22(R)-Hydroxycholesterol | ~1.5 µM | Not consistently reported |
Experimental Protocols: A Guide to Key Assays
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
LXR Luciferase Reporter Assay
This assay is fundamental for quantifying the ability of a compound to activate LXR.
Methodology:
-
Cell Culture: Plate mammalian cells (e.g., HEK293T) in a 96-well plate.
-
Transfection: Co-transfect cells with an LXR expression plasmid, a luciferase reporter plasmid containing multiple copies of an LXRE upstream of the luciferase gene, and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or T0901317.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized data against the agonist concentration to determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to quantify the changes in mRNA levels of LXR target genes.
Methodology:
-
Cell Treatment: Treat cells (e.g., macrophages, hepatocytes) with this compound or T0901317 for a specified time.
-
RNA Extraction: Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Perform qPCR using cDNA, gene-specific primers for target genes (e.g., ABCA1, SREBP-1c, FAS) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.
Cellular Cholesterol Efflux Assay
This assay measures the capacity of cells to efflux cholesterol to an acceptor, a key function regulated by LXR.
References
- 1. HDL-Mediated Cellular Cholesterol Efflux Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Natural Products Targeting Liver X Receptors or Farnesoid X Receptor [frontiersin.org]
- 3. 22-Hydroxycholesterols regulate lipid metabolism differently than T0901317 in human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming LXR-Dependent Effects of 22-Hydroxycholesterol Using siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to confirm the Liver X Receptor (LXR)-dependent effects of 22-Hydroxycholesterol, with a focus on the use of small interfering RNA (siRNA).
This compound, an oxidized derivative of cholesterol, is a known endogenous agonist of Liver X Receptors (LXRs), which are critical nuclear receptors that regulate cholesterol homeostasis, fatty acid metabolism, and inflammation.[1] Distinguishing the specific effects mediated by LXR from other potential off-target effects is crucial for accurate mechanistic studies and drug development. This guide details the use of siRNA as a primary method for this purpose and compares it with other validation techniques.
LXR-Mediated Signaling Pathway Activated by this compound
The canonical pathway involves the binding of this compound to LXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcription. Key LXR target genes include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are involved in cholesterol efflux, and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis.
Figure 1: LXR signaling pathway and the mechanism of siRNA-mediated knockdown.
Using siRNA to Validate LXR-Dependency
siRNA offers a powerful tool to transiently silence the expression of specific genes, in this case, LXRα and LXRβ, to confirm that the effects of this compound are indeed mediated through these receptors. The general workflow involves introducing LXR-specific siRNA into cells, followed by treatment with this compound and subsequent measurement of downstream effects.
Experimental Workflow
Figure 2: General experimental workflow for siRNA-mediated validation.
Quantitative Data Summary
The following tables summarize representative data from studies utilizing siRNA to investigate LXR-dependent gene expression. While these studies often use synthetic LXR agonists, the principle of confirming LXR dependency is identical for this compound.
| Experiment | Cell Type | Treatment | Outcome Measure | Control siRNA | LXRα siRNA | LXRβ siRNA |
| LXR Target Gene Expression | Human Primary Macrophages | LXR Agonist (GW3965) | ABCA1 mRNA Expression (Fold Change) | 4.5 | 1.8 | 4.3 |
| ABCG1 mRNA Expression (Fold Change) | 6.2 | 2.5 | 6.0 | |||
| Cholesterol Efflux | Human Primary Macrophages | LXR Agonist (T0901317) | Cholesterol Efflux to ApoA-I (%) | 3.1 | 0.95 | Not Significantly Changed |
| Cholesterol Efflux to HDL (%) | 33 | 17.2 | Not Significantly Changed | |||
| Lipogenesis | Huh7 Cells | 4β-Hydroxycholesterol (LXR Agonist) | SREBP-1c mRNA Expression (Fold Change) | 3.5 | Reduced | Reduced |
Note: Data is illustrative and compiled from multiple sources for comparative purposes.[2][3]
Experimental Protocols
siRNA Transfection Protocol (General)
This protocol provides a general framework for siRNA transfection in a 6-well plate format. Optimization is necessary for specific cell types and experimental conditions.
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 mL of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.
-
siRNA Preparation:
-
Solution A: Dilute 20-80 pmol of LXRα, LXRβ, or control siRNA into 100 µL of serum-free medium.
-
Solution B: Dilute 2-8 µL of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium.
-
-
Complex Formation: Add Solution A to Solution B, mix gently, and incubate for 15-45 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add 0.8 mL of serum-free medium to the siRNA-lipid complex mixture.
-
Overlay the 1 mL mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Media Change: Add 1 mL of normal growth medium containing double the normal serum and antibiotic concentration. Alternatively, replace the transfection medium with fresh 1x normal growth medium.
-
Gene Silencing: Incubate for an additional 24-72 hours to allow for target gene knockdown before proceeding with this compound treatment. Knockdown efficiency should be validated by qPCR or Western blot.
This compound Treatment
-
Following the desired period of LXR knockdown, aspirate the medium from the cells.
-
Add fresh medium containing the desired concentration of this compound (typically in the µM range) or a vehicle control (e.g., ethanol (B145695) or DMSO).
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Harvest cells for downstream analysis of gene expression, protein levels, or functional assays.
Comparison with Alternative Methods
While siRNA is a powerful tool, other methods can also be used to confirm LXR-dependent effects. The choice of method depends on the specific research question, available resources, and the biological system being studied.
| Method | Principle | Advantages | Disadvantages |
| siRNA | Transiently silences LXR mRNA, preventing protein translation. | - Rapid and relatively inexpensive. - Allows for isoform-specific knockdown (LXRα vs. LXRβ). - Applicable to a wide range of cell lines. | - Knockdown is transient and may be incomplete. - Potential for off-target effects. - Delivery can be challenging in some cell types. |
| LXR Knockout (KO) Models | Genetically engineered animals or cells that completely lack functional LXRα, LXRβ, or both. | - Complete and stable loss of LXR function. - Allows for in vivo studies of LXR function. - Eliminates concerns about incomplete knockdown. | - Time-consuming and expensive to generate. - Potential for developmental compensation. - May not be suitable for all research questions due to the complete absence of the receptor. |
| Pharmacological Inhibitors/Antagonists | Small molecules that bind to LXR and block its activity. | - Easy to use and can be applied acutely. - Reversible inhibition. - Can provide temporal control over LXR activity. | - May have off-target effects on other proteins. - Specificity can be a concern. - May not be available for all LXR isoforms. |
| CRISPR/Cas9 | A gene-editing tool that can be used to create stable LXR knockout cell lines or introduce specific mutations. | - Permanent and complete gene knockout. - High specificity. - Can be used to study the function of specific LXR domains. | - Can be technically challenging to establish stable knockout lines. - Potential for off-target edits. - More time-consuming than siRNA for initial validation. |
Logical Relationship of Validation Methods
Figure 3: Categorization of methods for validating LXR-dependent effects.
Conclusion
The use of siRNA provides a robust and accessible method for confirming the LXR-dependent effects of this compound in vitro. By specifically silencing LXRα and/or LXRβ, researchers can definitively attribute the observed cellular responses to the activation of these receptors. For comprehensive validation, especially for in vivo studies, complementing siRNA experiments with data from LXR knockout models or highly specific pharmacological inhibitors is recommended. This multi-faceted approach ensures the highest level of confidence in elucidating the precise molecular mechanisms of this compound.
References
- 1. SREBP-2 positively regulates transcription of the cholesterol efflux gene, ABCA1, by generating oxysterol ligands for LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knock-down of the oxysterol receptor LXRα impairs cholesterol efflux in human primary macrophages: lack of compensation by LXRβ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Identification of 22-Hydroxycholesterol: A Comparative Guide to Mass Spectrometry Methods
For researchers, scientists, and drug development professionals, the accurate and definitive identification of 22-Hydroxycholesterol is paramount for advancing research in areas such as steroidogenesis, neurodegenerative diseases, and cancer. This guide provides an objective comparison of the two primary mass spectrometry-based methods for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their performance, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate method for your analytical needs.
Method Comparison at a Glance
The choice between LC-MS/MS and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, sample throughput, and the nature of the biological matrix. The following table summarizes the key performance characteristics of each technique.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization | Optional, but often used to enhance ionization and sensitivity. | Mandatory to increase volatility and thermal stability. |
| Sensitivity | High, with reported detection limits in the low picogram to femtogram range, especially with derivatization.[1] | High, with detection limits typically in the low picogram range. |
| Throughput | Higher, with shorter analysis times per sample. | Lower, due to longer chromatographic runs and required derivatization steps.[2] |
| Selectivity | Excellent, due to the specificity of Multiple Reaction Monitoring (MRM) transitions. | High, particularly with selected ion monitoring (SIM). |
| Sample Volume | Generally smaller sample volumes are required. | May require larger sample volumes.[2] |
| Ease of Use | Generally considered more straightforward. | Can be more complex due to the mandatory derivatization step. |
| Instrumentation Cost | Generally higher. | Generally lower. |
Quantitative Performance Data
The following table presents typical quantitative performance data for the analysis of hydroxycholesterols using LC-MS/MS and GC-MS. It is important to note that these values can vary depending on the specific instrumentation, derivatization strategy, and biological matrix.
| Parameter | LC-MS/MS (with Derivatization) | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 2-10 fg on-column for picolinyl esters of 22R-hydroxycholesterol.[1] | ~0.01 µg/mL for related hydroxycholesterols.[3] |
| Lower Limit of Quantification (LLOQ) | ~0.025 ng/mL (for 24(S)-HC in CSF, as a proxy).[2] | ~0.03 µg/mL for related hydroxycholesterols.[3] |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Precision (%CV) | <15% | <15% |
| Accuracy (%RE) | ±15% | ±15% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these analytical techniques. Below are representative protocols for the analysis of this compound.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
This method offers high sensitivity and throughput, making it suitable for the analysis of a large number of samples. Derivatization with picolinic acid is included to enhance ionization efficiency.
1. Sample Preparation (from Plasma)
-
Internal Standard Spiking: To 100 µL of plasma, add a deuterated internal standard of this compound (e.g., 22S-hydroxycholesterol-d7).
-
Saponification (to hydrolyze esterified forms): Add 1 mL of 1 M ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour.
-
Liquid-Liquid Extraction:
-
Add 1 mL of water and 2 mL of hexane/isopropanol (3:2, v/v).
-
Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step on the aqueous layer.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in a small volume of the initial SPE mobile phase.
-
Load the sample onto a C18 SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute the this compound with a higher percentage of organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness.
-
-
Derivatization:
-
To the dried residue, add 50 µL of a 1:1 (v/v) solution of 2% (w/v) 2-picolinic acid in acetonitrile (B52724) and 2% (w/v) 2-dimethylaminopyridine (B146746) in acetonitrile.
-
Add 50 µL of 2-methyl-6-nitrobenzoic anhydride (B1165640) (10 mg/mL) in acetonitrile.
-
Incubate at room temperature for 30 minutes.
-
Evaporate the solvent and reconstitute the sample in the initial LC mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 60% to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Proposed MRM Transitions for this compound-picolinate:
-
Quantifier: To be determined empirically, but likely involves the precursor ion [M+H]+ and a characteristic product ion resulting from the loss of the picolinic acid moiety or water.
-
Qualifier: A second, less intense, but specific product ion.
-
-
Collision Energy: Optimized for each transition.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a robust and highly selective method, though it requires a mandatory derivatization step to ensure the volatility of this compound.
1. Sample Preparation (from Plasma)
-
Internal Standard Spiking, Saponification, and Liquid-Liquid Extraction: Follow the same initial steps as for the LC-MS/MS protocol.
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.
-
2. GC-MS Analysis
-
Gas Chromatography (GC):
-
Column: A low-bleed capillary column suitable for sterol analysis (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 180°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min, hold for 10 minutes.
-
Ramp to 300°C at 10°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions for this compound-TMS ether: The characteristic fragment ions of the TMS derivative of this compound would be monitored. These would be determined from the fragmentation pattern of a standard.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the LC-MS/MS and GC-MS methods.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode) [mdpi.com]
Evaluating the Specificity of 22-Hydroxycholesterol as an FXR Agonist: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 22-Hydroxycholesterol's performance as a Farnesoid X Receptor (FXR) agonist against other alternatives, supported by experimental data and detailed protocols.
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in bile acid homeostasis, lipid metabolism, and glucose regulation. Its modulation presents a promising therapeutic avenue for metabolic diseases. Among the various compounds identified as FXR agonists, the oxysterol this compound (22-HC) has garnered attention. This guide evaluates the specificity of this compound, particularly the 22(R) enantiomer, as an FXR agonist by comparing its activity with established FXR modulators and examining its effects on other nuclear receptors.
Quantitative Comparison of FXR Agonist Potency
To contextualize the efficacy of 22(R)-Hydroxycholesterol as an FXR agonist, its potency is compared with that of the endogenous ligand chenodeoxycholic acid (CDCA) and two well-characterized synthetic agonists, GW4064 and Obeticholic Acid (OCA). The following table summarizes their half-maximal effective concentrations (EC50) for FXR activation, primarily determined through in vitro luciferase reporter assays.
| Compound | Agonist Type | EC50 for Human FXR Activation | Citation(s) |
| 22(R)-Hydroxycholesterol | Endogenous Oxysterol | > 2.5 µM (dose-dependent activation observed) | [1] |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | ~10 µM | [2] |
| GW4064 | Synthetic | 65 nM - 0.61 µM | [3] |
| Obeticholic Acid (OCA) | Synthetic | ~100 nM (cell-free), 300-600 nM (cell-based) | [4] |
Note: The EC50 for 22(R)-Hydroxycholesterol is not definitively established in the literature, but studies show a dose-dependent activation of FXR-mediated gene expression starting at concentrations of 2.5 µM.[1]
Specificity Profile of 22(R)-Hydroxycholesterol
A critical aspect of a targeted agonist is its specificity for the intended receptor. 22(R)-Hydroxycholesterol is known to interact with other nuclear receptors, which can lead to off-target effects. This section compares its activity across FXR, Liver X Receptor (LXR), Steroidogenic Factor 1 (SF-1), and Retinoic acid receptor-related Orphan Receptor gamma (RORγ).
| Nuclear Receptor | 22(R)-Hydroxycholesterol Activity | Comparative Potency | Citation(s) |
| FXR | Agonist | Lower potency compared to synthetic agonists | [1] |
| LXR | Agonist | Potent activator | [5] |
| SF-1 | Weak Agonist | Significantly less potent than 25-Hydroxycholesterol | [5] |
| RORγ | Agonist | High potency (EC50 ~20-40 nM) | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for assessing agonist specificity.
References
- 1. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Hydroxycholesterols as Natural Ligands of Orphan Nuclear Receptor RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the orphan nuclear receptor steroidogenic factor 1 by oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safe Disposal of 22-Hydroxycholesterol: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds like 22-Hydroxycholesterol are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety practices.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Required PPE:
-
Laboratory Coat: To protect from spills.
Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhaling any dust or aerosols.[2][3]
II. Step-by-Step Disposal Procedure
The disposal of this compound, whether in solid form or in a solution, must be handled as chemical waste. Do not dispose of this compound down the drain or in regular trash.[3][4]
Step 1: Waste Segregation and Containment
-
Solid Waste:
-
Carefully transfer any unused or waste this compound powder into a designated and clearly labeled chemical waste container.[5]
-
Any materials that have come into contact with the solid compound, such as weighing paper, contaminated gloves, or pipette tips, should be collected in a sealable bag and placed into the solid chemical waste container.[5]
-
-
Liquid Waste:
-
If the this compound is in a solvent, pour the solution into a designated liquid chemical waste container.[5] Be sure to know the composition of the solvent, as this will be important for labeling.
-
Step 2: Labeling the Waste Container
-
Properly label the chemical waste container with the full name "this compound" and the name of any solvents present.[5] Accurate labeling is a critical step for safe disposal by a professional service.
Step 3: Secure Storage of Waste
-
Seal the waste container tightly.
-
Store the sealed container in a designated, secure area specifically for chemical waste.[5] This area should be away from incompatible materials.
Step 4: Arranging for Professional Disposal
-
It is the responsibility of the waste generator to characterize the waste according to applicable local, regional, and national regulations (e.g., US 40CFR262.11).[3]
-
Contact a licensed professional waste disposal service to arrange for the pickup and proper disposal of the this compound waste.[3]
-
The recommended disposal methods are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
III. Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before cleaning, ensure you are wearing the necessary protective equipment.[3]
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3] Use a vacuum with a HEPA filter if available.[3] For liquid spills, absorb with an inert material.
-
Collect and Dispose: Place all contaminated materials into a labeled chemical waste container.
-
Decontaminate: Clean the spill area thoroughly.
IV. Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guide for Handling 22-Hydroxycholesterol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 22-Hydroxycholesterol. The following procedures detail operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling this compound to ensure appropriate protective measures are in place. The following table summarizes the recommended PPE.[1][2][3]
| PPE Category | Item | Specifications | Purpose |
| Minimum PPE | Lab Coat | Fire-resistant recommended when handling flammable solvents | Protects skin and clothing from spills.[3][4] |
| Safety Glasses | ANSI Z87.1 compliant, with side shields | Protects eyes from splashes and airborne particles.[1] | |
| Closed-toe Shoes | --- | Protects feet from spills and dropped objects.[2][3] | |
| Long Pants | --- | Protects legs from chemical exposure.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum 4-mil thickness | Provides initial protection against incidental contact.[1][5] For extended contact or when using solvents, consider thicker, chemical-resistant gloves. |
| Respiratory Protection | N95 Respirator | NIOSH-approved | Recommended when handling the powder outside of a fume hood to prevent inhalation.[4][6] |
| Enhanced Protection | Face Shield | To be worn with safety goggles | Provides an additional layer of protection against splashes, especially when handling larger quantities or solutions.[1][4] |
| Chemical-resistant Apron | --- | Recommended when there is a significant risk of splashes. |
Experimental Protocol: Safe Handling and Weighing of this compound Powder
This protocol outlines the step-by-step procedure for safely handling and weighing solid this compound.
Objective: To accurately weigh this compound powder while minimizing exposure and contamination.
Materials:
-
This compound (solid)
-
Appropriate Personal Protective Equipment (see table above)
-
Chemical fume hood or ventilated balance enclosure
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Sealable container for the weighed compound
-
Waste container for contaminated disposables
Procedure:
-
Preparation:
-
Don the minimum required PPE: lab coat, safety glasses, long pants, and closed-toe shoes.
-
Put on disposable nitrile gloves. For tasks with a higher risk of exposure, consider double-gloving.
-
If handling the powder outside of a certified chemical fume hood, a properly fitted N95 respirator is required.[6]
-
Ensure the analytical balance is clean, calibrated, and located in an area free from drafts, preferably within a ventilated enclosure.
-
-
Handling:
-
Perform all manipulations of the powdered this compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Carefully open the stock container of this compound. Avoid creating dust.
-
Use a clean spatula to transfer the desired amount of powder onto the weighing paper or boat on the analytical balance.
-
Once the target weight is achieved, securely close the stock container.
-
-
Transfer:
-
Carefully transfer the weighed powder to a labeled, sealable container for your experiment.
-
Ensure the container is appropriate for the solvent you will be using, if applicable.
-
-
Decontamination and Waste Disposal:
-
Clean the spatula thoroughly with an appropriate solvent and wipe dry.
-
Dispose of the used weighing paper/boat and any other contaminated disposable items (e.g., gloves, wipes) in a designated, sealed waste bag within the fume hood.
-
Wipe down the work surface of the balance and the fume hood with a suitable cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other single-use PPE. Wash hands thoroughly with soap and water.
-
Operational Plan: Solubilization of this compound
This compound has varying solubility in different solvents. The following table provides solubility data to aid in the preparation of solutions.
| Solvent | Solubility |
| Chloroform | 20 mg/mL[6] |
| Absolute Ethanol | 20 mg/mL[6] |
| Dimethylformamide (DMF) | 2 mg/mL[6][7] |
| Dimethyl sulfoxide (B87167) (DMSO) | 0.1 mg/mL[6][7] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL[7] |
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble at the desired concentration.
-
Preparation: Perform all steps in a chemical fume hood.
-
Dissolving:
-
Add the weighed this compound to an appropriate glass container.
-
Add the selected solvent to the container.
-
Gently swirl or vortex the mixture until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
-
Storage: Store the solution in a tightly sealed container at the recommended temperature. Solutions in solvent are reported to be stable for up to 6 months when stored at -20°C to -80°C.[6]
Disposal Plan
Even though this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), all chemical waste should be disposed of responsibly to protect the environment.[8][9]
Solid Waste:
-
Collect any solid waste, including unused this compound powder and contaminated disposables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed container for solid chemical waste.[9]
Liquid Waste:
-
Collect all solutions containing this compound in a designated, labeled container for liquid chemical waste.[9]
-
Do not pour solutions down the drain.
Container Disposal:
-
Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as liquid chemical waste.
-
Follow your institution's guidelines for the disposal of empty chemical containers.
Final Disposal:
-
All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company, in accordance with local, state, and federal regulations.[9]
Visual Workflow for Handling this compound
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ba.auburn.edu [ba.auburn.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. 22(R)-Hydroxycholesterol = 98 17954-98-2 [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
